Potassium lactate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
996-31-6 |
|---|---|
Molecular Formula |
C3H6KO3 |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
potassium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
InChI Key |
BYPIKLIXBPMDBY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.[K+] |
Canonical SMILES |
CC(C(=O)O)O.[K] |
Other CAS No. |
996-31-6 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Potassium Lactate: Chemical Structure, Properties, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium lactate (B86563), covering its chemical structure, physicochemical and chemical properties, and its significant roles in various biological signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
Potassium lactate is the potassium salt of lactic acid.[1][2] It is produced by the neutralization of lactic acid, which is often derived from the fermentation of sugar sources.[3][4]
The chemical structure of this compound consists of a potassium cation (K⁺) ionically bonded to the lactate anion. The lactate anion features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carboxylate group.
Physicochemical and Chemical Properties
This compound is typically available as a clear, colorless to slightly yellowish, odorless, and hygroscopic syrupy aqueous solution, commonly at a concentration of 50-60%.[4][6][7] It can be concentrated to up to 78% solids.[2][3]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Clear, colorless to slightly yellowish, syrupy liquid | [6][7] |
| Odor | Odorless or with a faint peculiar odor | [7] |
| Taste | Mild saline taste | [7] |
| Molecular Formula | C₃H₅KO₃ | [2] |
| Molecular Weight | 128.17 g/mol | [5][6] |
| Boiling Point | 227.6°C at 760 mmHg (predicted) | [1] |
| Melting Point | Not Applicable (typically supplied as an aqueous solution) | [1] |
| Density | 1.316 g/mL (predicted) | [1] |
| Solubility | Highly soluble in water (>1,000,000 mg/L at 25°C) | [6] |
| pKa (Strongest Acidic) | 3.78 (predicted for lactic acid) | [8] |
Chemical Properties:
-
Hygroscopicity: this compound is highly hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[6]
-
Buffering Agent: It acts as a buffering agent, helping to stabilize the pH of solutions.[9]
-
Reactivity: It is a stable compound under normal conditions. The lactate anion can participate in typical reactions of carboxylic acids and secondary alcohols.
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for measuring lactate uptake in a cellular context.
Synthesis of this compound via Neutralization
Objective: To synthesize this compound by neutralizing lactic acid with potassium hydroxide (B78521).
Materials:
-
Lactic acid (e.g., 88-95% aqueous solution)
-
Potassium hydroxide (KOH) of high purity
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
-
Ice bath
Procedure:
-
Preparation of Lactic Acid Solution: Prepare a desired concentration of lactic acid solution in deionized water.
-
Preparation of KOH Solution: Carefully prepare a potassium hydroxide solution in deionized water. The reaction is exothermic, so it is advisable to prepare this in an ice bath.
-
Neutralization: Slowly add the potassium hydroxide solution to the lactic acid solution while continuously stirring and monitoring the pH. Maintain the temperature of the reaction mixture to prevent unwanted side reactions or caramelization.[3]
-
pH Adjustment: Continue adding the KOH solution until the pH of the mixture reaches a neutral range (approximately pH 7.0).
-
Concentration (Optional): If a higher concentration is required, the resulting this compound solution can be concentrated by evaporation under reduced pressure.[3]
Purification of this compound Solution
Objective: To remove impurities and unwanted odors from a this compound solution using activated carbon.[10]
Materials:
-
Aqueous this compound solution (e.g., 40-80 wt.%)
-
Activated carbon (0.5 to 2 g per kg of this compound)
-
Stirred tank or column
-
Filtration system (e.g., bag filter and a finer filter for particles > 0.5 μm)
Procedure:
-
Batch Process:
-
Continuous Process (Column Method):
-
Pack a column with activated carbon.
-
Pass the this compound solution through the column at a defined flow rate.
-
The residence time of the solution in the column should be between 20 to 40 minutes.[10]
-
The purified solution is collected at the outlet of the column.
-
Quantitative Analysis of Lactate: Enzymatic Assay
Objective: To determine the concentration of lactate in a sample using a lactate dehydrogenase (LDH)-based enzymatic assay.[11]
Principle: Lactate is oxidized to pyruvate (B1213749) by lactate dehydrogenase (LDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the lactate concentration.[11]
Materials:
-
Sample containing lactate
-
L-lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Glycine (B1666218) buffer
-
Sodium lactate (for standard curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction mixture containing glycine buffer, NAD⁺, and LDH.
-
Prepare a series of standard lactate solutions of known concentrations.
-
-
Assay Protocol:
-
Pipette the reaction mixture into reaction tubes or wells of a microplate.
-
Add the sample or standard solutions to the respective tubes/wells.
-
Include a blank control containing the reaction mixture and deionized water instead of the sample.
-
Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).[11]
-
-
Measurement:
-
Measure the absorbance of the blank, standards, and samples at 340 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve.
-
Measurement of Cellular Lactate Uptake
Objective: To measure the rate of lactate uptake by cultured cells, providing insights into the activity of monocarboxylate transporters (MCTs).
Materials:
-
Cultured cells of interest
-
This compound (or radiolabeled L-[¹⁴C]-lactate for tracer studies)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter (if using radiolabeled lactate)
-
Equipment for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Grow cells to a desired confluency in appropriate culture vessels.
-
Lactate Uptake Assay:
-
Wash the cells with pre-warmed PBS to remove any residual medium.
-
Add the uptake solution containing a known concentration of this compound (or radiolabeled lactate) to the cells.
-
Incubate for a specific period (e.g., 1-10 minutes) at the appropriate temperature (e.g., 37°C).
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
If using radiolabeled lactate, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using non-labeled lactate, the intracellular lactate concentration can be measured using the enzymatic assay described in section 3.3.
-
-
Data Normalization:
-
Determine the total protein concentration in the cell lysates.
-
Normalize the lactate uptake to the protein concentration to account for variations in cell number. The results are typically expressed as nmol lactate/mg protein/min.
-
Role in Signaling Pathways and Biological Processes
Lactate, the conjugate base of lactic acid, is no longer considered merely a metabolic waste product. It is now recognized as a crucial signaling molecule, often referred to as a "lactormone," that plays a significant role in various physiological and pathological processes, including cancer metabolism and neuronal function.[12]
The Lactate Shuttle Hypothesis
The lactate shuttle hypothesis describes the movement of lactate between different cells and tissues (cell-cell lactate shuttle) and within different compartments of the same cell (intracellular lactate shuttle).[13][14]
-
Cell-Cell Lactate Shuttle: Lactate produced in glycolytic cells, such as astrocytes in the brain or white muscle fibers, can be transported to oxidative cells, like neurons or red muscle fibers, to be used as an energy substrate.[15] This process is facilitated by monocarboxylate transporters (MCTs).[13]
-
Intracellular Lactate Shuttle: Lactate can be transported from the cytosol into the mitochondria, where it is converted to pyruvate by mitochondrial lactate dehydrogenase (mLDH) and then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[13][14]
Caption: The Cell-Cell and Intracellular Lactate Shuttles.
Lactate Signaling in the Brain
In the brain, the astrocyte-neuron lactate shuttle (ANLS) is a well-established concept. Astrocytes take up glucose from the blood, convert it to lactate via glycolysis, and then shuttle the lactate to neurons. Neurons then utilize this lactate as a primary energy source.[15][16] Lactate also acts as a signaling molecule in the brain, influencing neuronal excitability and synaptic plasticity.[17][18]
Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS).
Lactate in Cancer Metabolism
Many cancer cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen, leading to increased lactate production. This lactate is not just a waste product; it plays a crucial role in tumor progression. It can serve as a fuel for oxidative cancer cells within the same tumor, contribute to an acidic tumor microenvironment that promotes invasion and metastasis, and suppress the anti-tumor immune response.
Caption: Role of Lactate in the Tumor Microenvironment.
Applications in Research and Drug Development
The understanding of this compound's properties and the biological roles of lactate opens up several avenues for research and drug development:
-
Drug Formulation: Due to its properties as a humectant and pH buffer, this compound can be explored as an excipient in pharmaceutical formulations.
-
Targeting Lactate Metabolism in Cancer: The dependence of many tumors on lactate metabolism makes enzymes like LDH and transporters like MCTs attractive targets for cancer therapy.
-
Neuroprotection: The role of lactate in neuronal energy metabolism suggests that modulating lactate levels or its transport could be a therapeutic strategy for neurodegenerative diseases.
-
Cosmeceuticals: Its moisturizing and pH-regulating properties make it a valuable ingredient in skincare formulations.[4]
Conclusion
This compound is a simple organic salt with a diverse range of properties and applications. Beyond its use as a food additive and in cosmetics, the lactate anion is a key player in cellular metabolism and signaling. A thorough understanding of its chemical characteristics and biological functions is essential for researchers and professionals in various scientific disciplines, particularly in the pursuit of novel therapeutic interventions.
References
- 1. Potassium DL-lactate | CAS#:996-31-6 | Chemsrc [chemsrc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 996-31-6 [smolecule.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. grokipedia.com [grokipedia.com]
- 7. The tortuous path of lactate shuttle discovery: From cinders and boards to the lab and ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]
- 9. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 10. DE60214360T2 - PROCESS FOR REMOVING UNWANTED ODORING AND ODORING OF CALIUM LACTATE - Google Patents [patents.google.com]
- 11. tipbiosystems.com [tipbiosystems.com]
- 12. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 14. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Lactate-Mediated Signaling in the Brain—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of Potassium Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted antimicrobial mechanism of action of potassium lactate (B86563), a widely utilized organic salt in the food and pharmaceutical industries. This document provides a comprehensive overview of its core inhibitory pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Antimicrobial Mechanisms of Action
Potassium lactate exerts its antimicrobial effects through a combination of physical and metabolic actions, primarily creating an environment that is inhospitable for microbial growth. While it is largely considered bacteriostatic , meaning it inhibits bacterial growth rather than causing cell death, its efficacy can be enhanced in combination with other antimicrobial agents. The principal mechanisms are detailed below.
Reduction of Water Activity (a_w)
One of the fundamental mechanisms by which this compound inhibits microbial growth is by lowering the water activity (a_w) of the surrounding environment.[1][2][3] Water activity is a measure of the unbound, available water that microorganisms require for metabolic functions, including growth and reproduction. By binding to water molecules, this compound effectively reduces the amount of free water, creating osmotic stress on bacterial cells. This forces the bacteria to expend energy to maintain internal turgor pressure, diverting resources from growth and proliferation.[3]
Intracellular Acidification
The undissociated form of lactic acid, the active component of this compound, is lipophilic and can readily permeate the cell membranes of bacteria.[3] Once inside the more alkaline cytoplasm, the lactic acid molecule dissociates, releasing a proton (H⁺) and a lactate anion.[3] This leads to a decrease in the intracellular pH.[1][2][4] The bacterial cell must then actively pump these excess protons out to maintain its internal pH homeostasis, a process that consumes significant cellular energy in the form of ATP.[2][3] The depletion of ATP and the stress of a lowered internal pH inhibit essential metabolic processes, ultimately leading to the cessation of growth.[2] While this mechanism is widely cited, some studies have indicated that a significant intracellular pH lowering effect is not always observed, suggesting other mechanisms may be more dominant in certain conditions.[5][6]
Disruption of Metabolic Pathways
This compound can directly interfere with crucial metabolic pathways within the bacterial cell. A key target is the generation of ATP, the primary energy currency of the cell. By disrupting the transmembrane proton motive force, lactate can inhibit ATP synthesis.[2] Furthermore, the presence of lactate can cause a shift in the bacterium's metabolism. For instance, in Listeria monocytogenes, it has been observed that lactate and diacetate can force a shift from aerobic respiration towards the less efficient fermentative production of acetoin.[3] This metabolic shift reduces the overall energy yield for the cell, thereby impeding its growth and proliferation.[3]
Permeabilization of the Outer Membrane in Gram-Negative Bacteria
For Gram-negative bacteria, which possess a protective outer membrane, lactic acid has been shown to have an additional mechanism of action. It can act as a permeabilizer, disrupting the integrity of this outer membrane.[7] This disruption makes the bacteria more susceptible to other antimicrobial compounds that might otherwise be unable to penetrate this barrier.[7] It is important to note that the dissociated this compound at neutral pH does not exhibit this permeabilizing activity; it is the undissociated lactic acid that is responsible for this effect.[7]
Quantitative Data on Antimicrobial Efficacy
The following tables summarize quantitative data from various studies on the antimicrobial efficacy of this compound, particularly against the foodborne pathogen Listeria monocytogenes.
Table 1: Effect of this compound on the Growth of Listeria monocytogenes
| Concentration of this compound | Food Matrix | Storage Temperature (°C) | Observed Effect | Reference |
| 3% | Frankfurters | 4 | Listeriostatic effect during aerobic storage. | [8] |
| 3% | Sliced Ham (MAP) | 4 and 8 | Strong inhibition of growth. | [9] |
| 1.6% (in combination with 2.8% NaCl) | Salami | 25 | Similar or greater growth inhibition compared to 4% and 6% NaCl alone. | [4] |
| 2% | Rugao Ham | Not specified | Decreased total aerobic bacterial count. | [10] |
Table 2: Synergistic Effects of this compound with Other Antimicrobials
| This compound Concentration | Synergistic Agent(s) & Concentration | Target Microorganism | Food Matrix | Observed Effect | Reference |
| 3% | Sodium Diacetate (0.15%) | Salmonella, E. coli, Molds, Yeasts | Hamburger | Inhibition of Salmonella growth; limitation of E. coli, mold, and yeast growth. | [11] |
| 3% | Sodium Diacetate | Listeria monocytogenes | Frankfurters | Retarded outgrowth of L. monocytogenes during aerobic storage. | [8] |
| 3% | Irradiation (1.8 kGy and 2.6 kGy) | Listeria monocytogenes | Frankfurters (vacuum-packaged) | Reduced and retarded growth of L. monocytogenes. | [8] |
| Not specified | Sodium Diacetate | Listeria monocytogenes | Chicken and Turkey Hotdogs | Enhanced inhibition of growth compared to individual agents. | [12] |
| 6.0 g/L | Potassium Chloride (6.0 g/L) and Sodium Citrate (2.5 g/L) | Pseudomonas aeruginosa | In vitro | Downregulation of AMR and virulence factor genes. | [13] |
Experimental Protocols
The evaluation of the antimicrobial activity of this compound typically involves standard microbiological techniques. Below are generalized methodologies for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC is the broth microdilution method .[14][15]
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown and then suspended in a suitable broth to a standardized turbidity, often corresponding to a specific cell concentration (e.g., 10^5 CFU/mL).[14]
-
Serial Dilutions: A series of dilutions of this compound are prepared in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).[14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[14]
-
Incubation: The microplate is incubated under optimal conditions for the test bacterium (e.g., specific temperature and time).[15]
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[15]
Challenge Studies in Food Matrices
To evaluate the effectiveness of this compound in a specific food product, challenge studies are conducted.
-
Product Formulation: The food product (e.g., sliced ham, frankfurters) is prepared with and without the addition of this compound at various concentrations.[9]
-
Inoculation: The product is inoculated with a known concentration of the target microorganism (e.g., Listeria monocytogenes).[9]
-
Packaging and Storage: The inoculated products are packaged under specific conditions (e.g., vacuum-packaged, modified atmosphere) and stored at relevant temperatures (e.g., refrigeration at 4°C, abuse temperature at 8°C).[9]
-
Microbial Analysis: At regular intervals during the storage period, samples are taken to enumerate the population of the target microorganism using standard plating techniques.[8]
-
Data Analysis: The growth of the microorganism in the treated products is compared to the control (without this compound) to determine the inhibitory effect.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Conclusion
This compound is a potent bacteriostatic agent with a multi-pronged mechanism of action. Its ability to reduce water activity, induce intracellular acidification, and disrupt key metabolic pathways makes it an effective antimicrobial for controlling the growth of spoilage and pathogenic bacteria in a variety of applications. Understanding these core mechanisms is crucial for optimizing its use, both alone and in synergy with other preservation techniques, to enhance the safety and shelf-life of food and pharmaceutical products. Further research into its effects on bacterial gene expression and its potential to overcome antimicrobial resistance will undoubtedly expand its utility in the future.
References
- 1. benthamopen.com [benthamopen.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. etnafoodsafety.com [etnafoodsafety.com]
- 4. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Effects of Lactates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of this compound and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination effects of this compound and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]
- 12. Buy this compound | 996-31-6 [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Role of Potassium Lactate in Modulating Water Activity in Food Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized food additive recognized for its efficacy as a preservative, flavor enhancer, and humectant. Its role in reducing water activity (aw) is a critical factor in its preservative function, directly impacting the microbial stability and shelf life of various food products. This technical guide provides an in-depth analysis of the mechanisms by which potassium lactate lowers water activity, presents quantitative data on its effects in different food matrices, details experimental protocols for water activity measurement, and illustrates the underlying physicochemical interactions through a detailed diagram. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in food preservation and formulation.
Introduction
Water activity (aw) is a thermodynamic measure of the energy status of water in a system and is a critical parameter in food preservation. It represents the partial vapor pressure of water in a substance divided by the partial vapor pressure of pure water at the same temperature. The availability of "free" water, as indicated by aw, is a key determinant of the ability of microorganisms to grow and for chemical and enzymatic reactions to occur. The control of water activity is, therefore, a cornerstone of food preservation techniques.
This compound (E326) is a hygroscopic salt that is effective in binding free water, thereby reducing water activity.[1][2] This humectant property contributes significantly to its antimicrobial effect by creating an environment less conducive to the proliferation of spoilage and pathogenic microorganisms.[3][4] This guide will explore the multifaceted role of this compound in water activity reduction.
Physicochemical Mechanism of Water Activity Reduction
The primary mechanism by which this compound reduces water activity is through its action as a humectant. This is achieved through the molecular interactions of the potassium (K⁺) and lactate (C₃H₅O₃⁻) ions with water molecules and food matrix components.
-
Ion-Dipole Interactions: Upon dissolution in the aqueous phase of a food product, this compound dissociates into potassium cations and lactate anions. These ions form strong ion-dipole interactions with the polar water molecules. The positively charged potassium ion attracts the negative pole of the water molecule (oxygen), while the negatively charged carboxylate group of the lactate ion attracts the positive pole (hydrogen). This binding of water molecules to the ions effectively reduces the amount of "free" water available to participate in microbial growth or chemical reactions.
-
Interaction with Food Macromolecules: this compound can also influence the hydration of macromolecules within the food matrix, such as proteins and carbohydrates. Research on the stratum corneum has shown that this compound can increase the amount of bound water by interacting with the serine residues of proteins.[5] A similar mechanism is plausible in food systems, where the lactate ions can form hydrogen bonds with polar groups on protein side chains (e.g., hydroxyl, carboxyl, and amino groups) and hydroxyl groups of polysaccharides. This interaction can alter the conformation of these macromolecules, potentially exposing more sites for water binding and further reducing free water. In meat products, this compound has been suggested to promote the dissolution of the Z-line in muscle, which can improve water retention.[6]
The following diagram illustrates the logical relationship of how this compound reduces water activity in a food system.
References
- 1. mdpi.com [mdpi.com]
- 2. THE PROPERTIES OF WATER IN RELATIONSHIP TO WATER BINDING IN FOODS: A REVIEW1,2 | Semantic Scholar [semanticscholar.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Hydrating effect of this compound is caused by increasing the interaction between water molecules and the serine residue of the stratum corneum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Potassium Lactate: An In-depth Technical Guide to its Enhanced Antimicrobial Efficacy
For Immediate Release
[City, State] – December 19, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the synergistic antimicrobial effects of potassium lactate (B86563) when combined with other compounds. This whitepaper provides an in-depth analysis of the enhanced efficacy of potassium lactate in inhibiting microbial growth, offering valuable insights for the development of novel antimicrobial strategies in the food safety and pharmaceutical industries.
This compound, a salt of lactic acid, is well-recognized for its bacteriostatic properties. Its primary mechanisms of action involve reducing water activity, which limits the water available for microbial metabolism, and acidifying the microbial cell interior. The undissociated form of lactic acid crosses the cell membrane, dissociates inside the cell, and lowers the intracellular pH. This forces the microbial cell to expend energy to pump out excess protons, ultimately hindering its growth and proliferation.[1]
This guide delves into the synergistic interactions of this compound with a variety of compounds, including other organic acid salts, bacteriocins, and essential oils, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Combinations and Quantitative Data
The antimicrobial efficacy of this compound is significantly amplified when used in combination with other agents. This synergy often results in a greater-than-additive effect, allowing for lower concentrations of each compound to achieve the desired antimicrobial outcome.
With Organic Acid Salts
The combination of this compound with other organic acid salts, particularly sodium diacetate and sodium citrate (B86180), has been extensively studied, primarily for its effectiveness against the foodborne pathogen Listeria monocytogenes.
A study on the growth of L. monocytogenes in broth at 7°C demonstrated a significant synergistic effect between 2% this compound and 0.14% sodium diacetate. While this compound alone extended the lag phase (λ) from 2.6 to 3.8 days and slightly lowered the maximum growth rate (μmax), the combination dramatically increased the lag phase to 6.6 days and further decreased the maximum growth rate.[2]
| Compound Combination | Target Microorganism | Test Conditions | Lag Phase (λ) Extension (days) | Maximum Growth Rate (μmax) Reduction (log(CFU/ml)/day) | Reference |
| 2% this compound | Listeria monocytogenes | Broth, 7°C, pH 6.1, 4.65% NaCl | 1.2 | 0.05 | [2] |
| 2% this compound + 0.14% Sodium Diacetate | Listeria monocytogenes | Broth, 7°C, pH 6.1, 4.65% NaCl | 4.0 | 0.20 | [2] |
In another study investigating the antimicrobial resistance and virulence of Pseudomonas aeruginosa, a combination of potassium chloride (KCl), sodium lactate (NaL), and sodium citrate (NaC) was found to be effective. The combination of 6.0 g/L KCl, 6.0 g/L NaL, and 2.5 g/L NaC resulted in the most significant downregulation of antimicrobial resistance and virulence factor genes.[3][4] This combination also inhibited the production of virulence factors such as pyocyanin (B1662382) and protease by 64% and 77%, respectively.[3]
| Compound Combination | Target Microorganism | Effect | Quantitative Data | Reference |
| 6.0 g/L KCl + 6.0 g/L NaL + 2.5 g/L NaC | Pseudomonas aeruginosa | Inhibition of Pyocyanin Biosynthesis | 64% reduction | [3] |
| 6.0 g/L KCl + 6.0 g/L NaL + 2.5 g/L NaC | Pseudomonas aeruginosa | Inhibition of Protease Activity | 77% reduction | [3] |
With Bacteriocins
Bacteriocins, such as nisin, are antimicrobial peptides produced by bacteria. While some studies have explored the combination of lactates and nisin, the synergistic effects appear to be dependent on the specific salt and conditions. One study found that while most lactate salts, including this compound, did not show synergy with nisin against Listeria monocytogenes, zinc and aluminum lactate did demonstrate a synergistic effect.[5] However, the combination of nisin with other hurdles like organic acid salts is a promising area for further research.
With Essential Oils
The synergistic potential of this compound with essential oils and their components, such as cinnamaldehyde (B126680) and carvacrol, is an emerging area of interest. While specific quantitative data for these combinations is still limited, the known antimicrobial mechanisms of both compound classes suggest a high potential for synergistic interactions. Essential oils are known to disrupt bacterial cell membranes, which could facilitate the entry of lactic acid into the cell, enhancing its antimicrobial effect.
Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to evaluate antimicrobial synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second test compound at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the second compound are made along the columns.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL). Include wells with each compound alone to determine their individual MICs, as well as a growth control well without any antimicrobial agents.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Protocol:
-
Preparation of Cultures: Grow the target microorganism to the mid-logarithmic phase.
-
Exposure to Antimicrobial Agents: Inoculate a standardized suspension of the bacteria into flasks containing broth with the antimicrobial agents at desired concentrations (e.g., at their MIC, or sub-MIC levels for synergy testing). Include a control flask with no antimicrobial agent.
-
Sampling and Enumeration: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Molecular Mechanisms and Signaling Pathways
Recent advances in transcriptomics have begun to shed light on the molecular mechanisms underlying the synergistic antimicrobial effects of this compound combinations.
Synergistic Action of this compound and Sodium Diacetate on Listeria monocytogenes
A full-genome microarray analysis of L. monocytogenes exposed to a combination of this compound and sodium diacetate revealed synergistic changes in gene expression.[6] The study identified altered transcription of genes involved in:
-
Cation and Metal Transport: Differential expression of genes encoding cation and ABC transporters for metals suggests an impact on ion homeostasis.
-
Metabolism: The combination induced a nutrient-limiting stress response and a shift from the production of acetate (B1210297) and lactate to the less energetically favorable acetoin. This metabolic shift is a key aspect of the synergistic inhibition.[7]
-
Menaquinone Biosynthesis: A reduction in the biosynthesis of menaquinone, a vital component of the electron transport chain, was observed.
References
- 1. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Potassium Chloride, Sodium Lactate and Sodium Citrate Impaired the Antimicrobial Resistance and Virulence of Pseudomonas aeruginosa NT06 Isolated from Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combination of lactate and diacetate synergistically reduces cold growth in brain heart infusion broth across Listeria monocytogenes lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global transcriptome analysis of <i>Pseudomonas aeruginosa</i> NT06 response to potassium chloride, sodium lactate, sodium citrate, and microaerophilic conditions in a fish ecosystem - ProQuest [proquest.com]
- 6. The Transcriptional Response of Listeria monocytogenes during Adaptation to Growth on Lactate and Diacetate Includes Synergistic Changes That Increase Fermentative Acetoin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antilisterial effects of antibacterial formulations containing essential oils, nisin, nitrite and organic acid salts in a sausage model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potassium Lactate Degradation Pathways in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium lactate (B86563), a salt of lactic acid, is utilized in various industries, including food and pharmaceuticals. In biological systems, it readily dissociates into potassium (K⁺) and lactate (C₃H₅O₃⁻) ions. The metabolic fate of potassium lactate is therefore determined by the distinct pathways of these two components. Lactate is a pivotal metabolite, serving as a key energy source and a signaling molecule. Its degradation is intricately linked to central carbon metabolism, primarily through its conversion to pyruvate. The potassium ion, a major intracellular cation, plays a crucial role in maintaining cellular membrane potential and is regulated through renal and extrarenal mechanisms. This guide provides a comprehensive overview of the degradation pathways of lactate derived from this compound, the physiological role of the potassium ion, quantitative data on key enzymes, detailed experimental protocols for metabolic analysis, and visual diagrams of the relevant pathways.
Dissociation and Bioavailability
In aqueous physiological environments, this compound fully dissociates into its constituent ions: potassium (K⁺) and lactate (C₃H₅O₃⁻).
The Influence of Potassium Lactate on Microbial Growth Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized food additive recognized for its efficacy as a flavoring agent, humectant, and antimicrobial agent. Its primary antimicrobial function is bacteriostatic, effectively extending the lag phase and reducing the growth rate of a broad spectrum of microorganisms, including pathogenic and spoilage bacteria. This technical guide provides an in-depth analysis of the influence of potassium lactate on microbial growth kinetics, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining key experimental protocols. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of food safety, microbiology, and antimicrobial research.
Introduction
The control of microbial growth is a cornerstone of food preservation and safety. Chemical preservatives play a crucial role in this endeavor, and among them, organic acid salts have gained prominence due to their effectiveness and favorable safety profiles. This compound has emerged as a significant player in this category, offering a means to inhibit microbial proliferation without compromising the sensory attributes of food products. Its ability to act as a bacteriostat makes it particularly valuable in preventing the outgrowth of pathogens such as Listeria monocytogenes and Clostridium perfringens in ready-to-eat meats and other food products. This guide delves into the scientific principles underlying the antimicrobial action of this compound, presenting a compilation of quantitative data and detailed experimental methodologies to facilitate further research and application.
Mechanisms of Antimicrobial Action
The antimicrobial effect of this compound is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright. This is achieved by extending the lag phase of microbial growth and reducing the overall growth rate.[1] The precise molecular mechanisms are not fully elucidated; however, several key actions are believed to contribute to its antimicrobial properties:
-
Reduction of Water Activity (aw): this compound is a humectant, meaning it can bind free water molecules in a food matrix. This reduction in available water, or water activity, creates osmotic stress on microbial cells, making it more difficult for them to carry out essential metabolic functions necessary for growth and reproduction.[1] However, it has been suggested that the observed decreases in water activity are not substantial enough to solely account for the full extent of the antimicrobial effect.[2]
-
Intracellular Acidification: While the pH of a this compound solution is near neutral, it is hypothesized that the lactate ion can be transported into the bacterial cell. Once inside the more neutral cytoplasm, the lactate can disrupt the intracellular pH balance. This potential for intracellular acidification can interfere with enzymatic reactions and the proton motive force across the cell membrane, which is critical for ATP synthesis and transport processes.[3] It is important to note that direct evidence for a significant lowering of intracellular pH by lactate salts has been debated in the scientific literature.[2]
-
Inhibition of ATP Generation: Another proposed mechanism involves the interference of lactate with cellular energy metabolism. By disrupting the proton motive force or other key metabolic pathways, this compound may inhibit the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4] This energy depletion would directly impact all energy-dependent cellular processes, including growth and division.
The following diagram illustrates the proposed mechanisms of action of this compound on a bacterial cell.
Caption: Proposed antimicrobial mechanisms of this compound.
Quantitative Data on Microbial Growth Inhibition
Numerous studies have quantified the inhibitory effects of this compound on various microorganisms. The following tables summarize key findings, focusing on the impact on growth rate and lag phase duration.
Table 1: Effect of this compound on Listeria monocytogenes Growth Kinetics
| Food Matrix/Media | This compound Conc. (%) | Other Antimicrobials | Temperature (°C) | Effect on Growth Rate | Effect on Lag Phase | Citation(s) |
| Cured RTE Meat Products | 0.25 - 9.25 (syrup) | Sodium Diacetate (0-0.2%) | Not Specified | Significant reduction in growth rate constant (P < 0.001) | Not specified | [5] |
| Modified Atmosphere Packaged Sliced Ham | Not Specified | None | 4 and 8 | Strongly inhibited growth | Extended | [4] |
| Modified Atmosphere Packaged Sliced Ham | Not Specified | Sodium Diacetate Blend | 4 and 8 | Strongly inhibited growth | Extended | [4] |
| Low Fat (5%) Chicken Hotdogs | 3.0 | Sodium Diacetate (0.15%) | 4 | Maximum growth inhibition (3.4 log cfu/g reduction) | Extended | [3] |
| High Fat (20%) Chicken Hotdogs | 3.0 | Sodium Diacetate (0.15%) | 4 | Less inhibition than low-fat | Extended | [3] |
| Low Fat (5%) Turkey Hotdogs | 3.0 | Sodium Diacetate (0.2%) | 4 | Maximum growth inhibition (3.3 log cfu/g reduction) | Extended | [6] |
| High Fat (20%) Turkey Hotdogs | 3.0 | Sodium Diacetate (0.2%) | 4 | Less inhibition than low-fat | Extended | [6] |
| Salami | 1.6 | NaCl (2.8%) | 25 and 37 | Reduced growth rate | Increased duration | [7] |
| Brine-injected Cold-smoked Salmon | 2.1 (water phase) | Sodium Diacetate (0.12% water phase) | 10 | Delayed growth for up to 42 days | Extended | [8] |
Table 2: Effect of this compound on Clostridium perfringens Growth Kinetics
| Food Matrix/Media | This compound Conc. (%) | Other Antimicrobials | Cooling Protocol | Growth Inhibition (log CFU/g reduction vs. control) | Citation(s) |
| Cooked Uncured Ground Turkey Breast | 1.0 | None | 10-hour linear cooling to 4°C | 1.1 - 2.2 | [2] |
| Cooked Uncured Ground Turkey Breast | 2.0 | None | 10-hour linear cooling to 4°C | 2.65 | [2] |
| Cooked Uncured Ground Turkey Breast | 1.0 | None | 12-hour linear cooling to 4°C | 2.0 - 2.2 | [2] |
| Cooked Uncured Ground Turkey Breast | 2.0 | None | 12-hour linear cooling to 4°C | 4.21 | [2] |
| Injected Pork | ≥ 2.0 | None | 9-hour exponential chill | Controlled growth to <1 log CFU/g | [9] |
| Injected Pork | ≥ 3.0 | None | Up to 21-hour exponential chill | Controlled growth to <1 log CFU/g | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's influence on microbial growth kinetics.
Broth Dilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of Clostridium perfringens growth by this compound during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the growth of Listeria monocytogenes in cured ready-to-eat processed meat products by manipulation of sodium chloride, sodium diacetate, this compound, and product moisture content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of calcium, potassium, and sodium lactates to control germination and outgrowth of Clostridium perfringens spores during chilling of injected pork - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Lactate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries.[1] Its utility stems from its properties as a humectant, pH regulator, and antimicrobial agent.[1][2] In pharmaceutical formulations, it is often employed as an electrolyte in intravenous solutions and as a buffering agent.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aqueous potassium lactate solutions, complete with available quantitative data, detailed experimental protocols for property determination, and visual workflows.
Chemical Identity
-
Chemical Name: Potassium 2-hydroxypropanoate[3]
-
Synonyms: Monothis compound, Lactic acid potassium salt
-
CAS Number: 996-31-6[1]
-
Molecular Formula: C₃H₅KO₃[3]
-
Molecular Weight: 128.17 g/mol [3]
-
Chemical Structure:
Physical Properties
Aqueous solutions of this compound are typically clear, colorless to slightly yellowish, and nearly odorless syrupy liquids.[1] They possess a mild saline taste.[1] The following tables summarize the available quantitative data for key physical properties.
Density
The density of this compound solutions is dependent on the concentration and temperature.
| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) |
| 60 | 20 | 1.333 |
| 78 | 20 | 1.41-1.46[2] |
Viscosity
pH
This compound solutions are effective buffering agents, helping to maintain a stable pH.
| Concentration | pH |
| 1 mM | 7.45[5] |
| 10 mM | 7.89[5] |
| 100 mM | 8.30[5] |
| 1000 mM (1 M) | 8.62[5] |
| 60% Solution | 6.5 - 8.5 |
Boiling Point
| Concentration (% w/w) | Boiling Point (°C) |
| 60 | 115[6] |
| 78 | 136[6] |
Freezing Point
Chemical Properties
Stability
This compound is chemically stable under normal storage conditions.[6] It is not considered to be a hazardous substance.[6]
Solubility
This compound is highly soluble in water, with a reported solubility of over 1,000,000 mg/L at 25°C.[1]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound solutions.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume of the solution.
Workflow for Density Determination
References
- 1. grokipedia.com [grokipedia.com]
- 2. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H5KO3 | CID 23671663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103637355A - Aqueous this compound solution - Google Patents [patents.google.com]
- 5. 996-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. uprm.edu [uprm.edu]
An In-depth Technical Guide to the Solubility and Stability of Potassium Lactate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactate (B86563) (KC₃H₅O₃), the potassium salt of lactic acid, is a versatile compound utilized across the pharmaceutical, cosmetic, and food industries.[1] It presents as a clear, hygroscopic, and nearly odorless liquid, typically available in aqueous solutions of 60% to 78% solids.[1][2] Produced through the neutralization of lactic acid, it serves multiple functions, including as a pH buffering agent, a humectant for moisture retention, and an antimicrobial agent to enhance product safety and extend shelf life.[1][3][4] In pharmaceutical formulations, its properties are leveraged for pH control and as a source of potassium ions.
This guide provides a comprehensive technical overview of the solubility and stability of potassium lactate in various matrices, offering detailed data, experimental protocols, and logical workflows to support research and development activities.
Solubility of this compound
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation design, and manufacturing processes. This compound is known for its high aqueous solubility.
Quantitative Solubility Data
This compound exhibits excellent solubility in aqueous media and is miscible with water.[5] While precise quantitative data across a wide range of temperatures and in various organic solvents is not extensively documented in publicly available literature, the following table summarizes known values and qualitative descriptions.
| Solvent/Matrix | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 786 g/L | [2] |
| Water | 25 | > 100 g/L | [5] |
| Water | Ambient | Miscible | [1] |
| Ethanol | Ambient | Soluble / Miscible | [6] |
| Glycerol | Ambient | Soluble / Miscible | [6] |
| Propylene (B89431) Glycol | Ambient | Soluble / Miscible* | [7] |
*Note: Lactic acid and similar polyhydric alcohols are miscible with glycerol, ethanol, and propylene glycol.[6] As a salt, this compound is expected to be highly soluble in these polar protic solvents, though experimental verification is recommended for specific formulation concentrations.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors, including the properties of the solvent, temperature, and the pH of the medium.
-
Solvent Polarity: As a salt of an organic acid, this compound is a polar compound. It dissolves readily in polar solvents like water, where the polar water molecules can effectively solvate the potassium (K⁺) and lactate (C₃H₅O₃⁻) ions. Its solubility decreases in less polar organic solvents.
-
Temperature: For most salts, solubility in water increases with temperature. While specific data for this compound is limited, this general principle is expected to apply, allowing for the preparation of more concentrated solutions at higher temperatures.
-
pH: The pH of the medium significantly affects the equilibrium between lactate and its conjugate acid, lactic acid (pKa ≈ 3.86). In solutions with a pH well above its pKa, this compound will remain in its ionized (lactate) form, which is highly water-soluble. Lowering the pH towards the pKa will increase the concentration of the less polar lactic acid, which could potentially affect the overall solubility profile, although both forms are highly water-soluble.
Caption: Key factors influencing the solubility of this compound.
Stability of this compound
Stability testing is essential to ensure that a drug substance or product maintains its quality, safety, and efficacy throughout its shelf life.[8] this compound is generally considered a stable compound under normal storage conditions.
General Stability Profile
This compound solutions are stable at ambient temperatures when stored in well-closed containers.[5] Its stability can be influenced by environmental factors such as temperature, pH, and light, as well as the presence of other reactive species within the formulation matrix.
| Condition | Observation | Reference(s) |
| Temperature | Stable at ambient temperatures. High temperatures (>350°C) can lead to thermal decomposition (dehydration). | [5][9] |
| pH | Stable in neutral to mildly acidic aqueous solutions. The lactate/lactic acid equilibrium is pH-dependent. | [2] |
| Light | No specific data on photostability was found, but protection from light is standard practice for pharmaceutical ingredients. | [10] |
| Matrix Effects | Can act as an antioxidant, suggesting potential interaction with oxidizing agents.[11] May chelate metal ions. | [11] |
Degradation Pathways
While stable under typical pharmaceutical conditions, potential degradation pathways under stress conditions include:
-
Thermal Decomposition: At very high temperatures, such as those used in catalysis studies (e.g., 350°C), this compound can undergo dehydration to form potassium acrylate.[9][12] This pathway is not typically relevant for standard pharmaceutical storage.
-
Oxidation: The secondary alcohol group in the lactate molecule could be susceptible to oxidation, although it also exhibits antioxidant properties in some matrices.[11]
-
Microbial Degradation: As a product of fermentation, this compound is readily biodegradable, which is an important consideration for environmental impact but also highlights the need for appropriate preservation in multi-use formulations.
Caption: Primary factors that can influence the stability of this compound.
Experimental Protocols
Accurate determination of solubility and stability requires robust and well-defined experimental protocols.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[4][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, pH-adjusted buffer)
-
Volumetric flasks, pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, Titrator, or Enzymatic Assay Kit)
Procedure:
-
Preparation: Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4).
-
Addition of Solute: Add an excess amount of solid this compound to a flask. The key is to ensure undissolved solid remains visible throughout the experiment to confirm saturation.[13]
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[13]
-
Sampling: Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours).[13] At designated time points (e.g., 24h, 48h, 72h), cease agitation and allow the solid to settle.
-
Sample Processing: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.[13]
-
Dilution: Promptly dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling.[13]
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration does not change significantly between consecutive time points (e.g., 48h and 72h).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. cleaninginstitute.org [cleaninginstitute.org]
- 7. Effect of ethanol, glycerol, and propylene glycol on the stability of phenobarbital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lnct.ac.in [lnct.ac.in]
- 11. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
A Deep Dive into Potassium Lactate: An In-depth Technical Guide on its Core Functionality as a Humectant in Food Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium lactate (B86563), the potassium salt of lactic acid, is a multifunctional food additive widely recognized for its efficacy as a humectant in a variety of food systems. This technical guide delves into the core principles of its function, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the methodologies used to evaluate its performance. Beyond its primary role in moisture retention, this paper will also explore its synergistic effects on texture, shelf life, and sensory attributes. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in food science and product development.
Introduction
In the landscape of food preservation and quality enhancement, the control of water activity (a_w_) is a cornerstone of product formulation. Humectants are essential ingredients in achieving this control, and among them, potassium lactate (E326) has emerged as a highly effective and versatile option.[1][2] Chemically, it is the potassium salt of L(+)-lactic acid, produced through the neutralization of lactic acid.[3] While it serves multiple purposes, including as a flavoring agent and a pH regulator, its primary and most critical function in many food applications is its ability to bind water, thereby reducing water activity and extending shelf life.[1][4]
This guide will provide an in-depth technical exploration of this compound's role as a humectant, with a focus on the underlying scientific principles and practical applications relevant to researchers and product developers.
Physicochemical Properties of this compound
This compound is commercially available as a clear, colorless to slightly yellowish, syrupy liquid, typically in a 60% aqueous solution.[3][5] It is odorless with a mild saline taste.[3] Its hygroscopic nature, the ability to attract and hold water molecules from the surrounding environment, is central to its function as a humectant.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₅KO₃ | [6] |
| Molar Mass | 128.17 g/mol | [5] |
| Appearance | Clear, hygroscopic, syrupy liquid | [6] |
| Solubility in Water | > 1,000,000 mg/L at 25°C | [5] |
| E Number | E326 | [6] |
| Regulatory Status | Generally Recognized as Safe (GRAS) | [5] |
Mechanism of Action as a Humectant
The primary mechanism by which this compound functions as a humectant is through the reduction of water activity (a_w_).[7] Water activity is a measure of the "free" or "available" water in a food system that can participate in chemical reactions and support microbial growth. By binding with water molecules, this compound effectively reduces the amount of free water.
This water-binding capacity is attributed to the ionic nature of the lactate and potassium ions and the hydroxyl group on the lactate molecule. These components form hydrogen bonds with water molecules, creating a hydration shell around the this compound molecule. This interaction is more energetically favorable for the water molecules than remaining as "free" water within the food matrix.
dot
Comparative Efficacy with Other Humectants
The selection of a humectant for a specific food application depends on various factors, including desired water activity, impact on flavor and texture, and cost. While quantitative data directly comparing this compound to other humectants in a wide range of food systems is limited in publicly available literature, general principles and some study findings can provide guidance.
In general, the effectiveness of a humectant in reducing water activity is inversely related to its molecular weight; lower molecular weight humectants tend to be more effective at the same concentration.[8]
Table 2: Comparison of Common Food Humectants
| Humectant | Molecular Weight ( g/mol ) | Typical Applications | Notes |
| This compound | 128.17 | Meat, poultry, baked goods, confectionery | Also acts as a flavor enhancer and antimicrobial agent.[1][4] |
| Glycerol (B35011) (Glycerin) | 92.09 | Confectionery, baked goods, icings | Colorless, odorless, and sweet-tasting. Can be perceived as "slick" at high concentrations.[9] |
| Sorbitol | 182.17 | Sugar-free products, baked goods, confectionery | A sugar alcohol with about 60% the sweetness of sucrose. Can have a laxative effect in high doses.[9] |
A study on white bread indicated that both glycerol and sorbitol could reduce water activity, with glycerol showing a greater capacity for water retention.[10] Another study on cookies found that increasing sorbitol levels led to an increase in water activity.[11] While these studies did not include this compound, they highlight the complex and matrix-dependent effects of humectants. Further research is needed for a direct quantitative comparison across various food systems.
Experimental Protocols for Evaluation
To rigorously assess the performance of this compound as a humectant, a series of standardized experimental protocols should be employed.
Determination of Moisture Content
The AOAC (Association of Official Analytical Chemists) official method for determining moisture content by oven drying is a widely accepted standard.
Protocol: Gravimetric Oven Drying Method (Adapted from AOAC)
-
Preparation: Preheat a convection oven to 105°C. Place clean, empty moisture tins with lids in the oven for at least 2 hours to dry completely.
-
Taring: Transfer the dried tins with lids to a desiccator to cool to room temperature. Once cooled, weigh each tin with its lid to the nearest 0.1 mg and record this as the "tare weight."
-
Sample Preparation: Prepare the food sample by grinding or homogenizing to ensure uniformity.
-
Weighing: Accurately weigh approximately 2-5 g of the prepared sample into the tared moisture tin. Record the combined weight of the tin, lid, and sample.
-
Drying: Place the tin with the sample (with the lid slightly ajar) in the preheated oven at 105°C for a specified time (typically 3-16 hours, depending on the food matrix) or until a constant weight is achieved.
-
Cooling and Final Weighing: After the initial drying period, remove the tin from the oven, securely place the lid on it, and transfer it to a desiccator to cool. Once at room temperature, weigh the tin with the dried sample and lid.
-
Constant Weight Check: Return the tin to the oven for another 1-hour period. Repeat the cooling and weighing process until the change in weight between successive weighings is less than 0.5 mg.
-
Calculation: The moisture content is calculated as follows: Moisture (%) = [(Weight of wet sample + tin + lid) - (Weight of dry sample + tin + lid)] / (Weight of wet sample) x 100
dot
Measurement of Water Activity (a_w_)
Water activity is a critical parameter for assessing humectant efficacy. Modern water activity meters provide rapid and accurate measurements.
Protocol: Water Activity Measurement
-
Instrument Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards (e.g., saturated solutions of magnesium chloride, sodium chloride, and potassium sulfate).
-
Sample Preparation: Place a representative sample of the food product into a disposable sample cup, ensuring the cup is filled to the indicated level (typically about half to two-thirds full). The sample should cover the bottom of the cup.
-
Equilibration and Measurement: Place the sample cup in the measurement chamber of the water activity meter and seal it. The instrument will then measure the equilibrium relative humidity (ERH) of the headspace above the sample. The water activity is calculated as ERH/100.
-
Temperature Control: Ensure that the sample and the measurement chamber are at the same, constant temperature, as temperature fluctuations can significantly affect water activity readings. Most modern instruments have built-in temperature control.
-
Data Recording: Record the water activity and the temperature at which the measurement was taken.
Shelf-Life Studies
Shelf-life studies are essential for evaluating the long-term effectiveness of a humectant. Both real-time and accelerated studies can be conducted.
Protocol: Accelerated Shelf-Life Testing (ASLT)
-
Product Preparation: Prepare batches of the food product with and without this compound (and/or with other humectants for comparison) in its final packaging.
-
Storage Conditions: Place the packaged products in environmental chambers with controlled, elevated temperatures and, if relevant, humidity.[1][2] Common conditions include 35°C, 45°C, and 55°C.[1] The relative humidity should also be controlled to mimic potential storage environments.
-
Sampling Plan: Establish a sampling schedule to pull products from the chambers at regular intervals (e.g., weekly, bi-weekly).[12]
-
Analysis: At each sampling point, analyze the products for key quality parameters, including:
-
Water activity
-
Moisture content
-
Microbial load (total plate count, yeast, and mold)
-
Sensory attributes (texture, flavor, appearance, overall acceptability)
-
Chemical changes (e.g., pH, color, lipid oxidation)
-
-
Data Analysis: Plot the degradation of key quality parameters over time for each storage condition. Use predictive models, such as the Arrhenius model, to extrapolate the shelf life at normal storage temperatures.[13]
Sensory Evaluation
The impact of this compound on the sensory properties of a food product is a critical aspect of its evaluation.
Protocol: Sensory Panel Analysis for Texture
-
Panelist Training: Train a panel of sensory assessors to identify and quantify specific textural attributes such as hardness, cohesiveness, springiness, and chewiness.[6] Provide reference standards for each attribute.
-
Sample Preparation and Presentation: Prepare samples of the food product with varying levels of this compound and/or other humectants. Code the samples with random three-digit numbers and present them to the panelists in a controlled environment.
-
Evaluation: Instruct the panelists to evaluate the intensity of each textural attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the textural profiles of the different formulations.
Applications in Food Systems
This compound is utilized across a broad spectrum of food products to enhance moisture retention and extend shelf life.
-
Meat and Poultry Products: It is widely used in processed meats such as sausages, ham, and deli meats to maintain juiciness and tenderness.[1][14] Its antimicrobial properties also contribute to enhanced food safety in these products.[14]
-
Bakery Products: In baked goods like cakes, cookies, and breads, this compound helps to retain moisture, resulting in a softer crumb and extended freshness.[9][10]
-
Confectionery: It is used in various confectionery items to prevent drying and crystallization.[1][4]
-
Dairy Products: this compound can be used in some dairy products to improve texture and stability.[3]
Regulatory Status and Safety
This compound is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavor enhancer, flavoring agent, humectant, and pH control agent in food with no limitation other than current good manufacturing practice.[5] In Europe, it is approved as a food additive with the E number E326 and can be used in a wide range of foodstuffs under the quantum satis principle.[3]
Conclusion
This compound is a highly effective and versatile humectant that plays a crucial role in modern food formulation. Its ability to bind water and reduce water activity contributes significantly to the shelf-life extension and quality maintenance of a wide array of food products. By understanding its mechanism of action and employing rigorous experimental protocols for its evaluation, food scientists and product developers can leverage the full potential of this compound to create safe, stable, and appealing food products. Further research into direct quantitative comparisons with other humectants in various food matrices will continue to refine its application and optimize its benefits.
References
- 1. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 2. Sorption Isotherms: Understanding Moisture in Foods • Food Safety Institute [foodsafety.institute]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eu-opensci.org [eu-opensci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Production and sensory evaluation of composite breads based on wheat and whole millet or sorghum in the presence of Weissella confusa A16 exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aqualab.com [aqualab.com]
- 9. US20130323390A1 - Water activity reducing agent, food product including the agent, and water activity reducing method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Buffering Capacity of Potassium Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized excipient in the pharmaceutical and biotechnology industries, valued for its role as a pH regulator, humectant, and electrolyte source. A critical functional attribute of potassium lactate is its buffering capacity, which enables the stabilization of pH in formulations, a crucial factor for drug solubility, stability, and physiological compatibility. This technical guide provides a comprehensive overview of the buffering capacity of this compound, including the underlying chemical principles, detailed experimental protocols for its determination, and an exploration of the broader physiological signaling roles of lactate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in formulation science and cellular metabolism.
Introduction to Buffering Capacity
A buffer solution resists changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is quantified by its buffer capacity (β), defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one unit. For a weak acid and its conjugate base, the buffer capacity is maximal when the pH of the solution is equal to the pKa of the weak acid.
The Chemistry of the this compound Buffer System
This compound (CH₃CH(OH)COOK) is the salt of the weak acid, lactic acid (CH₃CH(OH)COOH). In an aqueous solution, it dissociates into potassium ions (K⁺) and lactate ions (CH₃CH(OH)COO⁻). The buffering action of a this compound solution is established by the equilibrium between lactic acid and its conjugate base, the lactate ion.
The key equilibrium reaction is:
CH₃CH(OH)COOH ⇌ H⁺ + CH₃CH(OH)COO⁻
The pKa of lactic acid is approximately 3.86.[1][2] This means that a this compound buffer is most effective in the pH range of 2.86 to 4.86.[3]
The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:
pH = pKa + log₁₀( [Lactate⁻] / [Lactic Acid] )[4][5][6]
Buffering Mechanism
When a strong acid (H⁺) is added to a this compound buffer, the lactate ions act as a proton sink, shifting the equilibrium to the left to form lactic acid and thus resisting a significant drop in pH.
CH₃CH(OH)COO⁻ + H⁺ → CH₃CH(OH)COOH
Conversely, when a strong base (OH⁻) is added, the lactic acid donates a proton to neutralize the hydroxide (B78521) ions, forming water and lactate, thereby resisting a significant rise in pH.
CH₃CH(OH)COOH + OH⁻ → CH₃CH(OH)COO⁻ + H₂O
Quantitative Analysis of Buffering Capacity
The buffer capacity of a this compound solution is dependent on its total concentration and the pH of the solution. The Van Slyke equation provides a theoretical framework for calculating the buffer capacity (β) at a given pH.
β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²
Where:
-
β = Buffer Capacity
-
C = Total molar concentration of the buffer (Lactic Acid + Lactate)
-
Ka = Acid dissociation constant of lactic acid (10⁻³.⁸⁶)
-
[H⁺] = Hydrogen ion concentration (10⁻ᵖᴴ)
Theoretical Buffering Capacity Data
The following table presents the theoretical buffering capacity of a 0.1 M this compound buffer at various pH values, calculated using the Van Slyke equation.
| pH | Buffer Capacity (β) (mM/pH unit) |
| 2.86 | 20.8 |
| 3.36 | 42.0 |
| 3.86 | 57.6 |
| 4.36 | 42.0 |
| 4.86 | 20.8 |
Note: The maximum buffer capacity is observed at pH = pKa (3.86).
Experimental Determination of Buffering Capacity
The buffering capacity of a this compound solution can be determined experimentally using potentiometric titration. This method involves the gradual addition of a strong base of known concentration to the lactate solution while monitoring the pH.
Experimental Protocol: Potentiometric Titration
Objective: To determine the buffering capacity of a this compound solution by titration with sodium hydroxide.
Materials and Equipment:
| Category | Item |
| Glassware | 250 mL Beaker, 50 mL Burette, 100 mL Volumetric Flask |
| Reagents | This compound, 0.1 M Sodium Hydroxide (NaOH) solution (standardized), Deionized Water, pH 4, 7, and 10 buffer standards |
| Equipment | pH meter with a combination electrode, Magnetic stirrer and stir bar, Burette clamp, Ring stand |
Procedure:
-
Preparation of this compound Solution: Prepare a 0.1 M solution of this compound by dissolving the appropriate amount of this compound in deionized water in a 100 mL volumetric flask.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Titration Setup:
-
Pipette 50 mL of the 0.1 M this compound solution into a 250 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and clamp it securely above the beaker.
-
-
Titration:
-
Record the initial pH of the this compound solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen by at least 2 pH units.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa can be determined at the half-equivalence point.
-
Calculate the buffer capacity (β) at different points along the curve using the formula: β = ΔB / ΔpH, where ΔB is the moles of base added per liter and ΔpH is the change in pH.
-
Lactate as a Signaling Molecule
Beyond its role as a metabolic byproduct and a buffering agent, lactate is now recognized as a critical signaling molecule in various physiological and pathological processes.[1][6][7][8][9][10] This signaling function is often mediated through specific transporters and receptors.
The Lactate Shuttle
The "lactate shuttle" hypothesis describes the transport of lactate between different cells and tissues, where it serves as an energy substrate and a signaling molecule.[2][4][11][12] For example, lactate produced in astrocytes can be shuttled to neurons to fuel their metabolic activity.[1][13] This cell-to-cell communication is crucial for processes like memory consolidation.[1]
Lactate Receptors and Downstream Signaling
Lactate can act as a ligand for G protein-coupled receptors, most notably the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81.[13] The activation of GPR81 by lactate initiates intracellular signaling cascades that can modulate cellular function.
In many cell types, GPR81 is coupled to an inhibitory G protein (Gi). Upon lactate binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream transcription factors, thereby altering gene expression and cellular responses.[9]
In the context of cancer, lactate signaling in the tumor microenvironment can promote angiogenesis and immune evasion.[5] Lactate can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that upregulates genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[5]
Conclusion
This compound is a versatile excipient with a well-defined buffering capacity centered around a pKa of 3.86. Understanding and quantifying this buffering capacity through methods like potentiometric titration is essential for the rational design and development of stable and effective pharmaceutical formulations. Furthermore, the expanding knowledge of lactate's role as a signaling molecule opens new avenues for research into its physiological and pathophysiological effects, with potential implications for drug development strategies targeting metabolic and signaling pathways. This guide provides the foundational knowledge and experimental framework for professionals working with this important compound.
References
- 1. lateqs.iqsc.usp.br [lateqs.iqsc.usp.br]
- 2. Khan Academy [khanacademy.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Buffer capacity MANIK | PPSX [slideshare.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. H5P Resource ID 9346 | LibreStudio [studio.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buffer Capacity Calculator | Van Slyke Equation & pH Resistance Explained [pearson.com]
- 9. Acetate‐ versus lactate‐buffered crystalloid solutions: A systematic review with meta‐analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]
- 12. researchgate.net [researchgate.net]
- 13. labeling.pfizer.com [labeling.pfizer.com]
The Influence of Potassium Lactate on Meat Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium lactate (B86563), a widely utilized food additive, significantly impacts the functional properties of meat and meat products. Its interaction with meat proteins is multifaceted, influencing water-holding capacity, texture, color, and shelf-life. This technical guide provides an in-depth analysis of the core mechanisms governing the interaction of potassium lactate with meat proteins, with a focus on proteolysis, protein solubility, and water retention. Detailed experimental protocols for key analytical techniques are provided, alongside a summary of quantitative data from relevant studies. Furthermore, this guide explores the current understanding of the molecular pathways involved, offering insights for researchers and professionals in the fields of food science and technology.
Introduction
The quality and consumer acceptability of meat products are intrinsically linked to the functionality of their protein components. Myofibrillar and sarcoplasmic proteins play crucial roles in determining texture, juiciness, and overall sensory experience. This compound (KC₃H₅O₃) is the potassium salt of lactic acid and is commonly used in the meat industry to extend shelf life and enhance food safety due to its antimicrobial properties.[1] Beyond its antimicrobial effects, this compound interacts with meat proteins, leading to significant alterations in the physicochemical properties of the final product.[2][3] Understanding these interactions at a molecular level is paramount for optimizing meat processing techniques and developing novel applications for this versatile ingredient.
Key Interactions of this compound with Meat Proteins
The primary effects of this compound on meat proteins can be categorized into three main areas: modulation of proteolytic activity, alteration of protein solubility, and enhancement of water-holding capacity.
Inhibition of Proteolysis
Post-mortem proteolysis, primarily driven by endogenous enzymes such as cathepsins, is a key factor in the tenderization of meat. However, excessive proteolysis can lead to undesirable textural changes. This compound has been shown to inhibit the activity of key proteolytic enzymes, particularly cathepsins B and L.[3] This inhibitory effect is largely attributed to an increase in the pH of the meat.[2][4]
Cathepsins have optimal activity in a slightly acidic environment (pH 5.5-6.2).[3] The addition of this compound, the salt of a weak acid and a strong base, leads to a slight increase in the pH of the meat, shifting it away from the optimal range for cathepsin activity.[2][4] This change in pH can alter the ionization state of amino acid residues in the active site of the enzymes, thereby reducing their catalytic efficiency.
A recent study has also suggested that lactate may play a role in protein regulation through a post-translational modification known as lactylation.[5] Elevated lactate concentrations have been shown to enhance protein lactylation levels, which may influence processes such as cell death and energy metabolism in postmortem muscle.[5] While this is an emerging area of research, it suggests a more direct molecular interaction between lactate and meat proteins beyond simple pH modulation.
Alteration of Protein Solubility
The solubility of meat proteins, particularly myofibrillar proteins, is crucial for the formation of stable meat batters and emulsions. The effect of this compound on protein solubility is complex and can be influenced by factors such as its concentration and the presence of other salts like sodium chloride.
Some studies have shown that this compound can increase the solubility of myofibrillar proteins.[6] This "salting-in" effect is attributed to the ability of the lactate and potassium ions to interact with the charged groups on the protein surface, thereby increasing protein-water interactions and reducing protein-protein aggregation. However, other studies have reported a decrease in the solubility of specific proteins like myosin in the presence of potassium salts and divalent cations.[6]
Enhancement of Water-Holding Capacity (WHC)
Water-holding capacity is a critical quality attribute of meat, directly impacting juiciness and cooking yield. This compound is well-documented to improve the WHC of meat products.[2][7] This effect is primarily due to two mechanisms:
-
pH Modification: As mentioned earlier, this compound increases the pH of the meat. This moves the pH further away from the isoelectric point of major meat proteins like myosin (pI ≈ 5.4), leading to increased net negative charges on the protein molecules. The resulting electrostatic repulsion between protein chains creates more space for water molecules to be entrapped within the protein matrix.[2]
-
Ionic Strength: The addition of this compound increases the ionic strength of the meat system. The ions can interact with charged groups on the proteins, leading to the swelling of muscle fibers and an increased ability to hold water.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on meat protein properties.
Table 1: Effect of this compound on Proteolysis and Enzyme Activity
| Meat Product | This compound Concentration | Observed Effect | Reference |
| Rugao Ham | 2% | Decreased Proteolysis Index from 30.55% to 23.56% | [3] |
| Rugao Ham | 2% | Decreased Cathepsin B activity from 32.64 to 21.37 U/g protein | [3] |
| Rugao Ham | 2% | Decreased Cathepsin L activity from 21.40 to 8.29 U/g protein | [3] |
| Ground Beef | 0.65% and 1.3% (with sodium diacetate) | Increased proteolytic activity | [8] |
Table 2: Effect of this compound on Physicochemical Properties of Meat
| Meat Product | This compound Concentration | Parameter | Result | Reference |
| Pastırma | 0.5% | Moisture Content | 44.09 ± 0.30% | [2] |
| Pastırma | 2.0% | Moisture Content | 43.87 ± 0.46% | [2] |
| Pastırma | 2.0% | pH | 5.95 ± 0.15 | [2] |
| Pastırma | 2.0% | a* value (redness) | 39.97 ± 0.25 | [2] |
| Marinated Beef | 2:1:1 ratio with CaCl₂ and MgCl₂ | Myofibrillar Protein Solubility | Increased | [6] |
| Marinated Beef | 2:1:1 ratio with CaCl₂ and MgCl₂ | Water Mobility | Attenuated | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the interaction of this compound with meat proteins.
Extraction of Sarcoplasmic and Myofibrillar Proteins
This protocol is adapted from studies investigating the effects of this compound on meat protein degradation.[3][9]
Objective: To separate sarcoplasmic (water-soluble) and myofibrillar (salt-soluble) proteins from meat samples treated with this compound.
Materials:
-
Meat sample (e.g., 5 g of biceps femoris muscle)
-
Extraction Buffer: 50 mM phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA
-
High-speed homogenizer
-
Refrigerated centrifuge
-
0.6 M NaCl solution
Procedure:
-
Homogenize 5 g of the meat sample in 20 mL of ice-cold Extraction Buffer at 12,000 rpm for 30 seconds.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the sarcoplasmic proteins.
-
Resuspend the remaining pellet in 20 mL of fresh Extraction Buffer and repeat the homogenization and centrifugation steps.
-
Repeat this washing step three times to ensure complete removal of sarcoplasmic proteins.
-
The final pellet contains the myofibrillar proteins.
-
Solubilize the myofibrillar protein pellet in an appropriate volume of 0.6 M NaCl solution for further analysis.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol is a standard method used to separate proteins based on their molecular weight and is essential for observing changes in protein profiles due to this compound treatment.[3][9]
Objective: To analyze the protein composition of sarcoplasmic and myofibrillar extracts.
Materials:
-
Sarcoplasmic and myofibrillar protein extracts
-
SDS-PAGE gels (precast or hand-casted)
-
Running buffer (Tris-glycine-SDS)
-
Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (methanol, acetic acid, water)
-
Electrophoresis apparatus and power supply
Procedure:
-
Determine the protein concentration of the extracts using a suitable method (e.g., Lowry or Bradford assay).
-
Dilute the protein samples to a desired concentration with sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Run the gel in the electrophoresis apparatus at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Remove the gel and stain it with Coomassie Brilliant Blue solution for at least 1 hour.
-
Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.
-
Analyze the protein bands by comparing their migration to the molecular weight standards.
Determination of Cathepsin B and L Activity
This fluorometric assay is used to quantify the activity of cathepsins B and L, which are inhibited by this compound.[3]
Objective: To measure the activity of cathepsin B and L in meat extracts.
Materials:
-
Meat extract (supernatant from the extraction protocol described in 4.1, but using a citrate (B86180) buffer pH 5.0)
-
Assay Buffer: 50 mM phosphate buffer (pH 6.0) containing 4 mM EDTA, 2 mM DTT, and 0.1% Brij 35
-
Substrate for Cathepsin B: Z-Arg-Arg-AMC (Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin)
-
Substrate for Cathepsin B+L: Z-Phe-Arg-AMC (Nα-CBZ-Phenylalanyl-Arginine-7-amido-4-methylcoumarin)
-
Fluorometer
Procedure:
-
Prepare the meat extract by homogenizing the sample in a 50 mM sodium citrate buffer (pH 5.0) containing 0.2% Triton X-100 and 1 mM EDTA, followed by centrifugation.
-
In a microplate well, mix the meat extract with the Assay Buffer.
-
Add the specific fluorogenic substrate (Z-Arg-Arg-AMC for cathepsin B or Z-Phe-Arg-AMC for cathepsin B+L) to initiate the reaction.
-
Immediately measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate cathepsin L activity by subtracting the cathepsin B activity from the total cathepsin B+L activity.
Measurement of Water-Holding Capacity (WHC)
This press method is a straightforward technique to assess the ability of meat to retain water.
Objective: To determine the water-holding capacity of meat samples.
Materials:
-
Meat sample (approximately 0.5 g)
-
Whatman No. 1 filter papers (two per sample)
-
Press apparatus capable of applying a constant pressure
-
Analytical balance
Procedure:
-
Accurately weigh two filter papers together (W1).
-
Accurately weigh approximately 0.5 g of the meat sample (W2).
-
Place the meat sample in the center of one filter paper and cover it with the second filter paper.
-
Place the filter paper sandwich in the press and apply a constant pressure (e.g., 10 kg) for a set time (e.g., 5 minutes).
-
Carefully remove the pressed meat from the filter papers and weigh the wet filter papers (W3).
-
Calculate the WHC as follows: WHC (%) = [1 - (W3 - W1) / W2] * 100
Conclusion
This compound exerts a significant and multifaceted influence on the functional properties of meat proteins. Its primary mechanisms of action include the inhibition of proteolytic enzymes, particularly cathepsins, through an increase in pH, and the enhancement of water-holding capacity via pH modification and increased ionic strength. The effect on protein solubility is more complex and appears to be dependent on various factors. While the role of pH in mediating these effects is well-established, emerging research on protein lactylation suggests a more direct and intricate molecular interaction that warrants further investigation. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and industry professionals seeking to understand and optimize the application of this compound in meat processing. A deeper understanding of these fundamental interactions will pave the way for the development of innovative meat products with improved quality, safety, and consumer appeal.
References
- 1. digicomst.ie [digicomst.ie]
- 2. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Reveals the Mechanism of this compound on Proteolysis and Taste Metabolites of Rugao Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lactate on beef heart mitochondrial oxygen consumption and muscle darkening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lactate in meat beyond pH regulation: A study on lactylation and its effects on meat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [iastatedigitalpress.com]
Methodological & Application
Application Notes and Protocols: Potassium Lactate as a Control Measure for Listeria monocytogenes in Ready-to-Eat (RTE) Meats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeria monocytogenes is a significant foodborne pathogen of concern in ready-to-eat (RTE) meat and poultry products due to its ability to grow at refrigeration temperatures and its high mortality rate in susceptible populations.[1][2] Potassium lactate (B86563) (PL) is a generally recognized as safe (GRAS) food ingredient that effectively inhibits the growth of L. monocytogenes.[2][3] These application notes provide a comprehensive overview of the use of potassium lactate, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is primarily bacteriostatic, meaning it inhibits the growth of Listeria monocytogenes rather than killing the bacteria.[3] Its antimicrobial activity stems from a multi-faceted approach:
-
Intracellular Acidification: As a salt of a weak acid, the undissociated form of lactic acid can cross the bacterial cell membrane.[3] Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) and acidifying the cell's interior.[3] To survive, the cell must expend significant energy to pump these protons out, leaving little energy for growth and proliferation.[3]
-
Lowering Water Activity (aw): this compound is hygroscopic and effectively binds water within the meat matrix.[3][4] This reduction in available water, or water activity, creates osmotic stress for the bacteria, hindering metabolic processes necessary for growth.[3]
-
Metabolic Disruption: The presence of lactate can shift the bacterium's metabolism away from efficient aerobic respiration towards the less efficient production of acetoin.[3] This metabolic shift negatively impacts the cell's energy production, further impeding its ability to multiply.[3]
Figure 1: Mechanism of Listeria monocytogenes inhibition by this compound.
Quantitative Data on Efficacy
The effectiveness of this compound in controlling Listeria monocytogenes in various RTE meat products is summarized below.
| Meat Product | This compound (%) | Other Antimicrobials (%) | Storage Temp. (°C) | Duration | Initial L. monocytogenes (log CFU/g) | Growth Inhibition (log CFU/g) | Reference |
| Chicken Hotdogs (Low Fat) | 3.0 | 0.15 Sodium Diacetate | 4 | 28 days | ~4.6 | 3.4 | [2][5] |
| Turkey Hotdogs (Low Fat) | 3.0 | 0.2 Sodium Diacetate | 4 | 28 days | ~4.6 | 3.3 | [2][5] |
| Salami | 1.6 | 2.8 NaCl | Ripening | 20 days | Not specified | Comparable to 4% NaCl | [1] |
| Sliced Ham (MAP) | Not specified | Not specified | 4 | 42 days | ~1.0 or ~3.0 | ~1 log increase (vs. 10-fold in control) | [6] |
| Sliced Ham (MAP) | Not specified | Not specified | 8 | 20 days | ~1.0 or ~3.0 | Inhibited (vs. 1000-fold increase in control) | [6] |
| Frankfurters | 3.0 | Sodium Diacetate | Refrigerated | 8 weeks | ~5.2 | Outgrowth suppressed | [7] |
| Comminuted Beef | 4.0 | None | 5 | 1-2 weeks | Not specified | Extended lag phase | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Ready-to-Eat Meat Model System
This protocol outlines a method to assess the antimicrobial activity of this compound against Listeria monocytogenes in a model RTE meat product, such as hotdogs or deli-style meat.
1. Materials and Reagents:
-
Listeria monocytogenes strain(s) of interest
-
Tryptic Soy Broth with 0.6% Yeast Extract (TSB-YE)
-
Phosphate-Buffered Saline (PBS)
-
Ready-to-eat meat product (e.g., chicken hotdogs)
-
This compound solution (e.g., 60% aqueous solution)
-
Sodium diacetate (optional, for synergistic studies)
-
Sterile stomacher bags
-
Stomacher
-
ALOA (Agar Listeria according to Ottaviani and Agosti) or other selective agar (B569324) for Listeria
-
Incubator set at 37°C
-
Vacuum packaging machine and bags
2. Inoculum Preparation:
-
Culture the desired Listeria monocytogenes strain(s) in TSB-YE at 37°C for 18-24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cell pellets twice with sterile PBS.
-
Resuspend the final pellet in PBS to achieve a target concentration of approximately 10^8 - 10^9 CFU/mL.
-
Perform serial dilutions and plate on selective agar to confirm the initial inoculum concentration.
3. Sample Preparation and Inoculation:
-
Prepare the RTE meat product according to the experimental design. This may involve formulating the meat batter with different concentrations of this compound (e.g., 1%, 2%, 3%) and sodium diacetate (e.g., 0.15%, 0.2%).[2][5] A control group with no antimicrobials should be included.
-
Process the meat into its final form (e.g., hotdogs).
-
Aseptically slice the product into uniform portions (e.g., 10 g medallions).[9]
-
Surface inoculate each sample with the prepared Listeria monocytogenes suspension to achieve a final concentration of approximately 3-4 log CFU/g.[2][5][9]
-
Allow the inoculum to attach by letting the samples rest in a laminar flow hood for a short period (e.g., 15-20 minutes).
4. Storage and Sampling:
-
Store the packages at a controlled refrigeration temperature (e.g., 4°C).[2][5]
-
At predetermined time intervals (e.g., day 0, 4, 8, 12, 16, 21, and 28), remove replicate samples from each treatment group for analysis.[2]
5. Microbial Enumeration:
-
Place each meat sample into a sterile stomacher bag and add a 10-fold dilution of sterile PBS.
-
Homogenize the sample in a stomacher for 2-5 minutes.[1]
-
Perform 10-fold serial dilutions of the homogenate in PBS.
-
Plate the appropriate dilutions onto ALOA or another selective agar for Listeria.
-
Incubate the plates at 37°C for 48 hours.[1]
-
Count the characteristic colonies and express the results as log CFU/g of the meat sample.
Figure 2: Experimental workflow for evaluating this compound efficacy.
Conclusion
This compound is a valuable tool for controlling the growth of Listeria monocytogenes in ready-to-eat meat products. Its bacteriostatic properties, which are a result of intracellular acidification, reduced water activity, and metabolic disruption, make it an effective component of a multi-hurdle food safety approach. The efficacy of this compound can be enhanced when used in combination with other antimicrobials, such as sodium diacetate. The protocols provided herein offer a standardized framework for the evaluation of this compound's antilisterial properties in various RTE meat applications.
References
- 1. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. etnafoodsafety.com [etnafoodsafety.com]
- 4. Relationship Between Water Activity, Salts of Lactic Acid, and Growth of Listeria monocytogenes in a Meat Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound and Sodium Diacetate Combination to Inhibit Listeria Monocytogenes In Low and High Fat Chicken and Turkey Hotdog Model Systems [benthamopenarchives.com]
- 6. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth Suppression of Listeria monocytogenes by Lactates in Broth, Chicken, and Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Potassium Lactate in Low-Sodium Meat Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of sodium in processed meat products is a critical focus for the food industry due to the well-documented association between high sodium intake and cardiovascular diseases. However, simply reducing sodium chloride (NaCl) can compromise product quality, safety, and sensory acceptability. Potassium lactate (B86563) has emerged as a promising functional ingredient in the development of low-sodium meat formulations. It can partially replace sodium chloride, contributing to saltiness perception while also enhancing microbial stability, improving water holding capacity, and positively influencing textural properties. This document provides detailed application notes and experimental protocols for the utilization of potassium lactate in low-sodium meat systems.
Key Functions of this compound in Low-Sodium Meat
This compound offers a multi-faceted approach to overcoming the challenges of sodium reduction in meat products.
-
Antimicrobial Agent: this compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of spoilage and pathogenic bacteria, most notably Listeria monocytogenes.[1][2][3][4] Its mechanism of action involves lowering water activity (aw), reducing intracellular pH, and disrupting the cellular metabolism of microorganisms.[1] This antimicrobial efficacy is crucial for ensuring the safety and extending the shelf-life of low-sodium meat products, which may be more susceptible to microbial growth due to lower salt content.
-
Flavor Enhancer: While not a direct one-to-one replacement for the saltiness of NaCl, this compound can enhance the overall flavor profile of low-sodium meat. It imparts a mild salty taste and can potentiate the function of remaining sodium chloride, improving the palatability of the final product.[5]
-
Quality and Yield Improvement: this compound acts as a humectant, improving the water holding capacity (WHC) of meat.[6] This leads to increased cooking yields, reduced purge loss during storage, and a juicier final product.[5] Studies have shown that formulations with this compound can exhibit similar or even improved WHC compared to their full-sodium counterparts.[7]
-
Texture Modifier: By influencing protein hydration and interactions, this compound can impact the textural properties of meat products. It can contribute to maintaining or improving attributes such as hardness, springiness, and cohesiveness in low-sodium formulations.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of substituting NaCl with this compound in different meat products.
Table 1: Effect of this compound on Physicochemical Properties of Low-Sodium Meat Products
| Meat Product | NaCl Reduction (%) | This compound (%) | Key Findings | Reference |
| Frankfurters | 25% | Not specified | No significant effect on yield and purge loss. | [5] |
| Frankfurters | 40% | In combination with calcium ascorbate (B8700270) | No significant impact on cooking loss or moisture content. | [5] |
| Mortadella Sausages | 50% | In combination with potassium chloride | Significantly higher pH readings. | [5] |
| Fermented Sausages | >40% | As a replacement for NaCl | Delayed pH drop compared to control. | [5] |
| Marinated Beef | 40% | 20% (in a mix with other salts) | Increased myofibril fragmentation and protein solubility. | [8] |
| Salami | 30% | 1.6% | No significant differences in water activity and pH compared to high salt control. | [9][10][11] |
Table 2: Effect of this compound on Microbial Growth in Low-Sodium Meat Products
| Meat Product | NaCl Reduction (%) | This compound (%) | Target Microorganism | Key Findings | Reference |
| Salami | 30% | 1.6% | Listeria monocytogenes | Comparable anti-listerial activity to high NaCl concentration during ripening and storage. | [9][10][11] |
| Salami | 30% | 1.6% | Listeria innocua (surrogate) | Superior anti-listerial activity compared to 4% NaCl alone in simulated ripening conditions. | [10] |
| Fermented Meats | 40% | In a mix with KCl and glycine | Microbiologically safe product with low initial pathogen counts. | [5] | |
| Chicken Hotdogs (Low Fat) | Not specified | 3.0% (with 0.15% Sodium Diacetate) | 3.4 log cfu/g reduction of Listeria monocytogenes over 28 days. | ||
| Turkey Hotdogs (Low Fat) | Not specified | 3.0% (with 0.20% Sodium Diacetate) | 3.3 log cfu/g reduction of Listeria monocytogenes over 28 days. |
Table 3: Effect of this compound on Sensory Properties of Low-Sodium Meat Products
| Meat Product | NaCl Reduction (%) | This compound (%) | Sensory Attributes | Key Findings | Reference |
| Frankfurters | 30% | In combination with 10% Ca-ascorbate | Water-holding capacity, textural properties, organoleptic characteristics | Similar to control sausages. | [7] |
| Corned Beef | 60% | In combination with glycine | Liking of flavor, saltiness | Liked the flavor despite lower perceived saltiness. | [12] |
| Restructured Chicken Jerky | Not specified | In combination with potassium chloride | Color | Significant increase in lightness values. | [5] |
| Marinated Beef | 40% | 20% (in a mix with other salts) | Overall sensory attributes, volatile flavor compounds | More similar microstructure and better flavor characteristics compared to the full sodium control. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in low-sodium meat formulations.
Protocol for Preparation of Low-Sodium Meat Emulsion (e.g., Frankfurters)
-
Raw Material Preparation:
-
Select lean meat (e.g., pork, beef) and fat trim.
-
Grind the lean meat and fat separately through a 3-5 mm plate.
-
Chill the ground meat and fat to 0-2°C.
-
-
Formulation:
-
Control Formulation (Full Sodium): e.g., 2.0% NaCl.
-
Low-Sodium Formulation: e.g., 1.2% NaCl (40% reduction).
-
Low-Sodium with this compound Formulation: e.g., 1.2% NaCl + 0.8% this compound (or other desired substitution level).
-
Other ingredients (e.g., phosphates, spices, curing agents) should be kept constant across all formulations.
-
-
Emulsion Preparation:
-
Place the chilled ground lean meat in a bowl chopper.
-
Add salt (NaCl) and phosphates and chop until a sticky exudate is formed.
-
Add ice/water in increments and continue chopping to lower the temperature.
-
Add the this compound solution (if applicable) and other seasonings.
-
Add the chilled ground fat and chop until the desired emulsion consistency and temperature (typically below 12-15°C) are reached.
-
-
Stuffing and Cooking:
-
Stuff the meat emulsion into casings using a vacuum stuffer.
-
Link the sausages to the desired length.
-
Cook the sausages in a smokehouse or water bath following a step-wise temperature increase schedule until an internal temperature of 72°C is reached.
-
Immediately cool the cooked sausages in an ice-water bath.
-
Store the final product at refrigerated temperatures (e.g., 4°C).
-
Protocol for Water Holding Capacity (WHC) Measurement
This protocol is based on the press method.
-
Sample Preparation:
-
Weigh approximately 0.5 g of the meat sample (raw emulsion or cooked product).
-
-
Procedure:
-
Place the weighed meat sample in the center of a pre-weighed Whatman No. 1 filter paper.
-
Place the filter paper with the sample between two glass or acrylic plates.
-
Apply a constant pressure (e.g., 2.81 kg for 5 minutes).
-
After the designated time, release the pressure and carefully remove the pressed meat sample.
-
Weigh the pressed meat sample.
-
Allow the filter paper to air dry and then weigh it.
-
-
Calculation:
-
The amount of water expressed from the sample is the difference in the weight of the filter paper before and after pressing and drying.
-
WHC can be expressed as a percentage of water retained in the sample.
-
Protocol for Texture Profile Analysis (TPA)
-
Sample Preparation:
-
Cut cooked meat samples into uniform shapes (e.g., 2.5 cm cubes or cylinders).
-
Allow the samples to equilibrate to a specific temperature (e.g., room temperature or refrigerated temperature).
-
-
Instrumentation:
-
Use a texture analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).
-
-
Test Parameters:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 1.0 mm/s
-
Compression distance: 50% of the sample height
-
Time between compressions: 5 s
-
-
Procedure:
-
Place a single sample on the platform of the texture analyzer, centered under the probe.
-
Initiate the two-cycle compression test.
-
Record the force-time or force-distance curve.
-
-
Data Analysis:
-
From the resulting curve, calculate the following parameters:
-
Hardness (N): Peak force during the first compression.
-
Springiness: The distance of the detected height during the second compression divided by the original compression distance.
-
Cohesiveness: The ratio of the area of work during the second compression to the area of work during the first compression.
-
Chewiness (N): Hardness × Cohesiveness × Springiness.
-
-
Protocol for Microbial Challenge Study (Listeria monocytogenes)
Note: This protocol should be performed in a Biosafety Level 2 laboratory with appropriate safety precautions.
-
Inoculum Preparation:
-
Use a cocktail of multiple strains of Listeria monocytogenes (e.g., 3-5 strains) to account for strain variability.
-
Grow each strain individually in a suitable broth (e.g., Tryptic Soy Broth with 0.6% yeast extract) at 37°C for 18-24 hours.
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Combine the individual strain suspensions to create the inoculum cocktail.
-
Enumerate the final inoculum concentration by plating on a selective agar (B569324) (e.g., Oxford Agar).
-
-
Sample Inoculation:
-
Inoculate the surface of the cooked and cooled low-sodium meat product with the L. monocytogenes cocktail to achieve a target initial concentration (e.g., 2-3 log CFU/g).
-
Allow the inoculum to attach for a specified time (e.g., 30 minutes) at room temperature in a biosafety cabinet.
-
-
Packaging and Storage:
-
Vacuum-package the inoculated samples.
-
Store the packages at a specified refrigerated temperature (e.g., 4°C) for the duration of the shelf-life study.
-
-
Microbial Analysis:
-
At predetermined time intervals (e.g., day 0, 7, 14, 21, 28), remove samples for analysis.
-
Homogenize the sample in a sterile diluent (e.g., Buffered Peptone Water).
-
Perform serial dilutions and plate on a selective agar for L. monocytogenes enumeration.
-
Incubate the plates at 37°C for 48 hours.
-
Count the characteristic colonies and calculate the concentration of L. monocytogenes in CFU/g.
-
Protocol for Sensory Evaluation
-
Panelist Selection and Training:
-
Recruit 8-12 panelists who are regular consumers of the meat product being tested.
-
Train the panelists on the specific sensory attributes to be evaluated and the use of the rating scale. This may involve several training sessions with reference samples.
-
-
Sample Preparation and Presentation:
-
Prepare and cook all meat product samples under identical conditions.
-
Cut the samples into uniform pieces and code them with random three-digit numbers.
-
Serve the samples at a standardized temperature.
-
Present the samples to the panelists in a randomized and balanced order to avoid bias.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Sensory Attributes and Scale:
-
Evaluate attributes such as:
-
Appearance: Color intensity, uniformity.
-
Aroma: Meaty aroma, off-aromas.
-
Flavor: Saltiness, meatiness, off-flavors.
-
Texture: Hardness, juiciness, chewiness.
-
Overall Acceptability.
-
-
Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) or a line scale.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between the formulations.
-
Visualizations
Antimicrobial Mechanism of Lactate in Meat Products
Experimental Workflow for Evaluating this compound in Low-Sodium Meat
Conclusion
This compound is a highly effective multifunctional ingredient for the development of high-quality, safe, and consumer-acceptable low-sodium meat products. By carefully selecting the appropriate substitution level and conducting thorough experimental validation as outlined in these protocols, researchers and product developers can successfully reduce sodium content while maintaining the desirable attributes of their meat products. The synergistic effects of this compound on microbial safety, water retention, and sensory properties make it an invaluable tool in formulating healthier meat options.
References
- 1. Combined effects of this compound and calcium ascorbate as sodium chloride substitutes on the physicochemical and sensory characteristics of low-sodium frankfurter sausage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digicomst.ie [digicomst.ie]
- 6. mdpi.com [mdpi.com]
- 7. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 8. Measuring water holding capacity in poultry meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. WHC_final [ukp.vscht.cz]
- 11. meatjournal.ru [meatjournal.ru]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Lactate as a Curing Agent in Processed Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely utilized food additive in the meat and poultry industry. It serves as a crucial curing agent, primarily valued for its ability to enhance product safety and extend shelf-life.[1][2] Its application in processed poultry addresses the critical need for microbial control while also contributing to desirable sensory characteristics. These notes provide an in-depth overview of the application of potassium lactate in processed poultry, including its mechanism of action, effects on product quality, and detailed experimental protocols for evaluation.
Mechanism of Action
The primary function of this compound as a curing agent is its antimicrobial activity.[2][3][4] While the precise molecular pathways are not fully elucidated, its inhibitory effects are attributed to a combination of factors:
-
Lowering Water Activity (a_w): this compound is a humectant, meaning it binds free water in the product.[2] This reduction in water activity creates an environment less conducive to the growth of spoilage and pathogenic microorganisms.
-
Intracellular pH Reduction: It is believed that undissociated lactic acid can penetrate the cell membranes of bacteria. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This disruption of the internal pH homeostasis interferes with essential metabolic processes, inhibiting bacterial growth.[5]
-
Anion-Specific Effects: The lactate anion itself may have inhibitory effects on bacterial metabolism, although the specific mechanisms are still under investigation.[6]
This compound has demonstrated efficacy against a broad spectrum of bacteria, including key poultry pathogens like Listeria monocytogenes, Clostridium perfringens, and Campylobacter species.[5][7][8] It is often considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[5][6]
Application in Processed Poultry
This compound is utilized in a variety of processed poultry products, including deli-style turkey breast, chicken hotdogs, and vacuum-packaged chicken parts.[5][7][9] It can be directly added to the meat formulation or used as a component of an injection or cover solution.[1]
Key Benefits:
-
Enhanced Microbial Safety: Significantly inhibits the growth of pathogenic bacteria, reducing the risk of foodborne illness.[4][5][7]
-
Extended Shelf-Life: By controlling the growth of spoilage microorganisms, this compound can extend the refrigerated shelf-life of processed poultry products by several weeks.[1][9]
-
Improved Sensory Attributes: It can contribute to a desirable flavor profile and has been shown to enhance color, juiciness, and tenderness.[2][10]
-
Sodium Reduction: this compound serves as a viable alternative to sodium lactate, offering similar functional properties with the benefit of reducing the sodium content of the final product.[3][4]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in processed poultry.
Table 1: Effect of this compound on the Growth of Clostridium perfringens in Cooked Uncured Ground Turkey Breast
| This compound Concentration | Cooling Protocol | Log CFU/g Increase |
| 0% (Control) | 10 hours | 3.8 |
| 0% (Control) | 12 hours | 4.7 |
| 1% | 10 hours | 2.5 |
| 1% | 12 hours | 2.7 |
| 2% | 10 hours | 0.56 |
| 2% | 12 hours | 0.70 |
Data synthesized from a study on the inhibition of C. perfringens growth.[7]
Table 2: Efficacy of this compound and Sodium Diacetate Combination against Listeria monocytogenes in Low-Fat Chicken Hotdogs
| Treatment (PL% / SD%) | Storage Day | Log CFU/g Inhibition |
| 3.0% PL / 0.15% SD | 28 | 3.4 |
Data from a study evaluating the synergistic effects of this compound and sodium diacetate.[5]
Table 3: Sensory Evaluation of Dry-Cured Pastırma with a Curing Mixture Containing this compound
| This compound Level | Color | Brittleness | Texture & Structure | Palatability | Overall Acceptability |
| 0% (Control) | 7.8 | 7.5 | 7.6 | 7.7 | 7.7 |
| 0.5% | 8.0 | 7.6 | 7.8 | 7.9 | 7.9 |
| 1.0% | 8.2 | 7.8 | 8.0 | 8.1 | 8.1 |
| 2.0% | 8.5 | 8.0 | 8.2 | 8.3 | 8.3 |
Sensory scores are based on a 9-point hedonic scale. Data from a study on the effects of this compound on the quality of pastırma.[10]
Experimental Protocols
Protocol 1: Evaluation of the Antimicrobial Efficacy of this compound against Listeria monocytogenes in Cooked Chicken Breast
Objective: To determine the effectiveness of different concentrations of this compound in inhibiting the growth of Listeria monocytogenes on the surface of cooked chicken breast during refrigerated storage.
Materials:
-
Fresh, boneless, skinless chicken breasts
-
This compound solution (e.g., 60% stock)
-
Listeria monocytogenes culture (a cocktail of multiple strains is recommended)
-
Sterile distilled water
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar with Yeast Extract (TSAYE)
-
Stomacher and sterile stomacher bags
-
Vacuum packaging machine and bags
-
Incubator (37°C)
-
Refrigerator (4°C)
Methodology:
-
Inoculum Preparation:
-
Grow individual strains of L. monocytogenes in Tryptic Soy Broth at 37°C for 24 hours.
-
Combine equal volumes of each strain to create a cocktail.
-
Centrifuge the culture, wash the cell pellet with PBS, and resuspend in PBS to a final concentration of approximately 10^8 CFU/mL.
-
-
Sample Preparation and Inoculation:
-
Cook chicken breasts to an internal temperature of 71°C and cool to room temperature.
-
Portion the cooked chicken into uniform samples (e.g., 25 g).
-
Prepare treatment solutions of this compound at desired concentrations (e.g., 0%, 1%, 2%, 3% w/w) in sterile distilled water.
-
Inject or immerse the chicken samples in the respective treatment solutions.
-
Surface-inoculate each sample with a known volume of the L. monocytogenes inoculum (e.g., 0.1 mL) to achieve an initial concentration of approximately 10^3-10^4 CFU/g.
-
Allow the inoculum to attach for 30 minutes at room temperature.
-
-
Packaging and Storage:
-
Individually vacuum-package each chicken sample.
-
Store the packaged samples at 4°C for a specified period (e.g., 28 days).
-
-
Microbiological Analysis:
-
At designated time points (e.g., day 0, 7, 14, 21, 28), remove triplicate samples from each treatment group.
-
Aseptically transfer each sample to a sterile stomacher bag with a suitable diluent (e.g., 99 mL PBS).
-
Homogenize the sample in a stomacher for 2 minutes.
-
Perform serial dilutions and plate onto TSAYE.
-
Incubate plates at 37°C for 48 hours.
-
Count the colonies and express the results as log CFU/g.
-
Protocol 2: Sensory Evaluation of Processed Poultry Treated with this compound
Objective: To assess the impact of this compound on the sensory attributes (flavor, color, texture, overall acceptability) of processed poultry.
Materials:
-
Processed poultry product (e.g., cooked turkey breast) formulated with different levels of this compound (e.g., 0%, 1%, 2%).
-
Sensory evaluation booths with controlled lighting.
-
Serving plates, utensils, and water for palate cleansing.
-
Sensory evaluation forms.
-
A panel of trained or consumer sensory panelists (e.g., 30-50 individuals).
Methodology:
-
Sample Preparation:
-
Prepare the processed poultry product according to a standardized formulation, with the only variable being the concentration of this compound.
-
Slice the product to a uniform thickness.
-
Code each sample with a random three-digit number.
-
-
Sensory Panel:
-
Recruit and screen panelists for their ability to discriminate sensory differences.
-
Provide panelists with instructions on the evaluation procedure and the attributes to be assessed.
-
-
Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized and balanced order to minimize bias.
-
Instruct panelists to evaluate each sample for attributes such as color, aroma, flavor, texture, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
-
-
Data Analysis:
-
Collect the completed sensory forms.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in sensory scores among the different treatment groups.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in processed poultry.
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. Modification to the List of permitted preservatives to enable the addition of this compound and sodium lactate to standardized meat products and poultry meat products - Canada.ca [canada.ca]
- 2. This compound [honghuibio.com]
- 3. quora.com [quora.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Clostridium perfringens growth by this compound during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
Application Notes and Protocols for Potassium Lactate in Cell Culture Media for pH Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for successful mammalian cell culture. The optimal pH range for most cell lines is narrow, typically between 7.2 and 7.4.[1] Deviations from this range can adversely affect cell growth, metabolism, protein production, and overall culture performance.[2][3][4] While the bicarbonate-carbon dioxide (CO2) buffering system is widely used, it has limitations, including its dependence on a controlled CO2 environment and the potential for pH fluctuations due to metabolic byproducts like lactic acid.[1][5]
These application notes provide a comprehensive guide to using potassium lactate (B86563) as an alternative or supplementary agent for pH stabilization in cell culture media. Lactate, traditionally viewed as a waste product, is now recognized as a key metabolite that can be consumed by many cell lines, including Chinese Hamster Ovary (CHO) cells, as an alternative carbon source.[6][7] This dual role as a potential pH stabilizer and a nutrient source makes potassium lactate an attractive component for optimizing cell culture processes, particularly in high-density and fed-batch cultures.
Principle of pH Stabilization with this compound
Lactic acid has a pKa of approximately 3.86.[8][9][10] In a biological system, the lactate/lactic acid buffer system is most effective at maintaining pH around this pKa. However, in the context of cell culture media, which is typically maintained at a physiological pH of ~7.4, this compound primarily acts as a weak base. The accumulation of metabolically produced acids, such as CO2 (forming carbonic acid) and additional lactic acid, will be neutralized by the lactate anion, shifting the equilibrium towards lactic acid and thus resisting a drop in pH.
Furthermore, in many bioprocessing strategies, lactic acid itself is used for pH control as an alternative to CO2 sparging.[6] In such systems, a base is required to counteract the acidity. This compound can be considered in this context, where its conjugate base (lactate) can help to buffer the system.
Advantages of Using this compound
-
Nutrient Source: Many cell lines can metabolize lactate, especially during later stages of culture when glucose may be limited. This can lead to more efficient energy metabolism and reduced apoptosis.[6]
-
Reduced Ammonia (B1221849) Accumulation: Feeding lactate can lead to a decrease in the catabolism of amino acids like alanine (B10760859) for energy, which in turn can reduce the accumulation of ammonia, a toxic byproduct.[6]
-
Lower pCO2 Levels: Utilizing lactate for pH control can reduce the reliance on CO2 sparging, leading to lower dissolved CO2 (pCO2) levels in the bioreactor. High pCO2 can negatively impact cell growth and productivity.[6]
-
Potential for CO2-Independent Media Formulation: this compound can be a component in formulating media that does not rely on a CO2 incubator for pH control.[11]
Data Presentation
The following tables summarize the key quantitative data regarding the use of lactate in cell culture, based on available literature.
Table 1: Effects of Lactate Supplementation on Key Culture Parameters
| Parameter | Observation | Cell Line(s) | Reference(s) |
| Cell Growth | Similar growth profiles compared to control cultures. | CHO | [6] |
| Ammonia Accumulation | Significantly lower ammonia levels throughout the culture. | CHO | [6] |
| pCO2 Levels | Maintained at low levels. | CHO | [6] |
| Glucose Uptake Rate | Dropped by over 50% at the onset of lactate consumption. | CHO | [6] |
| Productivity | Similar productivity compared to control cultures. | CHO | [6] |
| Product Quality | Similar various product quality attributes. | CHO | [6] |
Table 2: Comparison of Buffering Systems
| Buffering System | Advantages | Disadvantages |
| Bicarbonate/CO2 | Physiologically relevant, non-toxic. | Requires controlled CO2 environment, pH can fluctuate with metabolic activity. |
| HEPES | Strong buffer in the physiological pH range, CO2-independent. | Can be toxic to some cell lines at high concentrations, more expensive. |
| This compound | Acts as a nutrient source, can reduce ammonia and pCO2. | Weaker buffer at physiological pH compared to HEPES, may alter cellular metabolism. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementing cell culture media.
Materials:
-
This compound (cell culture grade)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
Sterile syringes
-
pH meter
Procedure:
-
Preparation of a 1 M this compound Stock Solution:
-
Weigh out 12.82 g of this compound (molar mass: 128.17 g/mol ).
-
Dissolve the this compound in 80 mL of cell culture grade water in a sterile container.
-
Gently mix until the powder is completely dissolved.
-
Adjust the final volume to 100 mL with cell culture grade water.
-
-
Sterilization:
-
Sterilize the 1 M this compound solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C. The solution is stable under these conditions.[12]
-
Protocol 2: Supplementing Basal Medium with this compound for pH Stability and as a Nutrient Source
Objective: To supplement a standard bicarbonate-buffered medium with this compound to provide an additional buffer and an alternative carbon source.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
Fetal Bovine Serum (FBS), if required
-
Other required supplements (e.g., L-glutamine, antibiotics)
-
Sterile culture flasks or plates
Procedure:
-
Aseptically prepare the complete cell culture medium by adding the required supplements (e.g., FBS, L-glutamine) to the basal medium.
-
Add sterile 1 M this compound stock solution to the complete medium to achieve the desired final concentration. A starting concentration range of 10-20 mM is recommended.
-
For example, to prepare 100 mL of medium with 10 mM this compound, add 1 mL of the 1 M stock solution.
-
-
Gently mix the supplemented medium.
-
Confirm the pH of the final medium using a calibrated pH meter. The addition of this compound at these concentrations should not significantly alter the pH of a bicarbonate-buffered medium.[13] If minor adjustments are needed, use sterile 1 N HCl or 1 N NaOH.[14]
-
Equilibrate the medium in a CO2 incubator (typically 5-10% CO2) for at least 30 minutes before use to ensure the bicarbonate buffering system is at equilibrium.
-
Proceed with cell seeding and cultivation as per your standard protocol.
Protocol 3: Evaluation of this compound as a pH Stabilizer in a Fed-Batch Culture
Objective: To assess the effectiveness of this compound in maintaining pH and its impact on cell growth and productivity in a fed-batch bioreactor setting.
Materials:
-
Bioreactor with pH, dissolved oxygen (DO), and temperature control
-
Cell line of interest (e.g., CHO)
-
Basal production medium
-
Concentrated feed medium
-
1 M this compound stock solution
-
Base solution (e.g., 1 M Sodium Carbonate or 1 M Potassium Hydroxide)
-
Acid solution (e.g., 1 M Lactic Acid or CO2 gas)
-
Cell counting instrument
-
Metabolite analyzer (for glucose, lactate, ammonia, etc.)
Procedure:
-
Bioreactor Setup:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Add the initial volume of basal medium.
-
-
Inoculation:
-
Inoculate the bioreactor with the cell line at the desired seeding density.
-
-
Culture Conditions:
-
Set the temperature, DO, and agitation parameters according to your established process.
-
pH Control Strategy:
-
Control Group: Control the pH at the desired setpoint (e.g., 7.2) using a standard method (e.g., CO2 sparging for acidic shifts and a base solution for basic shifts).
-
Experimental Group: Control the pH using a combination of lactic acid (for basic shifts) and a base solution. Supplement the initial basal medium with 10-20 mM this compound. Use the 1 M this compound solution as part of the feed strategy to maintain a target lactate concentration.
-
-
-
Fed-Batch Strategy:
-
On specified days, add the concentrated feed medium to both the control and experimental groups.
-
-
Sampling and Analysis:
-
Take daily samples from the bioreactor to measure:
-
Viable cell density and viability
-
pH
-
Concentrations of key metabolites: glucose, lactate, glutamine, ammonia.
-
Product titer
-
Osmolality
-
-
-
Data Analysis:
-
Compare the pH profiles, cell growth, metabolite profiles, and product titers between the control and experimental groups to evaluate the impact of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Feeding lactate for CHO cell culture processes: Impact on culture metabolism and performance | Semantic Scholar [semanticscholar.org]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proprep.com [proprep.com]
- 9. lactic-acid.com [lactic-acid.com]
- 10. Lactic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 13. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Potassium Lactate in Modified Atmosphere Packaging (MAP) Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium lactate (B86563), the potassium salt of lactic acid, is a widely used food additive recognized for its efficacy as a preservative, flavor enhancer, and humectant.[1] In modified atmosphere packaging (MAP) systems, potassium lactate demonstrates significant potential in extending the shelf life and enhancing the safety of various food products, particularly meat and poultry.[2] Its primary function is to inhibit the growth of spoilage and pathogenic bacteria, including Listeria monocytogenes, Salmonella, and E. coli.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in MAP systems.
Mechanism of Action and Key Benefits
This compound exerts its antimicrobial effects through a multi-faceted approach. It lowers water activity (a_w), making it difficult for microorganisms to thrive, and the lactate ion can penetrate the bacterial cell membrane, leading to a decrease in intracellular pH and disruption of metabolic processes.[5] This bacteriostatic, and in some cases bactericidal, activity is synergistic with the controlled gas compositions of MAP, which typically involve reduced oxygen and elevated carbon dioxide and/or nitrogen levels to further inhibit microbial growth and oxidative reactions.
Key benefits of incorporating this compound in MAP systems include:
-
Enhanced Microbial Safety: Effectively controls the growth of key foodborne pathogens.[3][4][6]
-
Extended Shelf Life: Delays the onset of spoilage, thereby increasing the product's marketable life.[1][2]
-
Improved Quality Attributes:
-
Color Stability: Can help in maintaining the desirable red color of fresh meat by reducing myoglobin (B1173299) and lipid oxidation.[7][8]
-
Moisture Retention: Acts as a humectant, leading to juicier and more tender products.[1]
-
Flavor Enhancement: Contributes to a milder saline taste compared to sodium lactate.[1][3]
-
-
Sodium Reduction: Can be used as a partial substitute for sodium chloride, aiding in the development of lower-sodium products without compromising safety.[5][9]
Data Presentation: Efficacy of this compound in MAP
The following tables summarize quantitative data from various studies on the effects of this compound in food products under modified atmosphere packaging.
Table 1: Effect of this compound on Microbial Growth in Meat Products under MAP
| Food Product | This compound (%) | MAP Conditions | Storage Temp. (°C) | Initial Inoculum (log CFU/g) | Microbial Reduction/Inhibition | Reference |
| Sliced Ham | Not specified | Not specified | 4 and 8 | L. monocytogenes (1.0 and 3.0) | Strong inhibition of L. monocytogenes growth.[6] | [6] |
| Sliced Ham | Not specified | Not specified | 4 and 8 | N/A | Reduced growth of aerobic microflora and lactic acid bacteria.[6] | [6] |
| Pork Chops | Not specified (with Sodium Diacetate) | High-CO2 MAP | 4 | N/A | Inhibited growth of spoilage bacteria. | [10] |
| Fresh Pork Sausage | 3% | Aerobic | 4 | N/A | Lowered aerobic plate counts.[8] | [8] |
| Ready-to-eat Pastırma | 0.5%, 1.0%, 2.0% | N/A | N/A | N/A | Significantly affected microbial properties.[7][11] | [7][11] |
Table 2: Physicochemical and Sensory Effects of this compound in Meat Products
| Food Product | This compound (%) | Parameter | Observation | Reference |
| Ready-to-eat Pastırma | 0.5%, 1.0%, 2.0% | pH | Increased pH.[7] | [7] |
| Ready-to-eat Pastırma | 0.5%, 1.0%, 2.0% | a* value (redness) | Increased a* values with increasing PL level.[7] | [7] |
| Ready-to-eat Pastırma | 0.5%, 1.0%, 2.0% | TBARS (lipid oxidation) | Affected TBARS values.[7][11] | [7][11] |
| Fresh Pork Sausage | 3% | Color Stability | Promoted color stability.[8] | [8] |
| Fresh Pork Sausage | 3% | Lipid Oxidation | Limited lipid oxidation.[8] | [8] |
| Marinated Beef | Not specified | Sensory Attributes | Maintained similar overall sensory attributes to control.[12] | [12] |
| Rugao Ham | 2% | Sensory Scores | Increased sensory scores.[13][14] | [13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in MAP systems.
Sample Preparation and Treatment Protocol
-
Source Material: Obtain fresh meat (e.g., beef loin, pork chops, chicken breast) from a reputable supplier.
-
Portioning: Cut the meat into uniform portions (e.g., 100g ± 5g).
-
Treatment Groups: Prepare different concentrations of this compound solutions (e.g., 0%, 1.5%, 3.0% w/w).
-
Application: Apply the this compound solution to the meat samples. This can be done through injection, tumbling, or dipping to ensure even distribution.
-
Packaging: Place the treated samples into high-barrier packaging films suitable for MAP.
-
Modified Atmosphere Packaging: Evacuate the air from the packages and flush with the desired gas mixture (e.g., 80% N₂, 20% CO₂). Seal the packages.
-
Storage: Store the packaged samples at a controlled refrigerated temperature (e.g., 4°C) for a specified period (e.g., 0, 7, 14, 21 days).
Microbiological Analysis Protocol
-
Sample Collection: Aseptically remove a 25g portion of the meat sample from the MAP package.
-
Homogenization: Add the sample to 225 mL of a sterile diluent (e.g., 0.1% buffered peptone water) in a sterile stomacher bag and homogenize for 2 minutes.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the homogenate in the same sterile diluent.
-
Plating:
-
Total Aerobic Mesophilic Bacteria (TAMB): Plate appropriate dilutions onto Plate Count Agar (B569324) (PCA). Incubate aerobically at 30°C for 48 hours.[11]
-
Lactic Acid Bacteria (LAB): Plate appropriate dilutions onto De Man, Rogosa and Sharpe (MRS) agar. Incubate anaerobically at 30°C for 48 hours.[11]
-
Specific Pathogens (e.g., Listeria monocytogenes): Use selective agar such as PALCAM or Oxford agar and follow appropriate incubation conditions.
-
-
Enumeration: Count the colonies on the plates and express the results as log colony-forming units per gram (log CFU/g).
pH and Water Activity (a_w) Measurement Protocol
pH Measurement:
-
Sample Preparation: Homogenize 10g of the meat sample with 90 mL of deionized water.[1]
-
Calibration: Calibrate a pH meter using standard buffers of pH 4.0 and 7.0.[1]
-
Measurement: Insert the pH electrode into the slurry and record the stable reading.[1]
Water Activity (a_w) Measurement:
-
Sample Preparation: Dice a small portion of the meat sample to fit into the sample cup of the water activity meter.[1]
-
Calibration: Calibrate the water activity meter using standard salt solutions.[1]
-
Measurement: Place the sample in the meter and allow the reading to stabilize. Record the a_w value.[1]
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol for Lipid Oxidation
-
Sample Preparation: Homogenize 5g of the meat sample with 15 mL of deionized water.
-
Precipitation: To 1 mL of the homogenate, add 2 mL of TBA/trichloroacetic acid (TCA) solution (20 mM TBA in 15% TCA).
-
Incubation: Heat the mixture in a boiling water bath for 15 minutes to develop the color.
-
Cooling: Cool the samples in an ice bath for 10 minutes.
-
Centrifugation: Centrifuge the samples at 3000 x g for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the TBARS value using a standard curve prepared with 1,1,3,3-tetraethoxypropane (B54473) (TEP) and express the results as mg of malondialdehyde (MDA) per kg of meat.
Sensory Evaluation Protocol
-
Panelist Selection: Recruit and train a panel of 8-10 individuals on the sensory attributes of the specific meat product.
-
Sample Preparation: Cook the meat samples from each treatment group to a consistent internal temperature. Cut them into uniform, coded cubes.
-
Evaluation: Serve the samples to the panelists in a controlled environment with proper lighting and ventilation.
-
Attributes: Ask panelists to evaluate attributes such as color, odor, flavor, tenderness, juiciness, and overall acceptability using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Data Analysis: Analyze the sensory scores using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Experimental Workflow for Evaluating this compound in MAP.
Caption: Multifaceted Effects of this compound in MAP Systems.
Regulatory Status
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitation other than current good manufacturing practice, although its use in infant foods and formulas is not authorized.[3][15] It is approved for use in a variety of food products in numerous countries, often as a pH control agent, flavor enhancer, and antimicrobial agent.[15][16][17] Researchers and developers should always consult local regulations for specific applications and permitted usage levels.
Conclusion
The incorporation of this compound into modified atmosphere packaging systems presents a robust strategy for enhancing the safety and quality of food products. Its synergistic action with MAP technology effectively extends shelf life by inhibiting microbial growth and maintaining desirable sensory characteristics. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute studies to optimize the use of this compound in various food applications.
References
- 1. Processed Meat Quick Guide: pH and Water Activity Protocol - Meat Processing Variance Training [canr.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Specialized Meat Processing: Measuring pH and Water Activity In-house or Third Party - Meat Processing Variance Training [canr.msu.edu]
- 8. extension.psu.edu [extension.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Sensory Attributes for Evaluating Meat Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. System Mapping of Antimicrobial Resistance to Combat a Rising Global Health Crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oxfordbiomed.com [oxfordbiomed.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Potassium Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the antimicrobial efficacy of potassium lactate (B86563), a widely used food preservative. The information is intended to guide researchers in the systematic assessment of its inhibitory and bactericidal properties against common foodborne pathogens.
Introduction
Potassium lactate, the potassium salt of lactic acid, is a generally recognized as safe (GRAS) food additive with significant antimicrobial properties.[1][2] It is commonly utilized in meat, poultry, and fish products to extend shelf life and enhance food safety by inhibiting the growth of spoilage and pathogenic bacteria.[3] Its primary mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the microorganisms.[1][4] This effect is achieved through a multi-faceted mechanism that includes reducing water activity (aw) and causing intracellular acidification.[1][4][5] this compound has demonstrated efficacy against a broad spectrum of bacteria, including notable foodborne pathogens such as Listeria monocytogenes, Escherichia coli, and Salmonella.[2][6]
Mechanism of Action
The antimicrobial effect of this compound is attributed to two primary mechanisms:
-
Reduction of Water Activity (aw): By binding free water molecules, this compound reduces the amount of water available for microbial growth and metabolic activities. This osmotic stress forces bacteria to expend energy to maintain cellular homeostasis, thereby slowing their proliferation.[1][4]
-
Intracellular pH Reduction: In its undissociated form, lactic acid can permeate the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and acidifying the cell's interior.[1] This disruption of the internal pH interferes with essential enzymatic functions and metabolic processes, ultimately inhibiting growth.[4]
This compound's effectiveness can be influenced by factors such as concentration, the specific type of bacteria, and the composition of the food matrix.[4] It is often used in synergy with other antimicrobials, such as sodium diacetate, to achieve a broader and more potent bactericidal effect.[4][7]
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the quantitative data on the antimicrobial efficacy of this compound against various foodborne pathogens.
Table 1: Efficacy of this compound against Listeria monocytogenes
| Product | This compound Concentration (%) | Other Antimicrobials | Storage Temperature (°C) | Log CFU/g Reduction or Inhibition | Reference |
| Frankfurters | 2.0 | None | 4 | Maintained initial inoculation levels of ~1.6 log CFU/package over 90 days, while control increased to 4.6 log CFU/package | [4] |
| Frankfurters | 3.0 | None | 4 | Maintained initial inoculation levels of ~1.6 log CFU/package over 90 days, while control increased to 4.6 log CFU/package | [4] |
| Frankfurters | 3.0 | Sodium Diacetate | 4 | Retarded outgrowth throughout aerobic storage | [8] |
| Chicken Hotdogs (low fat) | 3.0 | 0.15% Sodium Diacetate | 4 | 3.4 log cfu/g reduction over 28 days | [9] |
| Chicken Hotdogs | 3.0 | 0.20% Sodium Diacetate | 4 | 3.5 log CFU/g reduction compared to control | [4] |
| Salami | 1.6 | 2.8% NaCl | Ripening and Storage at 4°C | Comparable anti-Listeria activity to high salt (4% NaCl) | [5][10] |
| Cold-smoked Salmon | Not specified | Sodium Diacetate | Not specified | Inhibited growth | [7] |
Table 2: Efficacy of this compound against other Pathogens
| Pathogen | Product | This compound Concentration (%) | Other Antimicrobials | Storage Temperature (°C) | Log CFU/g Reduction or Inhibition | Reference |
| Clostridium perfringens | Ground Turkey Breast | 2.0 | None | Cooling period | Limited growth to 0.56-0.70 log CFU/g increase, compared to 3.8-4.7 log CFU/g in control | [4] |
| Salmonella Typhimurium | Pork Chops | Not specified | Sodium Diacetate | 10 | 2-log reduction in high CO2 atmosphere compared to vacuum packed | [11] |
| Salmonella | Minced Poultry Meat | 1.8 | High Pressure (350 MPa for 8 min) | 6 | Prevalence rate of 4.1% after 20 days | [12] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antimicrobial efficacy of this compound are provided below. These protocols are based on established methods and can be adapted to specific research needs.[13]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound solution (sterile)
-
Test microorganism (e.g., Listeria monocytogenes, E. coli, Salmonella)
-
Appropriate broth medium (e.g., Brain Heart Infusion (BHI) Broth, Mueller Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 1 x 105 to 1 x 106 CFU/mL.[14]
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound solution in the broth medium directly in the 96-well plate. The concentration range should be selected to bracket the expected MIC.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of this compound in which no growth is observed.[15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Appropriate agar (B569324) plates (e.g., BHI agar, Plate Count Agar)
-
Sterile micro-pipettors and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto fresh agar plates.
-
Incubation: Incubate the agar plates at the optimal temperature for the test microorganism for 24-48 hours.
-
Determine MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[16][17]
Time-Kill Assay
The time-kill assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[18]
Materials:
-
This compound solution (sterile)
-
Test microorganism
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating
-
Colony counter
Procedure:
-
Prepare Cultures: Prepare an overnight culture of the test microorganism and dilute it to a starting concentration of approximately 1 x 105 to 1 x 106 CFU/mL in flasks containing the broth medium.
-
Add Antimicrobial: Add this compound to the test flasks at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a control flask with no this compound.
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Mandatory Visualizations
Caption: Workflow for MIC and MBC Assays.
Caption: Mechanism of Intracellular Acidification.
References
- 1. etnafoodsafety.com [etnafoodsafety.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 996-31-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of this compound and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Salmonella and Listeria monocytogenes level in ready-to-cook poultry meat: effect of various high pressure treatments and this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 14. microchemlab.com [microchemlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Utilization of Potassium Lactate in Pharmaceutical Preparations as an Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium lactate (B86563) as an electrolyte in pharmaceutical preparations. This document includes its principal applications, physicochemical properties, and detailed protocols for its quantification and stability assessment.
Introduction to Potassium Lactate in Pharmaceuticals
This compound, the potassium salt of lactic acid, is a versatile excipient in pharmaceutical formulations.[1][2] Its primary role is as an electrolyte source for replenishment therapy, particularly in intravenous and oral rehydration solutions.[3][4][5] Beyond its function in maintaining physiological electrolyte balance, this compound also serves as a pH regulator, buffering agent, and humectant.[2][3][6] Its antimicrobial properties further contribute to the preservation and stability of certain formulations.[2][3][7]
Key Applications:
-
Intravenous (IV) Fluids: A critical component of crystalloid solutions like Lactated Ringer's, used for fluid and electrolyte replenishment.[5][8][9]
-
Oral Rehydration Solutions (ORS): An essential ingredient in ORS formulations to combat dehydration associated with conditions like diarrhea.[10][11][12]
-
Dialysis Solutions: Utilized in hemodialysis solutions as a bicarbonate precursor to correct metabolic acidosis.[13][14][15]
-
Parenteral Nutrition (PN): Included in PN formulations to provide a source of potassium.[16][17]
Physicochemical Properties and Quantitative Data
This compound is a hygroscopic, colorless to slightly yellow, syrupy liquid, and is highly soluble in water.[4] The following tables summarize key quantitative data for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₅KO₃ | [1][4] |
| Molecular Weight | 128.17 g/mol | [4][7][18] |
| Appearance | Clear, colorless to slightly yellowish, nearly odorless syrupy aqueous solution (typically 50-60%) | [4] |
| Solubility in Water | > 1,000,000 mg/L at 25°C | [4] |
| pH (of a 20% v/v solution) | 6.0 - 8.0 | [7] |
Table 2: Typical Composition of Lactated Ringer's Injection, USP
| Component | Concentration |
| Sodium Chloride | 6 g/L |
| Sodium Lactate | 3.1 g/L |
| Potassium Chloride | 0.3 g/L |
| Calcium Chloride Dihydrate | 0.2 g/L |
Note: The lactate in this solution is metabolized to bicarbonate, acting as an alkalinizing agent.[8][19]
Table 3: World Health Organization (WHO) Oral Rehydration Solution Formula
| Component | Concentration (g/L) |
| Glucose, anhydrous | 13.5 |
| Sodium Chloride | 2.6 |
| Potassium Chloride | 1.5 |
| Trisodium Citrate, dihydrate | 2.9 |
Note: While this standard formula uses potassium chloride, this compound can be a suitable alternative for providing potassium ions.
Experimental Protocols
This section provides detailed methodologies for the analysis and stability testing of this compound in pharmaceutical preparations.
Quantification of Potassium and Lactate
This protocol describes the determination of potassium concentration using a potassium ion-selective electrode.
Materials and Equipment:
-
Potassium Ion-Selective Electrode
-
Reference Electrode (or a combination electrode)
-
Ion Meter or pH/mV meter
-
Magnetic Stirrer and Stir Bars
-
Volumetric flasks and pipettes
-
Potassium chloride (KCl), analytical grade
-
Ionic Strength Adjustor (ISA) solution (e.g., 5 M NaCl)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 1000 ppm potassium stock solution by dissolving 1.907 g of KCl in 1 L of deionized water.
-
Prepare a series of calibration standards (e.g., 1, 10, 100, and 1000 ppm K+) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately dilute the pharmaceutical preparation containing this compound with deionized water to bring the expected potassium concentration within the range of the calibration standards.
-
-
Calibration:
-
To 100 mL of each standard solution, add 2 mL of ISA.
-
Immerse the potassium ISE and reference electrode in the lowest concentration standard.
-
Stir at a constant rate and record the millivolt (mV) reading once stable.
-
Repeat for all standards from lowest to highest concentration, rinsing and blotting the electrodes between measurements.
-
Plot the mV readings against the logarithm of the potassium concentration to create a calibration curve.
-
-
Measurement:
-
To 100 mL of the diluted sample, add 2 mL of ISA.
-
Immerse the electrodes in the sample solution, stir, and record the stable mV reading.
-
Determine the potassium concentration in the diluted sample from the calibration curve.
-
Calculate the potassium concentration in the original sample, accounting for the dilution factor.
-
This protocol outlines the determination of lactate concentration using capillary electrophoresis with capacitively coupled contactless conductivity detection (C4D).[3][8][20]
Materials and Equipment:
-
Capillary Electrophoresis system with C4D
-
Fused-silica capillary
-
Syringes and vials
-
Lactic acid, analytical standard
-
2-(N-morpholino)ethanesulfonic acid (MES)
-
Histidine
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Procedure:
-
Preparation of Background Electrolyte (BGE):
-
Prepare a BGE solution containing 10 mmol/L MES, 10 mmol/L histidine, and 0.2 mmol/L CTAB in deionized water.[3]
-
Filter and degas the BGE before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of lactate from lactic acid in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
Dilute the pharmaceutical preparation with deionized water to an appropriate concentration for CE analysis.
-
-
CE Analysis:
-
Rinse the capillary with the BGE.
-
Inject the standard or sample solution into the capillary.
-
Apply the separation voltage and detect the lactate peak using the C4D.
-
Record the migration time and peak area.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the lactate standards against their concentrations.
-
Determine the lactate concentration in the diluted sample from the calibration curve.
-
Calculate the lactate concentration in the original sample, accounting for the dilution factor.
-
Stability Testing of this compound Formulations
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[21][22][23][24]
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve the this compound formulation in 0.1 M HCl.
-
Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the formulation in 0.1 M NaOH.
-
Store at room temperature for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the formulation with 3% hydrogen peroxide.
-
Store at room temperature, protected from light.
-
-
Thermal Degradation:
-
Expose the solid or liquid formulation to elevated temperatures (e.g., 60-80°C).
-
-
Photolytic Degradation:
-
Expose the formulation to light according to ICH Q1B guidelines.
-
Analysis:
-
Following exposure to each stress condition, analyze the samples using a validated stability-indicating method (e.g., HPLC or CE) to separate the intact this compound from any degradation products.
-
Quantify the remaining this compound and any significant degradation products.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in pharmaceutical preparations.
Caption: Workflow for Potassium Quantification using ISE.
Caption: Metabolic Pathway of Lactate as a Bicarbonate Precursor.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 2. [PDF] Techniques and Procedures: Guidelines for Managing Electrolytes in Total Parenteral Nutrition Solutions | Semantic Scholar [semanticscholar.org]
- 3. Capillary electrophoresis with capacitively coupled contactless conductivity detection (C4 D) for rapid and simple determination of lactate in sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. assets.omega.com [assets.omega.com]
- 6. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. uspbpep.com [uspbpep.com]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. Total Parenteral Nutrition - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lactate determination in human vitreous humour by capillary electrophoresis and time of death investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INTRAVENOUS SOLUTIONS WITH POTASSIUM CHLORIDE POTASSIUM CHLORIDE IN LACTATED RINGER'S AND 5% DEXTROSE INJECTION, USP [dailymed.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. metrohm.com [metrohm.com]
- 19. Determination of potassium with an ion-selective electrode | Metrohm [metrohm.com]
- 20. researchgate.net [researchgate.net]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. asianjpr.com [asianjpr.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Assessing the Impact of Potassium Lactate on Food Texture
Version: 1.0
Introduction
Potassium lactate (B86563) is a widely utilized food additive known for its functions as a preservative, humectant, and flavor enhancer.[1][2] Beyond these primary roles, potassium lactate can significantly influence the textural properties of various food products, particularly in meat and poultry.[3][4] Its application can lead to changes in tenderness, juiciness, and overall mouthfeel, which are critical drivers of consumer acceptance.[2][5] Accurate assessment of these textural modifications is crucial for product development, quality control, and scientific research.
These application notes provide detailed methodologies for evaluating the impact of this compound on food texture. The protocols described herein cover both instrumental and sensory analysis techniques, offering a comprehensive approach for researchers, scientists, and professionals in the food industry. The instrumental methods detailed are Texture Profile Analysis (TPA) and Warner-Bratzler Shear (WBS) force, which provide objective, quantitative data on textural attributes.[6][7][8][9] The sensory evaluation protocol offers a structured method to capture the human perception of texture, which is the ultimate determinant of consumer preference.
Instrumental Texture Analysis
Instrumental analysis provides objective and reproducible measurements of food texture. The following sections detail the protocols for two of the most common instrumental techniques used in food texture analysis.
Texture Profile Analysis (TPA)
Texture Profile Analysis is a "two-bite" compression test that mimics the action of chewing, providing multiple parameters that describe the textural characteristics of a food sample.[8][9][10]
Objective: To quantify the effect of varying concentrations of this compound on the textural properties of a model food product (e.g., cooked sausage).
Materials:
-
Food product samples with varying concentrations of this compound (e.g., 0%, 1%, 2%, 3% w/w).
-
Texture Analyzer (e.g., Brookfield CT3, Instron) equipped with a cylindrical probe (e.g., 25 mm diameter).[11][12]
-
Cutting tools for uniform sample preparation (e.g., cork borer, parallel blades).
-
Computer with data acquisition and analysis software.
Procedure:
-
Sample Preparation:
-
Ensure all food samples are equilibrated to a consistent temperature (e.g., room temperature or a specified refrigerated temperature) before analysis.[13]
-
Cut samples into uniform shapes and sizes (e.g., 20 mm x 20 mm x 20 mm cubes). Consistency in sample geometry is critical for reproducible results.
-
-
Instrument Setup:
-
Turn on the Texture Analyzer and allow it to warm up as per the manufacturer's instructions.
-
Attach the cylindrical probe to the instrument's load cell.
-
Calibrate the load cell and probe height according to the manufacturer's protocol.
-
Set the TPA test parameters in the software. A typical setup is as follows:
-
-
Data Acquisition:
-
Place a prepared sample centrally on the instrument's base platform.
-
Initiate the TPA test. The probe will descend, compress the sample twice, and retract.
-
Save the resulting force-time or force-distance curve data.
-
Repeat the measurement for a statistically relevant number of replicates for each this compound concentration (e.g., n=10).
-
-
Data Analysis:
-
From the TPA curve, the software will calculate the following parameters[10][14]:
-
Hardness: Peak force during the first compression.
-
Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.
-
Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.
-
Chewiness: The product of hardness, cohesiveness, and springiness.
-
Adhesiveness: The negative force area for the first bite, representing the work necessary to pull the compressing probe away from the sample.
-
Resilience: The ratio of the area of decompression to the area of compression during the first cycle.
-
-
Summarize the quantitative data in a table for easy comparison.
| This compound Conc. (% w/w) | Hardness (N) | Cohesiveness | Springiness | Chewiness (N) | Adhesiveness (N·s) | Resilience |
| 0% (Control) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 1% | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 2% | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 3% | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
SD: Standard Deviation
Figure 1: Experimental workflow for Texture Profile Analysis (TPA).
Warner-Bratzler Shear (WBS) Force
The Warner-Bratzler Shear force test is the most widely accepted method for measuring the tenderness of meat.[6][7] It measures the force required to shear a core of meat, providing a direct indication of its toughness.
Objective: To determine the effect of this compound on the tenderness of cooked meat samples.
Materials:
-
Meat samples (e.g., beef loin steaks) treated with varying levels of this compound.
-
Cooking apparatus (e.g., water bath, oven).
-
Thermometer.
-
Warner-Bratzler Shear Force device attached to a texture analyzer.[6][13]
-
Coring device (1.27 cm diameter).[13]
Procedure:
-
Sample Preparation and Cooking:
-
Prepare meat samples with different concentrations of this compound.
-
Cook the samples to a consistent internal temperature (e.g., 70°C).
-
After cooking, chill the samples overnight at 2-5°C to facilitate uniform coring.[13]
-
-
Coring:
-
Instrument Setup:
-
Measurement:
-
Place a single core into the Warner-Bratzler fixture.
-
Initiate the test. The blade will shear through the core.
-
Record the peak force (in Newtons or kilograms) required to shear the sample.
-
Each core should be sheared once in its center.[13]
-
Repeat for all cores from each sample.
-
-
Data Analysis:
-
Calculate the average shear force value for each meat sample.
-
Perform statistical analysis to determine significant differences between treatment groups.
-
| This compound Conc. (% w/w) | Mean Shear Force (N) |
| 0% (Control) | Mean ± SD |
| 1% | Mean ± SD |
| 2% | Mean ± SD |
| 3% | Mean ± SD |
SD: Standard Deviation
Sensory Evaluation
Sensory analysis is essential as it measures texture as perceived by humans.[17] A trained sensory panel can provide detailed descriptions of textural attributes.
Objective: To evaluate the perceived textural differences in food products containing varying levels of this compound.
Materials:
-
Food samples with different this compound concentrations, prepared under identical conditions.
-
A trained sensory panel (typically 8-12 panelists).
-
A well-lit, odor-free sensory evaluation laboratory with individual booths.
-
Randomly coded sample containers.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation ballots (paper or digital).
Procedure:
-
Panelist Training:
-
Train panelists to identify and scale key textural attributes relevant to the product (e.g., hardness, juiciness, chewiness, cohesiveness).
-
Use reference standards to anchor the scale for each attribute.
-
-
Sample Preparation and Presentation:
-
Prepare samples as they would be consumed.
-
Cut samples into uniform sizes and present them at a controlled temperature.
-
Label samples with random three-digit codes to prevent bias.
-
The order of sample presentation should be randomized for each panelist.
-
-
Evaluation:
-
Panelists evaluate each sample for the predetermined textural attributes using a structured scale (e.g., a 15-cm line scale anchored from "not at all" to "extremely").
-
Panelists should cleanse their palates with water and crackers between samples.[3]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived texture among the samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different from each other.
-
| Textural Attribute | 0% PL (Control) | 1% PL | 2% PL | 3% PL |
| Perceived Hardness | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Perceived Juiciness | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Perceived Chewiness | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Overall Texture Liking | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
PL: this compound; SD: Standard Deviation. Values are typically on a 0-15 scale.
Figure 2: Workflow for descriptive sensory analysis.
Potential Impact of this compound on Food Texture
This compound can influence food texture through several mechanisms. Understanding these relationships is key to interpreting experimental results.
-
Water Holding Capacity: Lactates are known to increase the water-holding capacity of proteins. This can lead to a juicier and more tender product, particularly in processed meats. An increase in water retention can also affect the firmness of the product.
-
Protein Interactions: this compound can interact with muscle proteins, causing them to swell and unfold.[2] This can alter the protein network structure, impacting textural parameters like hardness and cohesiveness.
-
pH Modification: The addition of this compound can slightly increase the pH of a food product.[3][4] This change in pH can shift the protein isoelectric point, further influencing water retention and texture.
References
- 1. 1H NMR Reveals the Mechanism of this compound on Proteolysis and Taste Metabolites of Rugao Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef | MDPI [mdpi.com]
- 3. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agrilife.org [agrilife.org]
- 7. testresources.net [testresources.net]
- 8. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 9. opastpublishers.com [opastpublishers.com]
- 10. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 11. researchgate.net [researchgate.net]
- 12. Textural Evaluation of Milk Products: Instrumental Techniques, Parameters, and Challenges [mdpi.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. meatscience.org [meatscience.org]
- 16. ars.usda.gov [ars.usda.gov]
- 17. eolss.net [eolss.net]
Protocol for Measuring the Water Holding Capacity of Meat Treated with Potassium Lactate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Water holding capacity (WHC) is a critical quality attribute of meat, significantly impacting its juiciness, tenderness, and overall sensory appeal. For meat processors, optimizing WHC is also crucial for minimizing economic losses associated with drip and cooking loss. Potassium lactate (B86563) is a widely used food additive in meat products, known for its antimicrobial properties and its ability to enhance flavor and extend shelf life. Furthermore, potassium lactate can positively influence the WHC of meat. This document provides detailed protocols for measuring the WHC of meat treated with this compound, summarizes the quantitative effects of this treatment, and illustrates the underlying mechanisms.
Data Presentation
The following table summarizes the observed effects of this compound on the moisture content and water holding capacity of various meat products. It is important to note that the effect can vary based on the type of meat, its processing, and the presence of other ingredients.
| Meat Product | This compound Concentration | Other Additives | Observed Effect on Water Retention |
| Ground Beef Hamburger | 3% | 0.15% Sodium Diacetate | Maintained higher moisture content (59.70%) compared to control (58.56%) after 150 days of frozen storage.[1][2] |
| Low-Sodium Frankfurter Sausage | 30% substitution of NaCl | Calcium Ascorbate | Exhibited similar water-holding capacity to the full NaCl control sausage.[3] |
| Ready-to-eat Pastırma | 0.5% and 2.0% | NaCl and Sodium Nitrite | Lower moisture content observed, which is attributed to the specific drying process of this product.[4][5] |
| Frozen Chicken Breast Gels | Not specified | 1.35% NaCl | High-pressure pretreatment in combination with this compound significantly decreased cooking loss. |
Experimental Protocols
Two common and reliable methods for determining the WHC of meat are the centrifugation method and the press method.
Protocol 1: Centrifugation Method for Water Holding Capacity
This method quantifies the ability of a meat sample to retain water when subjected to a centrifugal force.
Materials:
-
Meat samples (control and treated with various concentrations of this compound)
-
Homogenizer or meat grinder
-
Centrifuge with temperature control and appropriate centrifuge tubes
-
Analytical balance
-
Distilled water
-
0.6 M NaCl solution (optional, for certain protocols)
Procedure:
-
Sample Preparation:
-
Obtain fresh, raw meat samples.
-
Trim away any external fat and connective tissue.
-
Mince or grind the meat to a homogenous consistency.
-
For treated samples, incorporate the desired concentration of this compound during homogenization. Ensure even distribution.
-
-
Measurement:
-
Accurately weigh a specific amount of the homogenized meat sample (e.g., 10-15 grams) into a pre-weighed centrifuge tube.
-
Some protocols may require the addition of a known volume of distilled water or a salt solution (e.g., 0.6 M NaCl) to the meat sample, followed by re-homogenization.
-
Place the centrifuge tubes in the centrifuge, ensuring they are balanced.
-
Centrifuge the samples at a controlled temperature (e.g., 4°C) and for a specific time and force. A recommended condition is a low centrifugal force (e.g., 750 x g) to avoid permanent deformation of the protein gel.
-
After centrifugation, carefully decant the supernatant (the expressed liquid) without disturbing the meat pellet.
-
Re-weigh the centrifuge tube containing the meat pellet.
-
Calculation:
The water holding capacity is typically expressed as the percentage of water retained by the sample.
WHC (%) = [(Weight of pellet after centrifugation - Initial weight of empty tube) / (Initial weight of sample)] x 100
Alternatively, if water was added:
Water Retained (g) = (Initial weight of sample + weight of added water) - (Weight of supernatant) WHC (%) = (Water Retained / Initial weight of sample) x 100
Protocol 2: Press Method for Water Holding Capacity
This method measures the amount of water expressed from a meat sample under a standardized pressure.
Materials:
-
Meat samples (control and treated with this compound)
-
Homogenizer or meat grinder
-
Analytical balance
-
Whatman No. 1 filter papers or equivalent
-
A press device capable of applying a constant pressure (e.g., between two glass or plexiglass plates with a standardized weight).
-
Planimeter or a camera with image analysis software.
Procedure:
-
Sample Preparation:
-
Prepare homogenized meat samples as described in the centrifugation method protocol.
-
-
Measurement:
-
Accurately weigh a small amount of the homogenized meat sample (e.g., 300-500 mg).
-
Place the weighed sample in the center of a pre-weighed piece of filter paper.
-
Place a second piece of pre-weighed filter paper on top of the meat sample.
-
Position the filter paper and meat sample assembly between the two plates of the press device.
-
Apply a constant pressure (e.g., 2.81 kg or 40 psi) for a standardized period (e.g., 5 minutes).
-
After pressing, carefully remove the meat pellet and re-weigh it.
-
The expressed water will form a wet area on the filter paper.
-
Calculation:
WHC can be calculated in a few ways:
-
By weight: WHC (%) = (Weight of pressed meat sample / Initial weight of meat sample) x 100
-
By area (Grau and Hamm method):
-
Measure the area of the pressed meat film and the total area of the expressed water on the filter paper. WHC is inversely proportional to the area of the expressed water. A common calculation is the ratio of the meat area to the total liquid area.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for measuring the water holding capacity of meat.
Mechanism of Action Diagram
Caption: Mechanism of this compound's effect on meat's water holding capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meatjournal.ru [meatjournal.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Lactate Concentration for Maximum Microbial Inhibition
Welcome to the technical support center for optimizing potassium lactate (B86563) concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing potassium lactate as a microbial inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of microbial inhibition by this compound?
A1: this compound employs a multi-faceted approach to inhibit microbial growth. Its primary mechanisms include:
-
Reduction of Water Activity (aw): this compound binds to water molecules, making them unavailable for microbial use and creating a less hospitable environment for their growth.[1][2]
-
Intracellular Acidification: The lactate ion can penetrate the microbial cell membrane and lower the internal pH, disrupting essential cellular functions.[2][3][4]
-
Metabolic Inhibition: Lactate can interfere with cellular metabolism, potentially by inhibiting ATP generation, which is crucial for energy transport within the cell.[3]
Q2: Is this compound more effective against certain types of microorganisms?
A2: Yes, the effectiveness of this compound can vary depending on the microorganism. It has demonstrated significant inhibitory effects against various foodborne pathogens and spoilage bacteria, including Listeria monocytogenes, E. coli, and Salmonella.[3] However, some yeasts may show higher resistance.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary based on the target microorganism, the food matrix, and other environmental factors. Generally, concentrations ranging from 1% to 4.8% are used in meat and poultry products.[2] It is crucial to determine the optimal concentration for your specific application through experimental testing.
Q4: Is this compound bactericidal or bacteriostatic?
A4: this compound is primarily considered bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[1][2] Its action extends the lag phase of microbial growth, thereby prolonging the shelf life of products.[2][4]
Q5: Can this compound be used in combination with other antimicrobials?
A5: Absolutely. This compound is often used synergistically with other antimicrobials, such as sodium diacetate. This combination can provide a broader spectrum of microbial inhibition, with this compound primarily reducing water activity and sodium diacetate acting as a bactericidal agent through intracellular acidification.[1][2]
Troubleshooting Guide
Issue 1: I am not observing the expected level of microbial inhibition with this compound.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: The required concentration of this compound is application-specific. It is recommended to perform a dose-response experiment, such as determining the Minimum Inhibitory Concentration (MIC), to identify the most effective concentration for your target microorganism and specific conditions.
-
-
Possible Cause 2: Influence of the Food Matrix.
-
Solution: The composition of your medium or food product can impact the efficacy of this compound. High-fat content, for instance, may offer a protective effect to bacteria.[2] Consider adjusting the concentration or combining it with other inhibitors to overcome matrix-related limitations.
-
-
Possible Cause 3: Environmental Factors.
-
Solution: Factors such as pH, temperature, and oxygen availability play a crucial role in the antimicrobial activity of this compound. Ensure that these parameters are controlled and optimized in your experimental setup. For example, the inhibitory effect of lactates is often enhanced at lower pH values.
-
Issue 2: The use of this compound is negatively affecting the sensory properties (e.g., taste, color) of my product.
-
Possible Cause 1: High Concentration.
-
Solution: While higher concentrations of this compound generally provide better microbial control, they can sometimes impact the sensory characteristics of the final product.[2] To mitigate this, try to find the lowest effective concentration through MIC testing.
-
-
Possible Cause 2: Interaction with Other Ingredients.
-
Solution: Interactions between this compound and other components in your formulation might lead to undesirable sensory changes. Consider using it in combination with other antimicrobials at lower individual concentrations to achieve the desired inhibition without compromising sensory qualities. Studies have shown that this compound can actually improve color stability in some meat products.[1]
-
Data on Microbial Inhibition by this compound
The following tables summarize the quantitative effects of this compound on various microorganisms under different conditions.
Table 1: Inhibition of Listeria monocytogenes in Meat Products
| Product | This compound (PL) Concentration | Other Antimicrobials | Storage Temperature (°C) | Log CFU/g Reduction vs. Control | Reference |
| Salami | 1.6% | 2.8% NaCl | 25 | Similar to 6% NaCl | [5] |
| Chicken Hotdogs (Low Fat) | 3.0% | 0.15% Sodium Diacetate | 4 | 3.4 | [2] |
| Turkey Hotdogs (Low Fat) | 3.0% | 0.20% Sodium Diacetate | 4 | 3.3 | [2] |
| Frankfurter Sausage | 2-3% of a 56% PL solution | 4% Sodium Diacetate | 4 | Significant inhibition | [4] |
Table 2: General Microbial Inhibition in Meat Products
| Product | This compound (PL) Concentration | Microbial Target | Log CFU/g Reduction vs. Control | Reference |
| Ready-to-eat Pastırma | 1.0% | Total Aerobic Mesophilic Bacteria | Significant reduction | [6] |
| Ready-to-eat Pastırma | 2.0% | Total Aerobic Mesophilic Bacteria | Significant reduction | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Target microorganism culture
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile 96-well microtiter plates
-
This compound stock solution (sterile)
-
Sterile diluent (e.g., phosphate-buffered saline)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare Inoculum: Culture the target microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in the 96-well plate.
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for microbial growth (no this compound).
-
Well 12 will serve as a negative control (broth only, no inoculum) to check for contamination.
-
-
Inoculate the Plate: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at the optimal temperature and time for the target microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth (i.e., the first clear well). The results can also be read using a microplate reader at 600 nm.
Visualizations
Caption: Mechanism of microbial inhibition by this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. Buy this compound | 996-31-6 [smolecule.com]
- 2. benthamopen.com [benthamopen.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Lactate and Meat Color Stability
Welcome to the technical support center for researchers and product development professionals. This resource provides in-depth guidance on the role of potassium lactate (B86563) in meat color stability. While often used for its antimicrobial properties, potassium lactate significantly influences the redox state of myoglobin, the primary meat pigment. This guide offers troubleshooting advice and detailed protocols to help you optimize its use in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does this compound influence meat color? Is it a pro-oxidant?
Contrary to concerns about pro-oxidant activity, this compound is generally found to enhance and stabilize the desirable red color of fresh meat.[1][2][3] The primary mechanism is not a direct antioxidant effect, but rather an indirect enzymatic process.[4]
-
Mechanism: this compound increases the activity of the endogenous enzyme lactate dehydrogenase (LDH).[5][6][7] LDH facilitates the conversion of lactate to pyruvate, a reaction that simultaneously regenerates reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from NAD+.[5][6][7]
-
Metmyoglobin Reduction: This newly available NADH is a critical reducing equivalent that fuels the metmyoglobin reducing activity (MRA) in the muscle.[1][8] The MRA system converts brown, oxidized metmyoglobin (Fe³⁺) back into the desirable red pigments, deoxymyoglobin (Fe²⁺) or oxymyoglobin (Fe²⁺-O₂).[5][6] This process is key to maintaining a stable red color during storage and display.[1]
Q2: Troubleshooting: Why did my meat product become darker after adding this compound?
A common observation is that lactate-enhanced meat becomes darker, exhibiting a lower CIE L* value.[9][10] This is typically a stable, dark-red color, not the undesirable brown discoloration associated with metmyoglobin formation.[2][8]
Several factors may contribute to this darkening effect:
-
Increased Deoxymyoglobin: The lactate-driven increase in NADH can fuel mitochondrial oxygen consumption.[6][8] This reduces the oxygen available at the surface to form bright red oxymyoglobin, leading to an accumulation of the darker, purplish-red deoxymyoglobin.[8]
-
Changes in Water Holding Capacity: Lactate can increase the water-holding capacity of muscle proteins.[8] This causes muscle fibers to swell, reducing the scattering of light from the surface and making the meat appear darker.[8]
-
Packaging Influence: The effect is highly dependent on packaging. The darkening is prominent, yet color is more stable, in high-oxygen MAP and aerobic packaging (PVC).[6][10]
Q3: Can I combine this compound with other ingredients to optimize color?
Yes, co-ingredients are often used to manage color and enhance other quality attributes.
-
Antioxidants (e.g., Rosemary Extract): Combining lactate with antioxidants like rosemary extract can improve overall oxidative stability.[8][9] In one study, loins treated with rosemary were lighter red than those treated with lactate, which produced a dark-red color.[2]
-
Sodium Acetate (B1210297): The addition of sodium acetate alongside this compound has been shown to improve the visual appearance of injection-enhanced beef steaks.[7][9]
-
Phosphates: Phosphates are commonly included in enhancement solutions with lactate to improve water holding capacity and yield.[5][8][9]
Q4: How does packaging affect the performance of this compound?
The color-stabilizing effects of this compound are highly dependent on the packaging atmosphere.[6][10]
-
High-Oxygen MAP (HiOx-MAP) and PVC: In these oxygen-rich environments, lactate effectively improves redness (a* values) and limits discoloration compared to controls.[9][10]
-
Vacuum Packaging (VP): Lactate-treated patties show greater redness and less discoloration than controls in vacuum packaging.[10]
-
Carbon Monoxide MAP (CO-MAP): The potent color-stabilizing effect of carbon monoxide (which forms stable, bright red carboxymyoglobin) can mask the more subtle effects of lactate on surface redness.[6][10]
Data Summary Tables
Table 1: Effect of this compound (PL) on Color of Cured Pastırma
| Treatment (% PL in curing mix) | a* value (redness) | Residual Nitrite (B80452) (ppm) |
| 0% (Control) | 34.98 ± 0.93 | 48.15 ± 0.87 |
| 0.5% PL | 35.15 ± 0.96 | 45.21 ± 0.59 |
| 1.0% PL | 38.11 ± 0.31 | 39.43 ± 0.41 |
| 2.0% PL | 39.97 ± 0.25 | 34.12 ± 0.62 |
| Data sourced from a study on ready-to-eat pastırma. Increased a values indicate enhanced redness. Note the reduction in residual nitrite with increasing PL concentration.[11][12]* |
Table 2: Effect of Lactate on Beef LDH Activity and Metmyoglobin Reducing Ability (MRA)
| Treatment | Storage Time | LDH Activity (U/L) | MRA (%/hr) |
| Non-enhanced Control | 1 Day | 146.6 | 10.1 |
| 2.0% this compound | 1 Day | 156.6 | 11.5 |
| Non-enhanced Control | 7 Days | 190.0 | 12.4 |
| 2.0% this compound | 7 Days | 223.4 | 16.9 |
| Data adapted from a study on beef longissimus.[1] This demonstrates that this compound significantly increases both LDH activity and the ability to reduce metmyoglobin over time. |
Key Experimental Protocols
Protocol 1: Evaluation of Meat Color Stability
This protocol provides a standardized method for assessing the effect of this compound or other ingredients on the instrumental and visual color of meat during retail display.
1. Sample Preparation:
- Select a single muscle (e.g., longissimus lumborum) from multiple carcasses to serve as experimental blocks.
- Prepare meat into a consistent form (e.g., 2.5 cm thick steaks or 100g ground patties).
- Prepare enhancement solutions. For a 2.5% this compound treatment, dissolve 25g of this compound in water to make 1000g of solution, often including other ingredients like 0.3% sodium tripolyphosphate.
- Inject or mix the solution into the meat samples to a target enhancement level (e.g., 10% of the meat weight). Ensure a non-enhanced control group is included.
- Allow samples to equilibrate for at least 2 hours at 2-4°C.
2. Packaging and Storage:
- Package the samples in the desired atmosphere (e.g., HiOx-MAP: 80% O₂, 20% CO₂).
- Store samples in a refrigerated (1-4°C), lighted retail display case. Use consistent, UV-filtered fluorescent lighting.[5][8]
3. Instrumental Color Measurement:
- Use a calibrated colorimeter (e.g., HunterLab MiniScan or Konica Minolta CR-400) with a standardized illuminant (e.g., Illuminant D65) and observer angle (e.g., 10°).
- Allow samples to "bloom" (oxygenate) for a consistent time (e.g., 30-60 minutes) in the air before the first measurement if removed from anaerobic packaging.
- Take multiple measurements (e.g., 3-6) from different locations on the meat surface and average them.
- Record CIE L* (lightness), a* (redness), and b* (yellowness) values daily for the duration of the display period (e.g., 7 days).[13]
4. Data Analysis:
- Analyze L, a, and b* values over time using appropriate statistical models (e.g., ANOVA with repeated measures).
- Calculate other color metrics like Chroma (C* = (a² + b²)¹/²) and Hue Angle (h° = tan⁻¹(b/a)) for a more comprehensive analysis.[13]
- Visual discoloration can also be assessed by a trained panel using a descriptive scale.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Activity
This spectrophotometric assay quantifies LDH activity by measuring the rate of NADH production.[1]
1. Sample Homogenization:
- Homogenize 2.0 g of muscle tissue in a cold potassium phosphate (B84403) buffer (e.g., 0.01 M, pH 7.2).
- Centrifuge the homogenate at high speed (e.g., 14,600 x g) for 30 minutes at 4°C to pellet cellular debris.
- Collect the supernatant, which contains the sarcoplasmic enzymes including LDH.
2. Spectrophotometric Assay:
- Prepare a reaction mixture in a cuvette containing Tris buffer, L-Lactate, and β-Nicotinamide-adenine dinucleotide (NAD⁺).
- Initiate the reaction by adding 0.1 mL of the muscle supernatant to the cuvette.
- Incubate at a controlled temperature (e.g., 30°C) for 5 minutes.
- Measure the increase in absorbance at 339 nm at 30-second intervals for 2.5 minutes. The increase in absorbance corresponds to the production of NADH (L-Lactate + NAD⁺ → Pyruvate + NADH + H⁺).[1]
3. Calculation:
- Calculate the change in absorbance over time (ΔA/min).
- Use the Beer-Lambert law and a standard formula to convert this rate into enzyme activity units (U/L).[1]
Visualizations
Signaling and Experimental Workflows
Caption: Lactate-Mediated Metmyoglobin Reduction Pathway in Meat.
Caption: Experimental Workflow for Evaluating Color Stabilizers.
References
- 1. digicomst.ie [digicomst.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temperature- and pH-dependent effect of lactate on in vitro redox stability of red meat myoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for lactate-color stabilization in injection-enhanced beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism for lactate-color stabilization in injection-enhanced beef. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Color-stabilizing effect of lactate on ground beef is packaging-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. provisioneronline.com [provisioneronline.com]
Technical Support Center: Improving Sensory Attributes of Low-Sodium Meats with Potassium Lactate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with potassium lactate (B86563) to reduce sodium in meat products.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of potassium lactate in low-sodium meat products?
A1: this compound is primarily used as a sodium chloride (NaCl) substitute to reduce the sodium content in processed meats.[1] It helps maintain product safety and shelf-life due to its antimicrobial properties, and it can also contribute to the overall sensory profile, including taste and texture.[1][2]
Q2: What are the common sensory challenges when replacing sodium chloride with this compound?
A2: The most common sensory challenges are the development of off-flavors, such as bitterness or a metallic taste, particularly at higher substitution levels.[3] Changes in texture, such as reduced cohesiveness or hardness, can also occur.[4]
Q3: How does this compound affect the color of low-sodium meats?
A3: this compound can influence the color of meat products. Some studies report that it can help maintain a stable red color.[5][6] However, other research suggests it can lead to a darker appearance.[7] The effect on color can be influenced by the specific meat formulation, packaging, and the presence of other ingredients.[7]
Q4: Can this compound improve the water holding capacity (WHC) of low-sodium meats?
A4: Yes, this compound can help improve the water holding capacity of low-sodium meat products, which is crucial for maintaining juiciness and cooking yield.[2][5] This is partly due to its ability to promote the solubilization of myofibrillar proteins.[5]
Q5: What is the regulatory status of this compound in meat products?
A5: this compound is generally recognized as safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9] Its use in meat and poultry products is approved, often with specified maximum usage levels, to inhibit microbial growth and as a flavoring agent.[9][10]
Troubleshooting Guides
Issue 1: Detecting a Bitter or Metallic Off-Flavor
Possible Causes:
-
High Concentration of this compound: Excessive substitution of NaCl with this compound is a primary cause of bitter and metallic off-flavors.[3]
-
Interaction with Other Ingredients: The sensory perception of bitterness can be influenced by other components in the meat formulation.
Troubleshooting Steps:
-
Optimize the Substitution Level:
-
Start with a lower substitution percentage of NaCl with this compound. A substitution of up to 40% is often achievable without significant negative sensory impacts.[1]
-
Conduct a dose-response sensory evaluation to determine the bitterness threshold in your specific product.
-
-
Use Flavor Masking Agents:
-
Incorporate ingredients that can help mask bitterness, such as certain spices, yeast extracts, or other flavor enhancers.
-
-
Combine with Other Salt Substitutes:
-
A partial substitution of NaCl can be achieved using a blend of this compound and other substitutes like potassium chloride, calcium ascorbate (B8700270), or magnesium chloride to create a more balanced flavor profile.[5][11]
-
Issue 2: Undesirable Changes in Texture (e.g., too soft, poor cohesiveness)
Possible Causes:
-
Reduced Protein Solubilization: Lower ionic strength from reduced NaCl can lead to decreased extraction of salt-soluble proteins, which are essential for forming a stable meat batter and good texture.[1]
-
High Levels of this compound: At high concentrations (e.g., over 30% replacement), this compound can lead to a less cohesive texture.[4]
Troubleshooting Steps:
-
Adjust the Formulation:
-
Maintain an optimal ionic strength by balancing the reduction of NaCl with the addition of this compound and potentially other salts.[1]
-
Consider the addition of hydrocolloids or other binders to improve cohesiveness if necessary.
-
-
Optimize Processing Parameters:
-
Ensure adequate mixing or tumbling time to facilitate protein extraction.
-
Control the temperature during processing, as this can impact protein functionality.
-
-
Incorporate Other Functional Ingredients:
-
The use of phosphates (where permitted) can help improve protein functionality and water holding capacity.
-
Combining this compound with other ingredients like calcium ascorbate has been shown to maintain textural properties similar to control sausages.[11]
-
Data Presentation
Table 1: Effect of NaCl Substitution with this compound (KL) and Calcium Ascorbate (Ca-ascorbate) on Frankfurters
| Treatment | Lightness (L*) | Water-Holding Capacity (%) | Hardness (N) | Overall Acceptability (9-point scale) |
| Control (2.0% NaCl) | 70.5 | 95.2 | 25.1 | 7.5 |
| T1 (30% KL, 10% Ca-ascorbate) | 71.2 | 95.0 | 24.8 | 7.3 |
| T2 (40% KL) | 72.1 | 94.8 | 24.5 | 6.8 |
Source: Adapted from a study on low-sodium frankfurters. Note that frankfurters produced with 30% K-lactate and 10% Ca-ascorbate exhibited similar characteristics to the control.[11]
Table 2: Impact of this compound on Sensory Scores of Rugao Ham
| This compound (%) | Color Score | Flavor Score | Texture Score | Overall Acceptability |
| 0 | 7.8 | 7.5 | 7.6 | 7.6 |
| 0.5 | 8.0 | 7.8 | 7.8 | 7.9 |
| 1.0 | 8.2 | 8.1 | 8.0 | 8.1 |
| 2.0 | 8.5 | 8.4 | 8.3 | 8.4 |
Source: Adapted from a study on Rugao ham, showing increased sensory scores with increasing this compound levels up to 2%.[12]
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation
This protocol is designed to quantify the sensory attributes of low-sodium meat products.
1. Panelist Selection and Training:
- Select 8-12 panelists based on their sensory acuity, availability, and ability to articulate sensory perceptions.
- Conduct training sessions to familiarize panelists with the sensory attributes of meat products (e.g., saltiness, bitterness, hardness, juiciness).[13][14] Use reference standards to anchor the intensity scales.
2. Sample Preparation:
- Prepare meat samples according to a standardized cooking procedure (e.g., specific internal temperature).[15]
- Cut samples into uniform sizes and label them with random three-digit codes.
- Serve samples at a consistent temperature.
3. Evaluation:
- Present the samples to the panelists in a sequential monadic order.
- Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").[14]
- Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
- Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.
- Use multivariate analysis, such as Principal Component Analysis (PCA), to visualize the relationships between samples and attributes.
Protocol 2: Measurement of Water Holding Capacity (WHC)
This protocol measures the ability of a meat sample to retain water.
1. Sample Preparation:
- Weigh a 5-10 gram sample of the raw meat batter or a cooked, cooled sample.
2. Centrifugation Method:
- Place the sample in a centrifuge tube with a filter insert.
- Centrifuge the sample at a specified speed and time (e.g., 10,000 x g for 15 minutes).
- After centrifugation, carefully remove the sample and re-weigh it.
3. Calculation:
- WHC (%) = (Weight after centrifugation / Initial weight) x 100
4. Data Analysis:
- Perform at least three replications for each treatment.
- Analyze the data using ANOVA to compare the WHC of different formulations.
Visualizations
Caption: Experimental workflow for evaluating low-sodium meat with this compound.
Caption: Troubleshooting logic for addressing off-flavors in low-sodium meats.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of strategies to manufacture low-salt meat products – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification to the List of permitted preservatives to enable the addition of this compound and sodium lactate to standardized meat products and poultry meat products - Canada.ca [canada.ca]
- 9. ams.usda.gov [ams.usda.gov]
- 10. Federal Register :: Food Additives for Use in Meat and Poultry Products: Sodium Diacetate, Sodium Acetate, Sodium Lactate and this compound [federalregister.gov]
- 11. Combined effects of this compound and calcium ascorbate as sodium chloride substitutes on the physicochemical and sensory characteristics of low-sodium frankfurter sausage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meatscience.org [meatscience.org]
- 15. iaras.org [iaras.org]
Technical Support Center: Stability of Potassium Lactate in Acidic Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of potassium lactate (B86563) in acidic food and beverage formulations. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is potassium lactate and what are its primary functions in acidic food and beverage systems?
A1: this compound (E326) is the potassium salt of lactic acid.[1] In acidic formulations, it serves multiple functions:
-
pH Regulator and Buffering Agent: It helps to stabilize the pH of the product, which is crucial for taste, color, and microbial stability.[2][3]
-
Preservative: It has antimicrobial properties that can inhibit the growth of spoilage and pathogenic bacteria, often working synergistically with the low pH of the product.[1][2]
-
Flavor Enhancer: It can contribute to the overall taste profile of the product.[4]
-
Humectant: It helps to retain moisture.[5]
-
Sodium Reduction: It can be used as a partial or complete replacement for sodium lactate to reduce the sodium content of a product.
Q2: Is this compound stable in low pH (acidic) conditions?
A2: this compound is generally considered to be chemically and physically stable under normal storage conditions.[6] As a salt of a weak acid (lactic acid, pKa ≈ 3.86) and a strong base (potassium hydroxide), the lactate ion will be the predominant species in solutions with a pH above its pKa. In typical acidic beverages (pH 2.5 - 4.5), a significant portion of the lactate will be in its undissociated lactic acid form. While lactic acid itself is stable, the overall stability of the system can be influenced by interactions with other ingredients.
Q3: What are the potential degradation products of this compound in acidic formulations?
A3: Direct degradation of the lactate ion in typical food and beverage processing and storage conditions is not a primary concern. However, under extreme conditions of heat and pressure, lactic acid can undergo dehydration. One study on the vapor-phase dehydration of lactic acid identified acrylic acid as a product, though these conditions are not typical for beverage processing.[7] For most applications, physical instability (precipitation) is a more common issue than chemical degradation.
Q4: Can this compound interact with other common food acidulants like citric acid?
A4: Yes, interactions are possible, primarily relating to solubility and the overall ionic strength of the solution. While a direct chemical reaction leading to degradation is unlikely under normal conditions, the addition of other acids and their salts can affect the solubility of this compound. For instance, high concentrations of various ions in a solution can lead to "salting out" effects, potentially causing precipitation of less soluble salts. One study noted the use of this compound with citric acid in a meat product without reporting stability issues, suggesting compatibility in some systems.[8]
Troubleshooting Guide: Common Issues with this compound in Acidic Formulations
This guide provides a systematic approach to resolving common problems encountered when using this compound in acidic food and beverage systems.
Issue 1: Haze, Sedimentation, or Precipitation in the Final Product
Diagram: Troubleshooting Precipitation of this compound
Caption: A logical workflow to diagnose and resolve precipitation issues.
| Potential Cause | Troubleshooting Steps |
| pH-dependent Solubility | The solubility of salts of weak acids can be influenced by the pH of the solution. A decrease in pH can shift the equilibrium towards the less soluble acid form of other components, or interact with the lactate. |
| "Salting Out" Effect | High concentrations of total dissolved solids can reduce the solubility of this compound. This is more likely in formulations with high sugar content or multiple salts. |
| Temperature Fluctuations | The solubility of this compound, like most salts, is temperature-dependent. A decrease in temperature during storage or processing can lead to supersaturation and precipitation. |
| Interaction with Other Ingredients | Certain ingredients, such as some hydrocolloids or polyphenols, could potentially interact with this compound, leading to the formation of insoluble complexes. |
| Incorrect Order of Addition | Adding this compound directly to a highly concentrated and acidic solution can cause localized supersaturation and precipitation. |
Issue 2: Off-Flavors or Changes in Sensory Profile Over Time
| Potential Cause | Troubleshooting Steps |
| Interaction with Flavor Compounds | While unlikely to degrade itself, the ionic environment created by this compound could affect the stability or perception of sensitive flavor molecules. |
| Microbial Activity | If the preservative system is not robust enough, microbial growth can lead to the production of off-flavors. |
| Oxidation | In beverages containing components susceptible to oxidation, changes in the overall formulation stability could indirectly impact flavor. |
Experimental Protocols
Protocol 1: Accelerated Shelf-Life Stability Study of this compound in a Beverage
This protocol outlines an accelerated shelf-life test to evaluate the stability of this compound in an acidic beverage formulation.
1. Objective: To determine the chemical and physical stability of this compound in an acidic beverage under accelerated storage conditions.
2. Materials:
-
Beverage formulation with and without this compound (control).
-
Environmental chambers or incubators capable of maintaining constant temperatures (e.g., 25°C, 35°C, 45°C).
-
pH meter.
-
Turbidimeter or spectrophotometer for haze measurement.
-
High-Performance Liquid Chromatography (HPLC) system for lactate and potassium analysis.[9]
-
Sterile containers for sample storage.
3. Methodology:
-
Prepare a batch of the acidic beverage, dividing it into a control group (no this compound) and a test group (with the desired concentration of this compound).
-
Dispense the beverages into airtight containers, ensuring minimal headspace.
-
Place the samples into environmental chambers at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
At specified time intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove samples from each temperature condition for analysis.
-
For each sample, perform the following analyses:
-
Visual Inspection: Note any changes in color, clarity, or presence of sediment.
-
pH Measurement: Record the pH of the beverage.
-
Haze/Turbidity: Measure the turbidity of the beverage.
-
Lactate and Potassium Concentration: Quantify the concentration of lactate and potassium using a validated HPLC method.[9][10]
-
Sensory Evaluation (Optional): If safe, a trained panel can evaluate any changes in taste and aroma.
-
4. Data Analysis:
-
Plot the concentration of lactate and potassium over time for each temperature.
-
Analyze the changes in pH and turbidity over time.
-
Use the data from elevated temperatures to model and predict the shelf-life at normal storage conditions (e.g., using the Arrhenius model).[11][12]
Diagram: Experimental Workflow for Stability Testing
Caption: A streamlined workflow for conducting a stability study.
Protocol 2: Quantitative Analysis of Lactate by HPLC
This is a general protocol for the quantification of lactate in a beverage matrix. Method validation for the specific matrix is required.
1. Principle: Lactate is separated from other matrix components by reverse-phase HPLC and quantified using a UV detector.
2. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 analytical column suitable for organic acid analysis.
-
Mobile phase: e.g., dilute sulfuric acid (e.g., 0.005 M H₂SO₄), degassed.
-
Lactic acid standard.
-
Sample filters (0.45 µm).
3. Sample Preparation:
-
Degas carbonated beverage samples.
-
Dilute the beverage sample with deionized water to bring the lactate concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with dilute sulfuric acid.
-
Flow Rate: e.g., 0.6 mL/min.
-
Column Temperature: e.g., 35°C.
-
Detection Wavelength: e.g., 210 nm.
-
Injection Volume: e.g., 20 µL.
5. Calibration:
-
Prepare a series of standard solutions of lactic acid of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
6. Quantification:
-
Inject the prepared sample.
-
Identify the lactate peak based on the retention time of the standard.
-
Calculate the concentration of lactate in the sample using the calibration curve, accounting for the dilution factor.
Data Presentation: Illustrative Stability Data
The following tables are examples of how to structure quantitative data from a stability study.
Table 1: Lactate Concentration (g/L) Over Time at Different Temperatures
| Time | 25°C | 35°C | 45°C |
| Day 0 | 2.01 | 2.01 | 2.01 |
| Week 1 | 2.00 | 1.99 | 1.98 |
| Week 2 | 2.01 | 1.98 | 1.95 |
| Week 4 | 1.99 | 1.96 | 1.92 |
| Week 8 | 1.98 | 1.94 | 1.88 |
Table 2: pH of Beverage Over Time at Different Temperatures
| Time | 25°C | 35°C | 45°C |
| Day 0 | 3.50 | 3.50 | 3.50 |
| Week 1 | 3.51 | 3.52 | 3.55 |
| Week 2 | 3.51 | 3.53 | 3.58 |
| Week 4 | 3.52 | 3.55 | 3.62 |
| Week 8 | 3.53 | 3.58 | 3.68 |
Table 3: Turbidity (NTU) of Beverage Over Time at Different Temperatures
| Time | 25°C | 35°C | 45°C |
| Day 0 | 0.5 | 0.5 | 0.5 |
| Week 1 | 0.6 | 0.8 | 1.2 |
| Week 2 | 0.7 | 1.1 | 1.8 |
| Week 4 | 0.8 | 1.5 | 2.5 |
| Week 8 | 1.0 | 2.0 | 3.8 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]
- 4. 1H NMR Reveals the Mechanism of this compound on Proteolysis and Taste Metabolites of Rugao Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Sodium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Effects of this compound, Encapsulated Citric Acid and Storage Tem" by Yen-Kan Su [digitalcommons.usu.edu]
- 9. Lactic acid detection in beverages | Sigma-Aldrich [sigmaaldrich.com]
- 10. adpi.org [adpi.org]
- 11. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 12. processes.ihbt.ifmo.ru [processes.ihbt.ifmo.ru]
troubleshooting solubility issues of potassium lactate in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with potassium lactate (B86563) in complex matrices.
Troubleshooting Guide: Potassium Lactate Solubility Issues
This guide provides a systematic approach to identifying and resolving common solubility problems encountered during experimentation.
Problem 1: this compound Precipitation Upon Addition to a Complex Matrix
Description: A clear solution of this compound forms a precipitate when mixed with a complex matrix such as cell culture media, protein solutions, or formulation buffers.
Potential Causes:
-
Common Ion Effect: The presence of a high concentration of potassium ions from other salts in the matrix can decrease the solubility of this compound.
-
pH Shift: The addition of a this compound solution may alter the pH of the matrix, leading to the precipitation of other components which can co-precipitate with this compound.
-
Interaction with Other Components: this compound may interact with proteins, polymers, or other excipients in the matrix, leading to the formation of insoluble complexes.[1][2]
-
Temperature Effects: A decrease in temperature upon mixing can reduce the solubility of this compound.
-
Supersaturation: The final concentration of this compound may exceed its solubility limit in the specific matrix.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols:
-
pH Measurement: Use a calibrated pH meter to measure the pH of the complex matrix before and after the addition of the this compound solution.
-
Temperature Monitoring: Use a digital thermometer to monitor the temperature of the matrix during the mixing process.
-
Precipitate Analysis:
-
Isolate the precipitate by centrifugation.
-
Wash the precipitate with a suitable solvent (e.g., cold deionized water) to remove any soluble impurities.
-
Dry the precipitate under vacuum.
-
Analyze the dried precipitate using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Diffraction (XRD) to identify its chemical composition.
-
Problem 2: Incomplete Dissolution of Solid this compound
Description: Solid this compound does not fully dissolve in the complex matrix, leaving behind undissolved particles.
Potential Causes:
-
Insufficient Solvent Volume: The volume of the matrix may not be sufficient to dissolve the amount of this compound added.
-
Low Temperature: The temperature of the matrix may be too low to achieve the desired solubility.
-
Inadequate Mixing: Insufficient agitation may lead to localized saturation and prevent complete dissolution.
-
Matrix Viscosity: High viscosity of the matrix can hinder the diffusion of the solvent and slow down the dissolution rate.
-
Particle Size: Larger particles of this compound will dissolve more slowly than smaller particles.
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the matrix to the mixture while stirring to see if the remaining solid dissolves.
-
Increase Temperature: Gently warm the mixture while stirring. Be cautious not to degrade any temperature-sensitive components in the matrix.
-
Improve Agitation: Use a more efficient mixing method, such as a magnetic stirrer or vortex mixer.
-
Reduce Viscosity: If possible, dilute the matrix to reduce its viscosity.
-
Reduce Particle Size: If using solid this compound, consider grinding it to a finer powder before addition.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is highly soluble in water. Its solubility is reported to be over 1,000,000 mg/L at 25°C.[3]
Q2: How does pH affect the solubility of this compound?
A2: this compound is the salt of a strong base (potassium hydroxide) and a weak acid (lactic acid). In aqueous solutions, it will be fully dissociated. The pH of the solution will be slightly alkaline. Drastic changes in pH, especially towards the acidic side, could potentially affect the equilibrium but are unlikely to cause precipitation of this compound itself under normal experimental conditions. However, pH shifts can affect the solubility of other components in a complex matrix.
Q3: Can this compound interact with proteins in a solution?
A3: Yes, lactate ions can interact with proteins. For instance, this compound has been shown to increase the interaction between water molecules and the serine residue of stratum corneum protein.[1] In some cases, high concentrations of salts like this compound can affect protein solubility, potentially leading to "salting out" (precipitation).
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: this compound is generally considered a stable and non-reactive compound. However, in highly concentrated solutions or in the presence of strong oxidizing agents, reactions may occur. It is always good practice to consult compatibility charts or perform small-scale tests when mixing it with other chemicals for the first time.
Q5: What analytical methods can be used to determine the concentration of this compound in a solution?
A5: Several methods can be used to quantify this compound:
-
Titration: A common method involves titration with perchloric acid in a non-aqueous solvent.[4]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., ion-exchange) and detector (e.g., refractive index or conductivity) can be used.
-
Enzymatic Assays: These assays use the enzyme lactate oxidase, which specifically reacts with lactate. The reaction can be monitored spectrophotometrically.[5]
-
Spectroscopy: Techniques like Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, coupled with multivariate analysis, have been used to predict lactate concentrations.[6]
Data Summary Table: this compound Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₅KO₃ | [3][7] |
| Molecular Weight | 128.17 g/mol | [3][8] |
| Appearance | White, odorless, hygroscopic solid or a clear, colorless to yellowish syrupy aqueous solution.[3] | [3] |
| Water Solubility (25°C) | > 1,000,000 mg/L | [3] |
| Predicted Water Solubility | 786 g/L | [8] |
Logical Relationship Diagram
Caption: Factors influencing this compound solubility in complex matrices.
References
- 1. Hydrating effect of this compound is caused by increasing the interaction between water molecules and the serine residue of the stratum corneum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. fao.org [fao.org]
- 5. Identification of lactate. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern, Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 996-31-6: this compound | CymitQuimica [cymitquimica.com]
- 8. Showing Compound this compound (FDB020325) - FooDB [foodb.ca]
Technical Support Center: Minimizing Pro-oxidant Effects of Salts with Potassium Lactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the pro-oxidant effects of salts when used in combination with potassium lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: Why is sodium chloride considered a pro-oxidant in meat and other biological systems?
A1: Sodium chloride can accelerate lipid oxidation through several mechanisms. The chloride ion, rather than the sodium ion, is believed to be primarily responsible for this effect. High concentrations of salt can disrupt cell membrane integrity, releasing pro-oxidant components like iron from heme proteins. Additionally, salt can inhibit the activity of natural antioxidant enzymes within the system, further promoting oxidation.
Q2: What is the mechanism behind potassium lactate's antioxidant effect?
A2: this compound exhibits antioxidant properties through multiple pathways. It is suggested that lactate can regenerate nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a crucial cofactor for metmyoglobin reductase.[1] This enzyme is responsible for converting metmyoglobin (the oxidized, brown form of myoglobin) back to myoglobin (B1173299) (the reduced, red form), thus improving color stability in meat products. Furthermore, this compound has been shown to scavenge superoxide (B77818) and hydroxyl radicals, directly neutralizing these reactive oxygen species that can initiate and propagate lipid oxidation.[2][3]
Q3: Can this compound completely negate the pro-oxidant effects of sodium chloride?
A3: While this compound can significantly reduce the pro-oxidant effects of sodium chloride, it may not completely eliminate them. The effectiveness of this compound depends on its concentration, the concentration of the salt, the specific characteristics of the experimental system (e.g., meat type, fat content), and storage conditions.[2] Studies have shown that combinations of lactate and sodium chloride result in lower lipid oxidation (measured as TBARS values) compared to samples with sodium chloride alone.[2]
Q4: What are the typical concentrations of this compound used to counteract salt-induced oxidation?
A4: The effective concentration of this compound can vary. Research has demonstrated antioxidant effects at concentrations ranging from 0.5% to 3.0%.[3][4][5] For instance, one study on pastırma, a dry-cured meat product, found that TBARS values decreased with increasing this compound concentrations from 0.5% to 2.0%.[4][6] Another study on hamburgers used a 3% this compound concentration to improve oxidative stability.[5] The optimal concentration should be determined experimentally for each specific application.
Q5: Are there any alternatives to sodium chloride that have a lower pro-oxidant effect?
A5: Yes, replacing a portion of sodium chloride with potassium chloride can be an effective strategy. Some studies suggest that potassium chloride may have a less pronounced pro-oxidant effect compared to sodium chloride.[7] This substitution can also contribute to reducing the overall sodium content of a product.
Troubleshooting Guides
Issue 1: High Levels of Lipid Oxidation (TBARS) Despite Using this compound
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | The concentration of this compound may not be sufficient to counteract the pro-oxidant effect of the salt concentration used. Increase the concentration of this compound in your formulation. We recommend a stepwise increase (e.g., 0.5% increments) to find the optimal level for your system. |
| High Salt Concentration | Very high concentrations of salt can overwhelm the antioxidant capacity of this compound. Consider partially replacing sodium chloride with potassium chloride to reduce the overall pro-oxidant load. |
| Presence of Pro-oxidant Contaminants | Impurities in the salt or other ingredients, such as trace metals (iron, copper), can catalyze oxidation. Ensure you are using high-purity grade salts and other reagents. |
| Suboptimal Storage Conditions | Exposure to light, oxygen, and high temperatures can accelerate lipid oxidation. Store samples in oxygen-impermeable packaging, protected from light, and at appropriate refrigerated or frozen temperatures. |
| Inaccurate TBARS Measurement | The TBARS assay can be influenced by interfering substances. Refer to the troubleshooting guide for colorimetric assays below and the detailed TBARS protocol. |
Issue 2: Poor Color Stability (Browning) in Meat Samples
| Possible Cause | Troubleshooting Step |
| Inadequate Metmyoglobin Reduction | The concentration of this compound may be too low to effectively drive the regeneration of NADH required for metmyoglobin reduction.[1] Increase the this compound concentration. |
| Packaging Atmosphere | The type of packaging atmosphere significantly impacts color stability. High-oxygen modified atmosphere packaging (MAP) can promote the formation of the bright red oxymyoglobin but can also lead to faster oxidation and discoloration over time. Vacuum packaging or MAP with carbon monoxide can improve color stability.[8] |
| pH of the System | The pH of the meat can influence myoglobin stability and the activity of metmyoglobin reductase. Ensure the pH of your system is within the optimal range for color stability. |
| Light Exposure | Display lighting can accelerate the oxidation of myoglobin. Use UV-filtered lighting and minimize the intensity and duration of light exposure. |
Issue 3: Inconsistent or Unreliable Results in Colorimetric Assays (e.g., TBARS, Peroxide Value)
| Possible Cause | Troubleshooting Step |
| Sample Interference | Biological samples contain substances like proteins and salts that can interfere with the assay.[9] Ensure proper sample preparation, including dilution and centrifugation, to remove interfering components.[9] |
| Background Noise | Non-specific reactions can lead to high background absorbance.[9] Always run a blank for each sample to subtract the background reading. |
| Inaccurate Standard Curve | An improperly prepared or degraded standard will lead to inaccurate quantification. Prepare fresh standards for each assay and ensure the linearity of your standard curve. |
| Instrumental Errors | Incorrect wavelength settings or a malfunctioning spectrophotometer can cause errors. Calibrate your instrument regularly and ensure it is set to the correct wavelength for the assay (e.g., 532 nm for TBARS). |
| Incomplete Reaction | Insufficient incubation time or incorrect temperature can lead to an incomplete color development reaction. Adhere strictly to the incubation times and temperatures specified in the protocol. |
Data Presentation
Table 1: Effect of this compound (PL) on Lipid Oxidation (TBARS) in Pastırma
| Treatment | TBARS (µmol MDA/kg) |
| Control (0% PL) | 1.25 |
| 0.5% PL | 1.10 |
| 1.0% PL | 0.98 |
| 2.0% PL | 0.85 |
Data adapted from a study on ready-to-eat pastırma. TBARS values were measured at the end of the production process. The use of this compound significantly reduced lipid oxidation, with the lowest TBARS values observed in samples containing 2.0% PL.[4][6]
Table 2: Effect of Salt Type and this compound on Lipid Oxidation (TBARS) in Hamburgers during Frozen Storage
| Treatment | Peroxide Value (meq O₂/kg) after 150 days | TBARS (mg MDA/kg) after 150 days |
| Control (30% ground meat) | 2.49 | 1.82 |
| Sample with PL and SD (30% ground meat) | 1.97 | 1.52 |
Data adapted from a study on hamburgers with 30% ground meat stored for 150 days. The sample group contained 3% this compound (PL) and 0.15% sodium diacetate (SD). The addition of PL and SD resulted in higher oxidative stability, as indicated by lower peroxide and TBARS values.[5]
Experimental Protocols
Protocol 1: Determination of Lipid Oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted for the analysis of meat samples.
Materials:
-
Trichloroacetic acid (TCA) solution (5%)
-
Thiobarbituric acid (TBA) solution (0.02 M)
-
Butylated hydroxytoluene (BHT) (0.1% in ethanol)
-
Homogenizer
-
Centrifuge
-
Water bath
-
Spectrophotometer
-
Vortex mixer
-
Test tubes
Procedure:
-
Weigh 10 g of the meat sample into a 50 mL test tube.
-
Add 1 mL of 0.1% BHT solution to prevent further oxidation during the assay.
-
Add 35 mL of 5% TCA solution.
-
Homogenize the sample at 13,500 rpm for 30 seconds.
-
Filter the homogenate through Whatman No. 1 filter paper.
-
Pipette 5 mL of the filtrate into a clean test tube.
-
Add 5 mL of 0.02 M TBA solution to the test tube.
-
Prepare a blank by mixing 5 mL of 5% TCA and 5 mL of 0.02 M TBA solution.
-
Vortex all tubes and incubate in a boiling water bath (100°C) for 1 hour.
-
Cool the tubes in an ice bath to room temperature.
-
Measure the absorbance of the samples and the blank at 532 nm using a spectrophotometer.
-
Calculate the TBARS value, expressed as mg of malondialdehyde (MDA) per kg of sample, using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Protocol 2: Determination of Peroxide Value (PV)
This protocol is a general method for determining the primary products of lipid oxidation in meat.
Materials:
-
Chloroform/acetic acid mixture (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 M Sodium thiosulfate (B1220275) solution
-
1% Starch solution (indicator)
-
Erlenmeyer flasks
Procedure:
-
Weigh approximately 1 g of the meat sample accurately into a 250 mL Erlenmeyer flask.
-
Add 25 mL of the chloroform/acetic acid mixture and dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Shake the flask for 1 minute and then add 25 mL of distilled water.
-
Titrate the liberated iodine with 0.01 M sodium thiosulfate solution until the yellow color almost disappears.
-
Add 1 mL of 1% starch solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears completely.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration without the sample.
-
Calculate the Peroxide Value (meq/kg of meat) using the following formula: PV = (S - B) * N * 1000 / m Where:
-
S = volume of sodium thiosulfate used for the sample (mL)
-
B = volume of sodium thiosulfate used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
m = mass of the meat sample (g)
-
Protocol 3: Measurement of Meat Color Stability
This protocol outlines the instrumental measurement of meat color using a spectrophotometer.
Materials:
-
Spectrophotometer or colorimeter (e.g., Minolta Chroma Meter) calibrated with a white standard tile.
-
Samples packaged in a consistent manner.
Procedure:
-
Allow the samples to "bloom" (develop their color) for a consistent period (e.g., 30-60 minutes) after opening the package, if applicable. This should be done under controlled temperature and lighting.
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a standardized white tile.
-
Set the instrument to measure in the CIE Lab* color space.
-
L* represents lightness (0 = black, 100 = white).
-
a represents redness (+a) to greenness (-a*).
-
b represents yellowness (+b) to blueness (-b*).
-
-
Take at least three readings from different locations on the surface of each sample to obtain an average value.
-
Record the L, a, and b* values at specified time intervals (e.g., daily) throughout the storage period to monitor changes in color.
-
Color stability can be assessed by the change in a* value over time; a decrease in a* indicates a loss of redness and discoloration.
Visualizations
Caption: A simplified diagram of the lipid oxidation pathway.
Caption: A general experimental workflow for evaluating the effects of salts and this compound.
Caption: Proposed mechanism for the color-stabilizing effect of lactate.
References
- 1. Color Stability: The Role of Spectrophotometers in the Shelf Life of Meat Products | HunterLab [hunterlab.com]
- 2. Spectrophotometers Take the Guesswork Out of Meat Color Measurement Guidelines - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 3. scialert.net [scialert.net]
- 4. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination effects of this compound and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. crystal-filtration.com [crystal-filtration.com]
- 9. siriusgenomics.com [siriusgenomics.com]
Technical Support Center: Optimizing the Synergistic Effect of Potassium Lactate and Sodium Diacetate
Welcome to the technical support center for optimizing the synergistic antimicrobial effects of potassium lactate (B86563) and sodium diacetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the formulation and testing of potassium lactate and sodium diacetate combinations.
Q1: What is the primary mechanism behind the synergistic antimicrobial effect of this compound and sodium diacetate?
A1: The synergistic effect stems from a multi-pronged attack on microbial cells. This compound primarily acts as a bacteriostatic agent by reducing water activity (aW) and acidifying the cell's interior.[1] The undissociated form of lactic acid crosses the cell membrane, dissociates inside, and lowers the intracellular pH.[1] This forces the cell to expend energy to pump out protons, hindering its growth and proliferation.[1][2] Sodium diacetate, a salt of acetic acid, also contributes to intracellular pH reduction.[3] The combined action of both compounds creates a more significant energy burden on the microorganism than either agent alone, leading to enhanced growth inhibition.[4]
Q2: We are observing inconsistent antimicrobial efficacy in our experiments. What are the potential causes?
A2: Inconsistent results can be attributed to several factors:
-
pH of the Medium: The antimicrobial activity of both this compound and sodium diacetate is highly pH-dependent. A lower pH increases the concentration of undissociated lactic and acetic acids, which are more effective at penetrating microbial cell membranes.[5][6] Ensure the pH of your experimental medium is controlled and consistent across all experiments.
-
Composition of the Medium: The presence of other components in your medium, such as proteins and fats, can influence the availability and effectiveness of the antimicrobial agents. For instance, in high-fat matrices, the antimicrobial efficacy might be reduced.[3]
-
Microbial Strain Variability: Different microbial species and even different strains of the same species can exhibit varying susceptibility to this antimicrobial combination.
-
Storage Conditions: Temperature and atmosphere (e.g., aerobic vs. anaerobic) can significantly impact microbial growth rates and the efficacy of the inhibitors.[7][8]
Q3: Can this combination be used in cell culture applications? Are there any known incompatibilities?
A3: While primarily used in the food industry, the components are organic acid salts and may have applications in cell culture as antimicrobial agents. However, it is crucial to consider their potential effects on mammalian cells. At higher concentrations, the acidifying effect could be detrimental to the viability of your cell line. It is essential to perform a dose-response study to determine the optimal concentration that inhibits microbial growth without significantly affecting your cells of interest. There is limited specific data on interactions with cell culture media components, so empirical testing is necessary. Start with low concentrations and monitor cell morphology, viability, and proliferation. For general cell culture contamination issues, refer to standard troubleshooting guides.[4][9][10][11][12]
Q4: What is the optimal ratio of this compound to sodium diacetate?
A4: The optimal ratio can vary depending on the target microorganism, the experimental matrix, and the desired level of inhibition. Commercially available blends often contain a higher proportion of this compound. For example, a 60% solution may consist of 56% this compound and 4% sodium diacetate.[13] In research studies, effective combinations have ranged from 1.85% this compound with 0.13% sodium diacetate to 3.0% this compound with 0.15-0.2% sodium diacetate.[5] It is recommended to perform a checkerboard assay to determine the most effective synergistic ratio for your specific application.
Q5: We are observing precipitation when preparing our stock solutions. How can this be avoided?
A5: this compound is typically available as a liquid solution (around 60%), while sodium diacetate is a crystalline powder. Both are generally soluble in water.[14] If you observe precipitation, consider the following:
-
Solvent Choice: Ensure you are using a suitable solvent, typically sterile distilled water or a buffer compatible with your experiment.
-
Concentration: You may be exceeding the solubility limit, especially if preparing highly concentrated stock solutions. Try preparing more dilute stocks.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may help dissolve the compounds, but ensure the solution is cooled to the appropriate temperature before use in experiments.
-
pH: The pH of the solution can affect the solubility of the components. Adjust the pH if necessary, keeping in mind the impact on antimicrobial activity.
-
Interactions with Other Salts: In complex media with high concentrations of other salts (e.g., NaCl), the solubility of this compound can be reduced.[15]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and sodium diacetate from various studies.
Table 1: Synergistic Inhibition of Listeria monocytogenes
| This compound (%) | Sodium Diacetate (%) | Matrix | Storage Temperature (°C) | Observed Effect | Reference |
| 1.85 | 0.13 | Brain Heart Infusion Broth (pH 5.5) | 4 and 10 | Listeriostatic effect | [9] |
| 3.0 | 0.15 | Low-fat chicken hotdogs | 4 | Maximum growth inhibition (3.4 log cfu/g reduction) | [5] |
| 3.0 | 0.20 | Low-fat turkey hotdogs | 4 | Maximum growth inhibition (3.3 log cfu/g reduction) | [5] |
| 2.1 (water phase) | 0.12 (water phase) | Cold-smoked salmon | 10 | Delayed growth for up to 42 days | [15] |
| 3.0 (solution) | Included in blend | Frankfurters | Refrigerated | Strong listeriostatic effect | [6][7] |
Table 2: Inhibition of Other Microorganisms
| This compound (%) | Sodium Diacetate (%) | Microorganism | Matrix | Observed Effect | Reference |
| 3.0 | 0.15 | Salmonella | Hamburgers | Inhibited growth | [16] |
| 3.0 | 0.15 | E. coli | Hamburgers | Limited growth | [16] |
| 3.0 | 0.15 | Molds and Yeasts | Hamburgers | Limited growth | [16] |
| Not specified | Not specified | Lactic Acid Bacteria | Modified Atmosphere Packaged Ham | Reduced growth | [4] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Synergy Testing (Checkerboard Assay)
This protocol is a standard method to evaluate the synergistic effect of two antimicrobial agents.
1. Materials:
- This compound solution (e.g., 60%)
- Sodium diacetate powder
- Sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
- Microbial culture in log phase
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
2. Procedure:
- Prepare Stock Solutions: Prepare sterile stock solutions of this compound and sodium diacetate in the chosen broth medium.
- Serial Dilutions:
- In a 96-well plate, perform serial two-fold dilutions of this compound along the rows (e.g., from the highest concentration to the lowest).
- Perform serial two-fold dilutions of sodium diacetate down the columns.
- This creates a matrix of wells with varying concentrations of both agents.
- Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microorganism only) and negative (broth only) controls.
- Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.
- Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible growth (or by measuring absorbance).
- Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
- FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- FICI ≤ 0.5 indicates synergy.
- 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
- FICI > 4 indicates antagonism.
Protocol 2: Quantification of this compound and Sodium Diacetate via HPLC
This protocol provides a general guideline for the analysis of this compound and sodium diacetate. Method optimization will be required for specific sample matrices.
1. Instrumentation and Columns:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 column (e.g., 5 µm, 250 x 4.6 mm).
2. Reagents and Mobile Phase:
- Acetonitrile (HPLC grade)
- Potassium phosphate (B84403) monobasic
- Orthophosphoric acid
- Prepare a mobile phase of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with orthophosphoric acid) and an organic modifier like acetonitrile. The exact ratio will need to be optimized.
3. Standard Preparation:
- Prepare individual stock solutions of this compound and sodium diacetate of known concentrations in the mobile phase.
- Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
4. Sample Preparation:
- For liquid samples, filter through a 0.45 µm syringe filter before injection.
- For solid or semi-solid samples, an extraction step will be necessary. This may involve homogenization in a suitable solvent, centrifugation, and filtration of the supernatant.
5. Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Injection volume: 20 µL
- Detection wavelength: Approximately 210 nm (optimization may be required).
- Column temperature: Ambient or controlled (e.g., 30 °C).
6. Analysis:
- Inject the standards to generate a calibration curve (peak area vs. concentration).
- Inject the prepared samples.
- Quantify the concentration of this compound and sodium diacetate in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Synergistic antimicrobial mechanism of this compound and sodium diacetate.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. researchgate.net [researchgate.net]
- 2. etnafoodsafety.com [etnafoodsafety.com]
- 3. researchgate.net [researchgate.net]
- 4. adl.usm.my [adl.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of this compound and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound and a this compound-sodium diacetate blend on Listeria monocytogenes growth in modified atmosphere packaged sliced ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. corning.com [corning.com]
- 12. Cell Culture Troubleshooting [sigmaaldrich.com]
- 13. Potassium L(+)-Lactate Blends | Lactics | ACIDULANTS [jungbunzlauer.com]
- 14. This compound and Sodium diacetate blend 60% [honghuibio.com]
- 15. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination effects of this compound and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]
Technical Support Center: Refining Analytical Methods for Accurate Potassium Lactate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of potassium lactate (B86563) detection in experimental settings. Since potassium lactate dissociates in aqueous solutions, analysis typically focuses on quantifying either the lactate anion or the potassium cation.
Section 1: Lactate Anion Detection
The most common methods for lactate detection are enzymatic assays and High-Performance Liquid Chromatography (HPLC).
Enzymatic Assays for Lactate
Enzymatic assays are highly specific and sensitive, utilizing enzymes like L-Lactate Oxidase or L-Lactate Dehydrogenase.
Frequently Asked Questions (Enzymatic Assays)
Q1: What is the principle behind enzymatic lactate assays? A1: Enzymatic assays for L-lactate typically use one of two main principles:
-
L-Lactate Oxidase (LOX) Method: L-lactate is oxidized by L-Lactate Oxidase to produce pyruvate (B1213749) and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic probe in the presence of Horseradish Peroxidase (HRP) to generate a colored or fluorescent product, which is proportional to the lactate concentration.[1][2][3] This product can be measured colorimetrically (e.g., at 550-570 nm) or fluorometrically.[2][4]
-
L-Lactate Dehydrogenase (L-LDH) Method: L-LDH catalyzes the oxidation of L-lactate to pyruvate, which involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[2] The increase in NADH is measured by the change in absorbance at 340 nm.[2] To drive the reaction to completion, the resulting pyruvate is often removed by a subsequent reaction.[2]
Q2: My sample contains pyruvate. Will this interfere with my lactate measurement? A2: If you are using an L-Lactate Dehydrogenase (L-LDH) based assay, the presence of pyruvate can bias the results because the reaction is reversible.[1] To mitigate this, the NAD+/NADH ratio must be adjusted to favor the conversion of lactate to pyruvate.[1] The L-Lactate Oxidase (LOX) method is a better alternative in this case as it is not affected by pre-existing pyruvate.[1]
Q3: Do I need to deproteinize my samples? A3: For samples like serum or tissue homogenates that may contain enzymes like lactate dehydrogenase, deproteinization is recommended to prevent interference.[4] This can be accomplished using a 10 kDa molecular weight cut-off (MWCO) spin filter.[4]
Troubleshooting Guide: Enzymatic Lactate Assays
| Issue | Potential Cause | Recommended Action |
| No or Low Signal | Omission of a necessary component (e.g., enzyme mix, probe). | Carefully review the protocol and ensure all reagents are added in the correct order and volume.[5] |
| Inactive enzyme or degraded reagents. | Check the expiration dates of kit components.[5] Avoid repeated freeze-thaw cycles.[4] Prepare fresh reaction mixes immediately before use.[5] | |
| Incorrect wavelength or filter settings on the plate reader. | Verify that the plate reader is set to the correct wavelength as specified in the assay protocol (e.g., ~570 nm for colorimetric, Ex/Em = 535/587 nm for fluorometric).[4][5] | |
| Assay buffer was used while cold. | Ensure the assay buffer is at room temperature before use to ensure optimal enzyme activity.[5] | |
| High Background | Contaminated reagents or samples. | Use fresh, high-purity water and reagents. Ensure samples are handled properly to avoid contamination. |
| Presence of reducing substances in the sample. | Some substances can interfere with the probe. Consider sample cleanup steps or consult the kit's technical bulletin for known interfering substances. | |
| Sample contains superoxide (B77818) dismutase (SOD). | SOD can oxidize the colorimetric probe. If suspected, add SOD to the reaction at a final concentration of 40 U/mL to minimize interference.[3] | |
| Inconsistent Results / High Variability | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes.[5] Whenever possible, prepare a master reaction mix to be dispensed into each well to minimize pipetting errors.[5] |
| Incomplete sample homogenization. | For tissue or cell samples, ensure complete homogenization. A Dounce homogenizer is effective.[5] | |
| Bubbles in wells. | Pipette gently against the wall of the tubes or wells to avoid introducing air bubbles, which can interfere with absorbance readings.[5] |
Section 2: Potassium Cation Detection
Common methods for quantifying potassium ions include Ion-Selective Electrodes (ISE) and Atomic Absorption Spectroscopy.
Ion-Selective Electrodes (ISE) for Potassium
ISEs are sensors that convert the activity of the potassium ion in a solution into an electrical potential, which can be measured by a voltmeter.
Frequently Asked Questions (Potassium ISE)
Q1: What are the most common interfering ions for a potassium ISE? A1: The most significant interfering ion for a potassium ISE is ammonium (B1175870) (NH₄⁺).[6] Other interfering ions include Cesium (Cs⁺), Hydrogen (H⁺), Silver (Ag⁺), Lithium (Li⁺), and Sodium (Na⁺).[7] It is important to remove these from the sample matrix if possible.[6]
Q2: How often should I calibrate my potassium ISE? A2: Frequent calibration is crucial for accurate results and should be performed before each set of measurements.[8] Use at least two standard solutions that bracket the expected concentration range of your samples.
Q3: My sample has high protein content. Can this affect my ISE reading? A3: Yes. High concentrations of proteins (≥ 8 g/dL) and lipids can cause discrepancies in electrolyte measurements, particularly between direct and indirect ISE methods.[9] It is not advisable to use results from direct and indirect ISEs interchangeably in samples with high protein content.[9]
Troubleshooting Guide: Potassium Ion-Selective Electrodes
| Issue | Potential Cause | Recommended Action |
| Unstable or Drifting Readings | Air bubble trapped on the electrode's membrane. | Gently tap the electrode to dislodge the bubble. Ensure the white reference contacts are fully immersed.[7] |
| Clogged reference junction. | Refer to the manufacturer's instructions for cleaning the reference junction. This may involve soaking in a specific cleaning solution. | |
| Electrode not properly conditioned. | Before the first use or after prolonged storage, condition the electrode by soaking it in the high standard solution for approximately 30 minutes.[7] | |
| Interfering ions present in the sample. | The K-ISE has a high cross-sensitivity to ammonium ions.[6] If possible, remove interfering ions prior to analysis. | |
| Inaccurate Readings / Poor Slope | Incorrectly prepared or contaminated standards. | Prepare fresh calibration standards using high-purity water and accurate dilutions. |
| Electrode membrane is dirty or damaged. | Avoid touching or scratching the polymer membrane.[6] Clean the electrode as per the manufacturer's guidelines. If the potential difference between two standards (e.g., 10⁻³ M and 10⁻⁴ M KCl) is less than 47.3 mV at 25°C, the electrode may need replacement.[6] | |
| Sample matrix effects (e.g., extreme pH, high ionic strength). | The recommended pH range is 2 to 12.[7] Use an ionic strength adjuster (ISA) to ensure a consistent ionic background between standards and samples. |
Section 3: General and HPLC-Related FAQs
Q1: What is this compound and what is it used for? A1: this compound is the potassium salt of lactic acid.[10][11] It is commonly used in the food industry as a preservative and flavor enhancer and in pharmaceutical formulations as a pH control agent or humectant.[11][12]
Q2: I am seeing peak tailing in my HPLC analysis of lactate. What could be the cause? A2: Peak tailing in HPLC can stem from several issues. Common causes include interactions between the analyte and active sites on the column packing (e.g., residual silanols), column degradation (clogged frit or deteriorated packing), or extra-column band broadening from issues within the instrument.[13][14]
Q3: My HPLC system pressure is fluctuating. What should I check first? A3: Pressure fluctuations are often caused by air trapped in the pump head or a faulty check valve. Start by purging the pump at a high flow rate to remove air bubbles. If the problem persists, check for leaks in the system fittings and inspect the pump's check valves and seals.
Q4: Can I use one method to measure both potassium and lactate? A4: Not typically with a single analytical technique. The methods are fundamentally different; enzymatic assays or HPLC are used for the organic lactate anion, while ISE or atomic spectroscopy is used for the inorganic potassium cation. You would need to perform two separate analyses.
Quantitative Data Summary
Table 1: Performance Characteristics of Lactate Enzymatic Assays
| Parameter | Value / Range | Source |
| Detection Method | Colorimetric or Fluorometric | [4] |
| Wavelength (Colorimetric) | 550 - 570 nm | [4][15] |
| Excitation/Emission (Fluorometric) | 535 nm / 587 nm | [4] |
| Detection Limit (Colorimetric) | 0.4 mg/dL (approx. 44 µM) | [15] |
| Detection Limit (Kit MET-5012) | 1.5 µM | [3] |
| Typical Assay Range | 0.2 - 10 nmoles | [4] |
| Incubation Time | 30 - 45 minutes | [3] |
Table 2: Specifications for a Typical Potassium Ion-Selective Electrode
| Parameter | Value / Range | Source |
| Concentration Range | 1 to 39,000 mg/L (ppm) | [7] |
| pH Range | 2 to 12 | [7] |
| Temperature Range | 0 to 40 °C | [7] |
| Reproducibility | ±11% of full scale | [7] |
| Electrode Slope | +56 ± 4 mV/decade at 25°C | [7] |
| Primary Interfering Ions | Cs⁺, NH₄⁺, H⁺, Ag⁺, Li⁺, Na⁺ | [7] |
Experimental Protocols
Protocol 1: L-Lactate Determination using an L-Lactate Oxidase-Based Colorimetric Assay
This protocol is a generalized procedure based on common assay kits.[3][4] Always refer to the specific manufacturer's instructions for your kit.
1. Reagent Preparation:
-
Allow all kit components, including the Lactate Assay Buffer, to equilibrate to room temperature.[4][5]
-
Prepare Lactate Standards by diluting the provided stock solution with Assay Buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well).[4]
-
Prepare the Reaction Mix by combining the Assay Buffer, Lactate Probe, and Lactate Enzyme Mix according to the kit's protocol. Prepare enough for all standards and samples.[3]
2. Sample Preparation:
-
Cell Culture Media/Serum: Samples can often be assayed directly. If high lactate dehydrogenase activity is suspected, deproteinize the sample using a 10 kDa MWCO spin filter.[4]
-
Tissues/Cells: Homogenize the sample in 4 volumes of cold Lactate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. The resulting supernatant can be assayed.[4]
3. Assay Procedure:
-
Add 50 µL of each standard and unknown sample into separate wells of a clear, 96-well flat-bottom plate.[3][4]
-
Add 50 µL of the prepared Reaction Mix to each well.[3]
-
Mix thoroughly by gently tapping the plate or using a plate shaker.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[3]
-
Measure the absorbance at 540-570 nm using a microplate reader.[3]
4. Calculation:
-
Subtract the absorbance of the 0 (blank) standard from all other readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the lactate concentration in the unknown samples by interpolating their corrected absorbance values on the standard curve.[2]
Visualizations
Caption: Workflow for a typical colorimetric enzymatic lactate assay.
Caption: Logic diagram for troubleshooting common HPLC issues.
Caption: Workflow for potassium measurement and troubleshooting with an ISE.
References
- 1. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. metrohm.com [metrohm.com]
- 7. vernier.com [vernier.com]
- 8. mt.com [mt.com]
- 9. Discrepancies in Electrolyte Measurements by Direct and Indirect Ion Selective Electrodes due to Interferences by Proteins and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. eCFR :: 21 CFR 184.1639 -- this compound. [ecfr.gov]
- 12. This compound - Choice Org [choiceorg.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. labtest.com.br [labtest.com.br]
Technical Support Center: The Impact of Potassium Lactate on Formulation Ingredients
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the functional impacts of potassium lactate (B86563) on other common ingredients in experimental formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
1. General Properties and Functionality
-
Q1: What are the primary functions of potassium lactate in a formulation?
-
Q2: Is this compound considered a "natural" ingredient?
-
A: The classification of this compound as "natural" can be complex. While lactic acid is a product of natural fermentation, it is subsequently neutralized with a potassium source. In some contexts, products containing this compound may not be labeled as "natural" if it functions as a chemical preservative.[7]
-
-
Q3: What are the typical usage levels for this compound?
2. Interactions with Proteins
-
Q4: How does this compound affect protein stability and functionality?
-
A: this compound can influence protein functionality in several ways. It can increase the water holding capacity of proteins, leading to improved texture and juiciness in products like meat.[11][12] It may also impact protein conformation by altering the ionic environment, which can affect denaturation. In some cases, it has been observed to increase proteolytic activity.[13]
-
-
Q5: Can this compound cause unexpected protein precipitation or aggregation?
-
A: Yes, as a salt, this compound increases the ionic strength of a solution. This can disrupt the delicate balance of forces, such as hydrogen bonds and ionic interactions, that maintain a protein's native conformation, potentially leading to denaturation and aggregation.[14][15] Monitoring the ionic strength of your formulation is crucial when working with proteins.
-
-
Q6: How does this compound influence the color of meat products?
3. Impact on Preservative Systems
-
Q7: Can this compound be used in combination with other preservatives?
-
Q8: How does this compound inhibit microbial growth?
4. Effects on Hydrocolloids and Gels
-
Q9: How might this compound affect the gel strength of hydrocolloids like carrageenan or agar (B569324)?
-
A: As a salt, this compound can influence the gelling properties of hydrocolloids. The potassium ions can interact with the polymer chains, affecting their aggregation and the overall strength and texture of the gel. The specific effect will depend on the type of hydrocolloid and the concentration of this compound. It is advisable to perform gel strength measurements to characterize these effects in your specific system.
-
5. Flavor and Sensory Properties
-
Q10: What is the taste profile of this compound?
-
Q11: Can this compound cause off-flavors in my product?
-
A: While generally having a mild taste, at higher concentrations (typically over 1%), this compound can sometimes impart a metallic or slightly bitter off-flavor.[19] Sensory analysis is recommended to determine the optimal concentration for your product.
-
Troubleshooting Guides
Issue 1: Unexpected Changes in Protein Behavior (Precipitation, Loss of Function)
| Symptom | Possible Cause | Troubleshooting Steps |
| Protein precipitation or aggregation upon addition of this compound. | Increased ionic strength disrupting protein conformation. | 1. Reduce the concentration of this compound. 2. Optimize the pH of the solution. 3. Consider using a different salt if high ionic strength is not required for other functionalities. 4. Perform a protein denaturation assay to assess the impact of different this compound concentrations. |
| Loss of enzymatic activity or other protein functions. | Denaturation of the protein due to changes in the formulation's ionic environment. | 1. Measure the activity of the protein at various this compound concentrations. 2. Evaluate the conformational state of the protein using techniques like circular dichroism. |
Issue 2: Altered Gel Texture or Strength
| Symptom | Possible Cause | Troubleshooting Steps |
| Weaker or stronger than expected gel formation. | Interaction of potassium ions with the hydrocolloid network. | 1. Systematically vary the concentration of this compound and measure the resulting gel strength. 2. Evaluate the texture profile of the gel using a texture analyzer. 3. Consider the presence of other ions in your formulation that might compete with potassium. |
| Syneresis (weeping) of the gel. | Disruption of the gel network's ability to hold water. | 1. Adjust the concentration of both the hydrocolloid and this compound. 2. Optimize the pH and temperature parameters during gel formation. |
Issue 3: Suboptimal Antimicrobial Efficacy
| Symptom | Possible Cause | Troubleshooting Steps |
| Insufficient inhibition of microbial growth. | The concentration of this compound is too low for the specific microorganisms present. | 1. Determine the Minimum Inhibitory Concentration (MIC) of this compound for the target microorganisms. 2. Consider combining this compound with another antimicrobial agent, such as sodium diacetate, for a synergistic effect. 3. Ensure the pH of the system is in a range that supports the antimicrobial activity of lactate. |
Issue 4: Unwanted Flavor Profile
| Symptom | Possible Cause | Troubleshooting Steps |
| Development of a metallic or bitter off-taste. | The concentration of this compound is too high. | 1. Conduct a dose-response sensory analysis to identify the flavor threshold of this compound in your specific product matrix. 2. Explore the use of flavor maskers if a high concentration of this compound is necessary for other functions. |
Experimental Protocols
1. Protocol for Assessing Protein Denaturation
This protocol provides a general method for observing the effect of this compound on protein denaturation using heat.
-
Materials:
-
Protein solution (e.g., egg albumin, casein)
-
This compound solutions of varying concentrations
-
Water bath
-
Test tubes
-
pH meter
-
-
Methodology:
-
Prepare a stock solution of the protein in a suitable buffer.
-
In separate test tubes, mix the protein solution with different concentrations of this compound. Include a control with no this compound.
-
Measure and record the initial pH of each solution.
-
Place the test tubes in a water bath and gradually increase the temperature.
-
Observe the solutions for any changes in turbidity or the formation of a precipitate, which indicates denaturation.
-
Record the temperature at which these changes occur for each concentration of this compound.
-
2. Protocol for Measuring Gel Strength
This protocol outlines a standard method for determining the strength of a hydrocolloid gel.
-
Materials:
-
Hydrocolloid (e.g., carrageenan, agar)
-
This compound
-
Texture analyzer with a cylindrical probe
-
Beakers
-
Hot plate or water bath
-
-
Methodology:
-
Prepare hydrocolloid solutions with and without this compound at the desired concentrations.
-
Heat the solutions while stirring until the hydrocolloid is fully dissolved.[20]
-
Pour the hot solutions into standardized containers and allow them to cool and set under controlled temperature conditions.
-
Use a texture analyzer to perform a compression or penetration test on the set gels.[21][22] The force required to rupture or compress the gel to a specific distance is recorded as the gel strength.
-
3. Protocol for Antimicrobial Effectiveness Testing
This protocol is a simplified version of a preservative challenge test to evaluate the antimicrobial efficacy of this compound.
-
Materials:
-
Product formulation with and without this compound
-
Target microorganisms (e.g., E. coli, S. aureus)[23]
-
Sterile culture media (agar plates)
-
Incubator
-
Sterile dilution blanks
-
-
Methodology:
-
Inoculate the product samples with a known concentration of the target microorganisms.[24]
-
At specified time intervals (e.g., 0, 7, 14, and 28 days), take an aliquot from each sample.[25]
-
Perform serial dilutions of the aliquot and plate onto agar plates.
-
Incubate the plates and then count the number of colony-forming units (CFUs).
-
Calculate the log reduction in microbial population over time for each sample to determine the effectiveness of the this compound.
-
4. Protocol for Sensory Analysis (Triangle Test)
The triangle test is a discriminative method to determine if a sensory difference exists between two products.
-
Materials:
-
Control product (without this compound)
-
Test product (with this compound)
-
Trained sensory panelists
-
Neutral tasting environment
-
-
Methodology:
-
Present each panelist with three coded samples. Two of the samples are identical (either both control or both test), and one is different.[26]
-
Ask the panelists to identify the sample that is different from the other two.
-
Analyze the results statistically to determine if a significant number of panelists correctly identified the odd sample, indicating a perceivable sensory difference.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Food Grade this compound Supplier & Distributor - Hawkins [hawkinsinc.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 5. This compound - Choice Org [choiceorg.com]
- 6. americaninternationalfoods.com [americaninternationalfoods.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. paulaschoice-eu.com [paulaschoice-eu.com]
- 9. ams.usda.gov [ams.usda.gov]
- 10. Modification to the List of permitted preservatives to enable the addition of this compound and sodium lactate to standardized meat products and poultry meat products - Canada.ca [canada.ca]
- 11. This compound this compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | DL:996-31-6/L:85895-78-9 [musashino.com]
- 12. This compound [honghuibio.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. mrgscience.com [mrgscience.com]
- 16. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Food Safety and Sodium Reduction: The Role of Acetate-Based Meat Preservatives – KHNI [khni.kerry.com]
- 20. Comparison of Gel Preparation Methods on Gel Strength Measurement of Carrageenan [ouci.dntb.gov.ua]
- 21. Hydrocolloids as thickening and gelling agents in food: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. microchemlab.com [microchemlab.com]
- 24. genevalabs.com [genevalabs.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
Technical Support Center: Process Optimization for Potassium Lactate in Industrial Food Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium lactate (B86563) in industrial food production.
Frequently Asked Questions (FAQs)
1. What is potassium lactate and what are its primary functions in food production?
This compound (E326) is the potassium salt of lactic acid.[1] It is a clear, odorless liquid commonly used in the food industry for several key purposes:[2][3]
-
Antimicrobial Agent: It extends the shelf life of food products by inhibiting the growth of spoilage and pathogenic bacteria.[4][5]
-
Humectant: It helps retain moisture, which keeps products like processed meats juicy and tender.[2][6]
-
Flavor Enhancer: It can provide a mild saline taste and help stabilize existing flavors in processed foods.[6][7]
-
pH Regulator: It helps to stabilize the pH of food items, contributing to better consistency.[3][6]
-
Sodium Reduction: It can be used as a replacement for sodium lactate to reduce the sodium content in products.[1][8]
2. In which food products is this compound most commonly used?
This compound is widely used in a variety of food products, including:
-
Meat and Poultry: This is its most common application, used in products like sausages, deli meats, and hot dogs to enhance safety and extend shelf life.[4][5]
-
Seafood: It helps to preserve the texture, moisture, and flavor of seafood products.[6]
-
Baked Goods: It can contribute to a softer crumb and improved moisture retention.[6]
-
Beverages and Dairy Products: In beverages, it can be used for taste adjustment and to increase potassium content. In dairy, it can improve texture and consistency.[6]
3. What are the typical usage levels for this compound in food products?
The usage level of this compound typically ranges from 1% to 4.8%.[9] However, the flavor of the product can be negatively affected at levels greater than 3% to 3.5%, so the actual level of use is often self-limiting.[10]
4. Can this compound cause any off-flavors in the final product?
Yes, at concentrations above 1%, this compound can sometimes impart a metallic or "off" taste.[11] This is a key consideration during formulation, and sensory analysis is recommended to determine the optimal usage level for a specific product.
5. How does this compound impact the pH of a food product?
This compound can increase the pH of food products. This effect is important to monitor as pH is a critical factor for both food safety and quality.[12] The extent of the pH change will depend on the concentration of this compound used and the composition of the food matrix.
6. Does this compound affect the water activity (aw) of a food product?
Yes, this compound can lower the water activity of a food product.[5][13] By binding free water, it helps to inhibit microbial growth and extend shelf life. This humectant property also contributes to the desired texture in many food products.[6][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Metallic or Off-Flavor in Final Product | Concentration of this compound is too high. | Reduce the concentration of this compound to below 3%.[10] Conduct sensory analysis with a trained panel to determine the flavor threshold in your specific product matrix. Consider using this compound in combination with other ingredients like sodium diacetate, which can have a synergistic antimicrobial effect at lower concentrations.[10] |
| Insufficient Shelf-Life Extension | Inadequate concentration of this compound. Suboptimal pH or water activity for antimicrobial efficacy. Presence of resistant microbial strains. | Increase the concentration of this compound, ensuring it remains below the flavor threshold. Measure and adjust the pH and water activity of the product to create a less favorable environment for microbial growth. Consider combining this compound with other antimicrobial agents for a broader spectrum of activity.[10] |
| Undesirable Texture Changes (e.g., too soft) | The humectant effect of this compound is too pronounced. | Reduce the concentration of this compound. Adjust other formulation components that affect texture, such as hydrocolloids or starches. |
| Inconsistent Product Quality Batch-to-Batch | Inaccurate measurement or uneven distribution of this compound. Fluctuations in the pH of raw materials. | Ensure accurate weighing and thorough mixing of this compound into the product. Implement a quality control step to measure the pH of each batch after the addition of this compound. Calibrate pH meters daily.[15] |
| Product Color is Not Stable | Oxidation of myoglobin (B1173299). | This compound can help stabilize color by reducing myoglobin oxidation.[12] Ensure adequate and even distribution of this compound. Monitor and control other factors that can affect color, such as oxygen exposure and storage conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Antimicrobial Efficacy and Sensory Acceptance
Objective: To identify the concentration of this compound that provides the desired antimicrobial effect without negatively impacting the sensory properties of the final product.
Methodology:
-
Product Formulation: Prepare several batches of the food product with varying concentrations of this compound (e.g., 0%, 1%, 2%, 3%, 4%). Ensure all other ingredients and processing parameters are kept constant.
-
Microbiological Challenge Study:
-
Inoculate samples from each batch with relevant spoilage or pathogenic microorganisms (e.g., Listeria monocytogenes).
-
Store the samples under appropriate conditions (e.g., refrigeration).
-
At regular intervals, perform microbial enumeration to determine the growth of the target microorganisms in each batch.
-
-
Sensory Evaluation:
-
Data Analysis:
-
Compare the microbiological data to determine the minimum inhibitory concentration (MIC) of this compound.
-
Analyze the sensory data to identify the highest concentration of this compound that is still considered acceptable by the sensory panel.
-
The optimal concentration will be the one that provides the necessary antimicrobial protection while maintaining positive sensory characteristics.
-
Protocol 2: Measuring pH of a Food Product
Objective: To accurately measure the pH of a food product containing this compound.
Methodology:
-
Equipment: Use a calibrated pH meter with a glass electrode.[15] For semi-solid foods, a spear-tip electrode may be necessary.[17]
-
Calibration: Calibrate the pH meter daily using standard buffers of pH 4.0 and 7.0.[18]
-
Sample Preparation:
-
Measurement:
-
Immerse the calibrated electrode into the prepared sample.
-
Allow the reading to stabilize before recording the pH value.[18]
-
Rinse the electrode with distilled water between measurements.
-
Protocol 3: Measuring Water Activity (aw) of a Food Product
Objective: To measure the water activity of a food product containing this compound.
Methodology:
-
Equipment: Use a water activity meter. Common types include dew point hygrometers and capacitance sensors.[19][20]
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using known salt standards.
-
Sample Preparation:
-
Place a representative sample of the food product into the sample cup of the water activity meter. Ensure the cup is not overfilled.
-
-
Measurement:
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Food Grade this compound Supplier & Distributor - Hawkins [hawkinsinc.com]
- 3. americaninternationalfoods.com [americaninternationalfoods.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [honghuibio.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound this compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | DL:996-31-6/L:85895-78-9 [musashino.com]
- 8. nbinno.com [nbinno.com]
- 9. paulaschoice-eu.com [paulaschoice-eu.com]
- 10. Notice of Modification to the List of Permitted Preservatives to Enable the Addition of this compound and Sodium Lactate to Standardized Meat Products and Poultry Meat Products - Reference Number NOM/ADM-0001 - Canada.ca [canada.ca]
- 11. Food Safety and Sodium Reduction: The Role of Acetate-Based Meat Preservatives – KHNI [khni.kerry.com]
- 12. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship Between Water Activity, Salts of Lactic Acid, and Growth of Listeria monocytogenes in a Meat Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. casadesante.com [casadesante.com]
- 15. foodsafety.wisc.edu [foodsafety.wisc.edu]
- 16. foodresearchlab.com [foodresearchlab.com]
- 17. camlab.co.uk [camlab.co.uk]
- 18. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 19. aqualab.com [aqualab.com]
- 20. How to Measure Water Activity in Foods • Food Safety Institute [foodsafety.institute]
Technical Support Center: Managing Moisture Migration in Products Containing Potassium Lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium lactate (B86563). The following sections address common issues related to moisture migration and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of potassium lactate in managing moisture in our products?
A1: this compound is primarily used as a humectant, meaning it has a high affinity for water and can help control moisture levels within a product.[1] Its main functions in this regard are to bind free water, which lowers the water activity (aw), and to hold and retain moisture.[2] By reducing the amount of unbound water, this compound helps to prevent the growth of microbes and can inhibit undesirable chemical and enzymatic reactions, thereby extending product shelf life.[3][4]
Q2: How does this compound compare to other humectants like sodium lactate or glycerol?
A2: this compound is comparable in its effectiveness at reducing water activity to sodium lactate.[3][5] Studies have shown that potassium and calcium lactate are as effective as sodium lactate in suppressing microbial growth and lowering water activity.[3][5] The choice between these humectants may depend on other formulation considerations, such as desired taste profile, sodium content limitations, or interactions with other ingredients. Glycerol is another common humectant, and its effectiveness relative to this compound will depend on the specific application and desired product characteristics.
Q3: Can the addition of this compound alter the texture of my product?
A3: Yes, by binding water, this compound can significantly influence the texture of a product. In some applications, it helps to maintain juiciness and tenderness, particularly in meat products. However, in other systems, excessive concentrations or interactions with other ingredients could potentially lead to undesirable textural changes such as softening or, conversely, increased firmness depending on the formulation.
Q4: What are the typical concentration ranges for this compound to effectively control moisture?
A4: The effective concentration of this compound can vary depending on the product matrix and the desired level of moisture control. In food products, usage levels can range from 2% to 4.8%.[2] For instance, a 4% lactate concentration has been shown to significantly depress water activity in a meat model system.[3][5] It's crucial to determine the optimal concentration for your specific formulation through experimental trials.
Troubleshooting Guides
Issue 1: Product is experiencing unexpected textural changes (e.g., becoming too soft or too hard) after adding this compound.
Q: Why is my product's texture changing after incorporating this compound?
A: This is likely due to the hygroscopic nature of this compound, which alters the water distribution within your product. Unintended interactions with other hydrocolloids or starches in your formulation can also lead to textural modifications.
Troubleshooting Steps:
-
Review Concentration: Re-evaluate the concentration of this compound. You may be using too much or too little for your specific formulation.
-
Evaluate Ingredient Interactions: Consider the other ingredients in your product. There may be a synergistic or antagonistic effect between this compound and other components like starches, gums, or proteins.
-
Measure Water Activity: Determine the water activity (aw) of your product with and without this compound to understand how it is influencing the free water content.
-
Conduct a Moisture Sorption Isotherm Study: This will help you understand how your product gains and loses moisture at different relative humidities, providing insight into its physical stability.
Issue 2: Powdered product containing this compound is caking and clumping during storage.
Q: What is causing my powdered product with this compound to cake?
A: Caking in powders is often caused by moisture absorption from the environment, leading to the formation of liquid bridges between particles. Since this compound is hygroscopic, it can attract and hold onto moisture, exacerbating this issue if not properly managed.
Troubleshooting Steps:
-
Determine Critical Water Activity: Identify the critical water activity (aw) at which your powder begins to cake. This can be determined by constructing a moisture sorption isotherm.
-
Control Storage Humidity: Store the product in a low-humidity environment to prevent moisture uptake.
-
Packaging: Utilize packaging with a low water vapor transmission rate to protect the product from ambient moisture.
-
Formulation Adjustment: Consider the addition of anti-caking agents or flow aids to your formulation. Also, ensure all ingredients in the blend have a similar initial water activity to prevent internal moisture migration.
Troubleshooting Logic for Powder Caking
Caption: A flowchart for troubleshooting powder caking issues.
Issue 3: Phase separation is occurring in an emulsion-based product containing this compound.
Q: Why is my emulsion breaking after adding this compound?
A: this compound is a salt and can disrupt the stability of an emulsion by altering the ionic strength of the aqueous phase. This can interfere with the effectiveness of the emulsifying agent, leading to coalescence of the dispersed phase and eventual separation.
Troubleshooting Steps:
-
Evaluate Emulsifier System: Your current emulsifier may not be robust enough for the increased ionic strength. Consider using a more salt-tolerant emulsifier or a combination of emulsifiers.
-
Optimize Order of Addition: The point at which you add the this compound during the manufacturing process can be critical. Try adding it at different stages to see if it improves stability.
-
Adjust Concentration: A lower concentration of this compound may be sufficient to achieve the desired humectant effect without destabilizing the emulsion.
-
Measure Droplet Size: Monitor the droplet size of your emulsion over time to detect early signs of instability (e.g., an increase in average droplet size).
Data Presentation
The following tables summarize quantitative data related to the effect of this compound on moisture content and water activity.
Table 1: Effect of this compound (PL) Concentration on Moisture Content in a Dry-Cured Meat Product (Pastırma)
| This compound (%) | Mean Moisture Content (%) |
| 0 (Control) | 45.45 |
| 0.5 | 44.09 |
| 1.0 | 44.82 |
| 2.0 | 43.87 |
Source: Adapted from a study on ready-to-eat pastırma.
Table 2: Illustrative Effect of Lactate Concentration on Water Activity (aw) in an Aqueous System
| Lactate Concentration (%) | Estimated Water Activity (aw) |
| 0 | 1.000 |
| 2 | ~0.98 |
| 4 | ~0.96 |
| 10 | ~0.92 |
Note: This table provides estimated values to illustrate the general trend. The actual water activity will vary depending on the specific formulation and temperature. Data is extrapolated from studies on lactate salts.[3][5]
Experimental Protocols
Protocol 1: Determination of Water Activity (aw)
Objective: To measure the water activity of a product sample containing this compound.
Principle: Water activity is the ratio of the vapor pressure of water in a sample to the vapor pressure of pure water at the same temperature. It is a measure of the unbound water available for microbial growth and chemical reactions.
Apparatus:
-
Water activity meter (e.g., dew point or capacitance sensor-based)
-
Sample cups
-
Saturated salt solutions for calibration (e.g., Lithium Chloride, Sodium Chloride, Potassium Nitrate)
Procedure:
-
Calibration: Calibrate the water activity meter according to the manufacturer's instructions using at least two different saturated salt solutions with known water activities.
-
Sample Preparation: Place the sample in the sample cup, filling it approximately halfway. Ensure the sample is at room temperature. For solid samples, they may need to be ground to increase surface area.
-
Measurement: Place the sample cup in the measurement chamber of the water activity meter and seal it.
-
Equilibration: Allow the sample to equilibrate with the headspace in the chamber. The instrument will indicate when the reading is stable.
-
Recording: Record the water activity and the temperature of the measurement.
-
Replicates: Perform the measurement in duplicate or triplicate for each sample and calculate the average.
Experimental Workflow for Water Activity Measurement
Caption: A workflow diagram for determining water activity.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
Objective: To determine the total water content in a sample containing this compound.
Principle: The Karl Fischer titration is a coulometric or volumetric method that uses a specific chemical reaction between iodine and water to quantify the amount of water in a sample.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Titration vessel
-
Syringes and needles for sample introduction
-
Analytical balance
Reagents:
-
Karl Fischer reagent (e.g., single-component or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and sealed from atmospheric moisture.
-
Solvent Titration: Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to remove any residual water in the solvent.
-
Sample Preparation and Introduction: Accurately weigh a suitable amount of the sample. For liquid samples, inject a known volume or weight directly into the titration vessel using a syringe. For solid samples that are soluble, add a weighed amount directly to the vessel. For insoluble solids, an external extraction or a Karl Fischer oven may be necessary.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted, which is indicated by an electrometric endpoint.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight or volume.
-
Replicates: Perform multiple determinations to ensure accuracy and precision.
Signaling Pathway for Karl Fischer Titration Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship Between Water Activity, Salts of Lactic Acid, and Growth of Listeria monocytogenes in a Meat Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Palatability of Potassium Lactate-Containing Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the palatability of products containing potassium lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What are the primary taste characteristics of potassium lactate that affect palatability?
This compound is primarily characterized by a mild salty taste.[1][2] However, as the concentration increases, it can impart undesirable sensory attributes, including bitterness and a metallic aftertaste, which can significantly impact the palatability of a product.[3]
Q2: At what concentration does the bitter taste of this compound typically become problematic?
The concentration at which the bitterness of this compound becomes a noticeable issue can vary depending on the individual's sensitivity and the complexity of the product matrix. In some applications, such as meat products, increasing concentrations of this compound (up to 2%) have been shown to improve overall sensory scores, suggesting that the other ingredients can help to mask off-notes.[4][5] However, in simpler matrices like aqueous solutions or oral supplements, bitterness can be perceived at lower concentrations.
Q3: What are the main strategies for masking the undesirable taste of this compound?
There are several effective strategies for masking the off-notes of this compound:
-
Use of Sweeteners and Flavoring Agents: This is a common first-line approach to counter bitterness.
-
Application of Bitter Blockers: These compounds are specifically designed to interfere with the perception of bitterness.
-
Microencapsulation: This technique creates a physical barrier around the this compound particles.
-
Complexation with Cyclodextrins: This method involves the formation of inclusion complexes that sequester the this compound molecules.
Q4: Are there any regulatory considerations when using taste-masking agents with this compound?
This compound itself is a generally permitted food additive in Europe (E326) and is affirmed as Generally Recognized as Safe (GRAS) by the US Food and Drug Administration (FDA) for various uses, including as a flavor enhancer and pH regulator.[1][2] When selecting taste-masking agents, it is crucial to ensure they are also approved for the intended application and use level in the target market.
Troubleshooting Guides
Issue 1: Product has a pronounced bitter and metallic aftertaste.
Possible Causes:
-
High concentration of this compound.
-
Simple product matrix with few ingredients to mask off-notes.
-
Synergistic negative taste interactions with other components in the formulation.
Troubleshooting Steps:
-
Optimize this compound Concentration: Determine the minimum effective concentration of this compound required for its intended function (e.g., preservation, pH buffering) to minimize its taste impact.
-
Introduce Sweeteners and Flavors:
-
Sweeteners: High-intensity sweeteners can be particularly effective at counteracting bitterness.
-
Flavors: Strong flavors such as mint, citrus, or fruit blends can help to overpower the off-notes of this compound.
-
-
Incorporate Bitter Blockers:
-
Experiment with the addition of compounds known to inhibit bitter taste perception.
-
-
Consider Advanced Taste-Masking Technologies:
-
If simple flavor systems are insufficient, explore microencapsulation or cyclodextrin (B1172386) complexation to physically prevent the this compound from interacting with taste receptors.
-
Issue 2: The addition of sweeteners is not sufficiently masking the bitterness.
Possible Causes:
-
The type of sweetener is not effective against the specific bitterness profile of this compound.
-
The concentration of the sweetener is not optimized.
-
The temporal profile of the sweetener (onset and duration of sweetness) does not align with the bitterness perception of this compound.
Troubleshooting Steps:
-
Evaluate Different Sweeteners: Test a variety of sweeteners, both nutritive and non-nutritive, to find the most effective one.
-
Optimize Sweetener Concentration: Conduct a dose-response study to identify the optimal concentration of the selected sweetener.
-
Use Sweetener Blends: Combining different sweeteners can sometimes create a synergistic effect and a more rounded sweetness profile that is more effective at masking bitterness.
-
Combine with Other Masking Techniques: Use sweeteners in conjunction with other methods like flavoring agents or bitter blockers for a multi-faceted approach.
Data Presentation
Table 1: Sensory Attributes of this compound and Potential Taste Masking Agents
| Substance | Primary Taste | Common Off-Notes | Potential Masking Agents |
| This compound | Mild Salty | Bitter, Metallic | Sweeteners, Flavors, Bitter Blockers, Cyclodextrins |
| Acesulfame Potassium | Sweet | Slight bitter aftertaste at high concentrations | Often used in blends with other sweeteners |
| Sucralose | Sweet | Clean, sugar-like taste | Generally effective for bitterness |
| Stevia (Rebaudioside A) | Sweet | Can have a licorice-like or bitter aftertaste | Often blended with other sweeteners |
| β-Cyclodextrin | Neutral | --- | Forms inclusion complexes with bitter compounds |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound Solutions with a Trained Panel
Objective: To quantify the sensory profile of this compound at different concentrations.
Materials:
-
This compound (food or pharmaceutical grade)
-
Deionized water
-
Glass beakers and graduated cylinders
-
Coded tasting cups
-
Unsalted crackers and water for palate cleansing
-
Trained sensory panel (8-12 members)
-
Sensory evaluation software or ballots
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) in deionized water. A control sample of deionized water should also be included.
-
Panelist Training: Ensure panelists are trained in descriptive analysis and can reliably identify and rate the intensity of salty, bitter, and metallic tastes using a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind fashion.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for a few seconds, and then expectorate.
-
Panelists should rate the intensity of saltiness, bitterness, and metallic aftertaste.
-
Ensure panelists cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in taste attributes across the different concentrations.
Protocol 2: Taste Masking with Cyclodextrins
Objective: To evaluate the effectiveness of β-cyclodextrin in reducing the bitterness of a this compound solution.
Materials:
-
This compound solution (e.g., 2.0% w/v)
-
β-Cyclodextrin
-
Magnetic stirrer and stir bars
-
Beakers
-
Trained sensory panel or electronic tongue
Methodology:
-
Complex Formation:
-
Prepare a 2.0% w/v solution of this compound.
-
In separate beakers, add increasing molar ratios of β-cyclodextrin to the this compound solution (e.g., 1:1, 1:2 molar ratio of this compound to β-cyclodextrin).
-
Stir the solutions at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.
-
-
Sensory Evaluation:
-
Prepare a control sample of 2.0% this compound solution without β-cyclodextrin.
-
Present the control and the cyclodextrin-containing samples to a trained sensory panel for evaluation of bitterness intensity, following the procedure outlined in Protocol 1.
-
Alternatively, an electronic tongue can be used to assess the reduction in bitterness.
-
-
Data Analysis: Compare the bitterness scores of the samples with and without β-cyclodextrin to determine the effectiveness of the taste masking.
Visualizations
Caption: Bitter taste signaling pathway for potassium ions.
Caption: Workflow for taste-masking this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bitter taste receptor agonists regulate epithelial two-pore potassium channels via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Taste Profile of High-Concentration Potassium Lactate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the bitterness of potassium lactate (B86563), particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why does potassium lactate taste bitter at high concentrations?
A1: The primary taste of this compound is salty.[1][2][3][4][5][6] However, like other potassium salts such as potassium chloride (KCl), high concentrations of the potassium ion (K+) can elicit a bitter or metallic off-taste.[7][8] This is a well-documented sensory effect associated with potassium ions interacting with bitter taste receptors on the tongue.
Q2: What are the primary strategies for reducing the bitterness of this compound?
A2: The main approaches to mitigate the bitterness of this compound fall into three categories:
-
Flavor Masking and Blocking: Utilizing ingredients that mask the bitter taste or block the interaction of potassium ions with bitter taste receptors.
-
Formulation and Physical Modification: Adjusting the overall formulation or physically treating the this compound to reduce bitterness.
-
Blending: Combining this compound with other ingredients to create a more balanced and palatable flavor profile.
Q3: Can the purity of this compound affect its taste?
A3: Yes, the purity of the this compound solution can impact its organoleptic properties. A patented method has shown that concentrating a this compound solution from less than 65 wt.% to 65-85 wt.% through evaporation can remove key aroma compounds and reduce undesirable flavors and odors, including a bitter aftertaste.[1][9]
Troubleshooting Guides
Issue 1: High Bitterness in a Liquid Formulation
If you are experiencing significant bitterness in a liquid formulation containing a high concentration of this compound, consider the following troubleshooting steps.
Potential Solutions:
-
Addition of Sweeteners: Sweeteners are effective at masking bitter tastes.
-
Natural Sweeteners: Sucrose (B13894), dextrose, lactitol, and sorbitol have been shown to be effective.[10][11]
-
High-Intensity Sweeteners: Consider the use of acesulfame (B1210027) K or mogroside V (from monk fruit).[8][12][13]
-
Recommendation: Start with low concentrations and perform sensory evaluations to find the optimal level that masks bitterness without imparting excessive sweetness.
-
-
Incorporation of Amino Acids or Their Derivatives:
-
Certain amino acids and their derivatives can act as bitterness blockers.[14]
-
Examples: L-ornithyl-β-alanine, γ-aminobutyric acid (GABA), and N-lactoyl tyramine (B21549) (in combination with a sugar alcohol) have been suggested for masking the bitterness of potassium salts.[4][14]
-
Experimental Step: Prepare small test batches with varying concentrations of these amino acids to assess their impact on the bitterness of your formulation.
-
-
Use of Flavor Modulators and "Bitter Blockers":
-
These are compounds specifically designed to interfere with the perception of bitterness.
-
A "natural, metallic/bitter blocker" for potassium salts, declared as a natural flavor, has been developed and may be commercially available.[14]
-
Formulations combining sugar alcohols with specific compounds have also been patented for this purpose.[4]
-
Issue 2: Unpleasant Aftertaste in a Solid or Semi-Solid Formulation
For solid or semi-solid formulations where bitterness is a concern, the following approaches can be effective.
Potential Solutions:
-
Blending with Other Salts:
-
Combining this compound with other salts can create a more rounded flavor profile.
-
Examples: Blends with sodium lactate, sodium acetate (B1210297), sodium diacetate, or potassium acetate are used commercially.
-
A study on low-sodium marinated beef found that a combination of this compound, calcium ascorbate, and magnesium chloride could be used to partially replace sodium chloride while maintaining sensory acceptability.[7]
-
-
Encapsulation or Coating:
-
Creating a physical barrier between the this compound and the taste buds is a highly effective method.[12][15][16][17][18]
-
Technique: Microencapsulation using polymers can be employed to coat the this compound particles. This is a common technique in the pharmaceutical industry for taste-masking bitter active ingredients.
-
Workflow:
-
Select a suitable food-grade polymer for coating.
-
Use a technique like fluid bed coating or spray drying to encapsulate the this compound.
-
Incorporate the encapsulated this compound into your formulation.
-
-
Data on Sensory Attributes and Masking Efficacy
The following tables summarize available data on the sensory attributes of this compound and the effectiveness of different taste-masking strategies.
Table 1: Effect of this compound Concentration on Sensory Scores in Rugao Ham
| This compound Concentration | Sensory Score (Mean ± SD) |
| 0% | 78.5 ± 2.5 |
| 0.5% | 80.1 ± 2.1 |
| 1.0% | 82.3 ± 1.8 |
| 2.0% | 84.6 ± 1.5 |
Source: Adapted from a study on Rugao ham, where higher sensory scores indicate better overall acceptance.[2] Note: In this specific food matrix, increased this compound up to 2% was associated with improved sensory scores.
Table 2: Effect of Masking Agents on Sensory Attributes of Lactate-Containing Chicken
| Lactate Type & Concentration | Masking Agent (1%) | Effect on Bitterness | Effect on Soapiness |
| 4% Sodium Lactate | Sucrose | Decreased | Not specified |
| 4% Sodium Lactate | Lactitol | Decreased | Not specified |
| 4% this compound | Sucrose | No significant change | Decreased |
Source: Based on a study on ground chicken model systems.[10] This study highlights that the effectiveness of a masking agent can depend on the specific off-note (bitterness vs. soapiness) and the type of lactate.
Experimental Protocols
Protocol 1: Sensory Evaluation of Bitterness Reduction Using a Trained Panel
Objective: To quantify the reduction in bitterness of a high-concentration this compound solution with the addition of a masking agent.
Methodology:
-
Panelist Training:
-
Recruit and train a panel of 8-12 individuals.
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine (B1668208) or quinine (B1679958) for bitter).
-
Establish a standardized intensity scale (e.g., a 15-point scale where 0 = none and 15 = extremely intense).
-
-
Sample Preparation:
-
Prepare a control solution of high-concentration this compound in deionized water at the desired concentration for your application.
-
Prepare test solutions by adding varying concentrations of the chosen masking agent (e.g., sucrose at 1%, 2%, and 5% w/v) to the control solution.
-
Code all samples with random three-digit numbers.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with purified water before and between samples.
-
Ask panelists to rate the perceived intensity of saltiness, bitterness, sweetness, and any other relevant sensory attributes for each sample using the established scale.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in the perceived bitterness between the control and the test samples.
-
Protocol 2: Screening of Masking Agents using an Electronic Tongue
Objective: To rapidly screen the effectiveness of different taste-masking agents for a this compound solution.
Methodology:
-
Instrument Setup and Calibration:
-
Set up and calibrate the electronic tongue system according to the manufacturer's instructions.
-
Use a set of standard taste solutions to ensure the sensors are functioning correctly.
-
-
Sample Preparation:
-
Prepare a control solution of high-concentration this compound.
-
Prepare test solutions by adding different masking agents (e.g., sweeteners, amino acids) at a fixed concentration to the control solution.
-
-
Measurement:
-
Measure the sensor output for the control solution and each of the test solutions. The electronic tongue provides a multivariate response from its sensor array.
-
-
Data Analysis:
-
Use the instrument's software to perform a principal component analysis (PCA) or other multivariate analysis.
-
The "group distance" or the distance between the data points for the control and the test samples in the PCA plot can be used as an indicator of taste difference. A smaller distance suggests that the masking agent has reduced the overall taste profile change caused by the this compound, indicating effective masking.[13]
-
Visualizations
Caption: Signaling pathway for the perception of bitterness from potassium ions.
Caption: Troubleshooting workflow for reducing this compound bitterness.
References
- 1. EP1954148B1 - Aqueous this compound solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound this compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | DL:996-31-6/L:85895-78-9 [musashino.com]
- 6. This compound Food Grade_Henan Jindan lactic acid Technology Co., Ltd. [jindanlactic.com]
- 7. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20070134403A1 - Aqueous this compound solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of sweeteners on bitter taste in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Taste masking analysis in pharmaceutical formulation development using an electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. scispace.com [scispace.com]
- 18. pnrjournal.com [pnrjournal.com]
Validation & Comparative
Comparative Analysis of Potassium Lactate and Sodium Lactate as Preservatives
A comprehensive evaluation of potassium lactate (B86563) and sodium lactate reveals their comparable efficacy as food preservatives, each offering distinct advantages in specific applications. Both lactate salts are widely utilized in the food industry to extend shelf life and enhance the safety of various products, particularly in meat and poultry.[1][2] Their primary functions include controlling microbial growth, improving texture, and enhancing flavor.[2][3] This guide provides a detailed comparative analysis of their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes the preservative mechanisms and evaluation workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of potassium lactate and sodium lactate as preservatives based on experimental findings.
| Preservative | Target Microorganism | Product | Concentration | Antimicrobial Effect | Reference |
| This compound | Listeria monocytogenes | Frankfurters | 2.0% and 3.0% | Maintained initial inoculation levels during refrigerated storage. | [4] |
| Listeria monocytogenes | Salami | 1.6% (in combination with 2.8% NaCl) | Comparable anti-Listeria activity to 4% NaCl. | [5][6] | |
| Clostridium perfringens | Ground Turkey Breast | 2.0% | Inhibited growth during extended cooling. | [7] | |
| Sodium Lactate | Listeria monocytogenes | Cooked Ham | 3.0% | Inhibited pathogen growth at refrigerated and abuse temperatures. | [8] |
| Listeria monocytogenes, E. coli O157:H7, Salmonella spp. | Cooked Ham | 1-2% | Delayed growth at various temperatures. | [8] | |
| Staphylococcus aureus, Listeria monocytogenes, Brochothrix thermosphacta | Meat Products | Not specified | Inhibited growth, especially for bacteria tolerant to low water activity. | [9] |
| Preservative | Property | Product | Observation | Reference |
| This compound | Antioxidant Effect | Dry-cured meat (pastırma) | Prevented lipid oxidation and increased redness values. | [4][10] |
| Water Holding Capacity | Chicken Breast | Higher water holding capacity compared to sodium lactate treated samples. | [11] | |
| Sensory Characteristics | Minced Beef | Higher evaluation scores for color, discoloration, and overall appearance compared to sodium lactate. | [12] | |
| Sodium Lactate | Texture Improvement | Processed Meat | Improves texture and juiciness. | [2] |
| Flavor Enhancement | Meat and Poultry | Imparts a slightly salty and tangy taste. | [2] | |
| Water Holding Capacity | Meat Systems | Effective at increasing percentage cook yield. | [13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Methodology: Broth Dilution Method [15]
-
Preparation of Antimicrobial Solutions: Prepare a series of dilutions of this compound and sodium lactate in a suitable broth growth medium (e.g., Tryptic Soy Broth with Yeast Extract - TSA-YE).[16][17]
-
Inoculum Preparation: Culture the target microorganism (e.g., Listeria monocytogenes) overnight in the same broth. Adjust the culture to a standardized concentration (e.g., 10^5 CFU/mL).[5]
-
Inoculation: Inoculate each dilution of the antimicrobial solution with the prepared inoculum. A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are also prepared.[16][17]
-
Incubation: Incubate the inoculated tubes or microplates under optimal conditions for the target microorganism (e.g., 37°C for 24-48 hours).[5]
-
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[15]
Antioxidant Capacity Assessment
The antioxidant capacity of a substance is its ability to inhibit the oxidation of other molecules. Common methods to determine this include the DPPH radical scavenging assay and the ABTS radical scavenging assay.[18]
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [18]
-
Sample Preparation: Prepare extracts of the food product containing either this compound or sodium lactate.
-
Reaction Mixture: Mix the sample extract with a solution of DPPH radical in a suitable solvent (e.g., methanol (B129727) or ethanol). DPPH has a deep violet color in solution.
-
Incubation: Allow the reaction to proceed in the dark for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 515-528 nm) using a spectrophotometer.[18]
-
Calculation: The scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. A decrease in color intensity indicates a higher antioxidant capacity of the sample. The results can be expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (EC50).[19]
Sensory Evaluation
Sensory evaluation assesses how consumers perceive the taste, aroma, texture, and appearance of a food product.[20]
Methodology: Quantitative Descriptive Analysis (QDA) [21]
-
Panelist Training: A panel of trained individuals (typically 6-15) is selected. They are trained to identify and quantify specific sensory attributes of the product (e.g., saltiness, tenderness, juiciness, off-flavors).[22]
-
Attribute Development: The panel collaboratively develops a vocabulary of descriptive terms for the sensory characteristics of the product.
-
Sample Evaluation: Panelists are presented with coded samples of the product containing either this compound, sodium lactate, or a control.
-
Intensity Rating: Each panelist rates the intensity of each attribute on a numerical scale (e.g., a 15-point scale).[21]
-
Data Analysis: The data is statistically analyzed to create a sensory profile for each product variation, allowing for objective comparison.
Visualizations
Caption: General mechanism of action for lactate as a preservative.
Caption: Workflow for comparative analysis of food preservatives.
Conclusion
Both this compound and sodium lactate are effective preservatives with broad-spectrum antimicrobial activity.[1][2] this compound offers the advantage of contributing to sodium reduction in food products, a significant consideration for health-conscious consumers.[23] It has also demonstrated superior performance in terms of maintaining color and water holding capacity in some studies.[11][12] Sodium lactate is well-established for its ability to enhance flavor and improve the texture of processed meats.[2][3]
The choice between this compound and sodium lactate will ultimately depend on the specific product formulation, desired sensory attributes, and sodium reduction goals. For products where sodium content is a primary concern, this compound presents a compelling alternative without compromising preservative efficacy.[24] In applications where flavor enhancement and texture are paramount, sodium lactate remains a reliable choice. Further research into synergistic effects with other preservation techniques can optimize the application of both lactate salts in ensuring food safety and quality.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arshinefood.com [arshinefood.com]
- 3. Sodium Lactate in Food Preservation: Shelf Life & Quality Enhancement [xhlactics.com]
- 4. Buy this compound | 996-31-6 [smolecule.com]
- 5. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Clostridium perfringens growth by this compound during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sodium Lactate on the Survival of Listeria Monocytogenes, Escherichia coli O157:H7, and Salmonella spp. in Cooked Ham at Refrigerated and Abuse Temperatures [scirp.org]
- 9. Minimum inhibitory concentration (MIC) of sodium lactate for pathogens and spoilage organisms occurring in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 16. The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Understanding Sensory Analysis of Foods: A Comprehensive Guide - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 21. fiveable.me [fiveable.me]
- 22. foodresearchlab.com [foodresearchlab.com]
- 23. nbinno.com [nbinno.com]
- 24. quora.com [quora.com]
Potassium Lactate vs. Potassium Sorbate: A Comparative Guide to Yeast and Mold Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of microbial inhibition, selecting the appropriate agent is paramount. This guide provides an objective comparison of potassium lactate (B86563) and potassium sorbate (B1223678), two commonly used preservatives, in their efficacy against yeast and mold. The following sections detail their mechanisms of action, present available quantitative data, and outline the experimental protocols used to evaluate their performance.
Overview and Mechanism of Action
Potassium sorbate , the potassium salt of sorbic acid, is a well-established and widely used preservative with potent activity against a broad spectrum of molds and yeasts, and some bacteria.[1][2] Its efficacy is highly dependent on pH, with optimal activity occurring in acidic conditions (up to pH 6.5), as the undissociated form of sorbic acid is responsible for its antimicrobial action.[2][3] The primary mechanism of potassium sorbate involves the penetration of the microbial cell membrane by the undissociated sorbic acid. Once inside the more alkaline cytoplasm, the acid dissociates, leading to a drop in intracellular pH. This acidification, along with the direct inhibition of key enzymes involved in carbohydrate metabolism and the citric acid cycle, disrupts cellular function and prevents proliferation.[3]
Potassium lactate , the potassium salt of lactic acid, is primarily utilized in the food industry, particularly in meat and poultry products, to extend shelf life and enhance safety by inhibiting bacterial growth.[4][5][6] Its antifungal properties are less extensively documented in direct comparative studies against common food spoilage yeasts and molds. The antimicrobial action of this compound is thought to be multifactorial, involving the reduction of water activity (aw), which limits the water available for microbial growth.[7] Additionally, it may contribute to the disruption of cellular metabolic processes.[7][8]
Quantitative Data on Inhibitory Activity
Direct, side-by-side comparative studies detailing the Minimum Inhibitory Concentration (MIC) of this compound and potassium sorbate against the same fungal strains are limited in publicly available literature. However, data from various sources provide insights into their individual effectiveness.
Table 1: Summary of Antifungal Efficacy Data
| Preservative | Target Microorganism(s) | Concentration | pH | Results | Reference(s) |
| Potassium Sorbate | Rhodotorula mucilaginosa & Candida albicans in Karish cheese | 0.1% and 0.2% | Not specified | Significant decrease in yeast counts from day 3 of storage.[1] | [1] |
| Aspergillus niger & Penicillium expansum in bread | 0.1% (in combination with postbiotics) | Not specified | Complete inhibition of mold growth.[4] | [4] | |
| Rhizopus stolonifer, Aspergillus niger, Penicillium chrysogenum, Mucor sp. in bakery products | 0.25% | 7.5 | Highly effective in controlling fungal growth.[8] | [8] | |
| Various food spoilage fungi | 100 - 1000 mg/L | 4.5 - 6.5 | Effectiveness increases as pH decreases.[9] | [9] | |
| This compound | Yeast and Mold in dry-cured pastırma | 0.5%, 1.0%, and 2.0% | ~5.6 - 5.9 | Affected yeast and mold counts, with the highest counts in samples with 2.0% PL.[10] | [10] |
| General spoilage and pathogenic bacteria | Not specified | Not specified | Broad antimicrobial action.[4] | [4] |
Note: The efficacy of these preservatives can be significantly influenced by the food matrix, temperature, and the presence of other ingredients.
Experimental Protocols
The determination of the antifungal efficacy of substances like this compound and potassium sorbate is typically achieved through standardized microbiological methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Antifungal Agent Stock Solution:
-
Accurately weigh the this compound or potassium sorbate powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add a defined volume of sterile growth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640) to each well, except for the first column.
-
Add a larger volume of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring a set volume of the solution from the first well to the second, mixing, and continuing this process across the plate. This creates a gradient of decreasing preservative concentrations.
3. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure a pure and viable culture.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.[1]
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration.
-
-
For Molds (e.g., Aspergillus niger):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the conidial suspension to remove hyphal fragments.
-
Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except for sterility controls) with the standardized fungal inoculum.
-
Include a growth control (inoculum in medium without the antifungal agent) and a sterility control (medium only).
-
Seal the plate and incubate at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 24-72 hours).
5. Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity for yeasts, mycelial mats for molds).
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action for potassium sorbate and a typical experimental workflow for MIC determination.
Caption: Proposed mechanism of action of potassium sorbate against fungal cells.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Potassium sorbate is a well-documented and highly effective inhibitor of yeast and mold, particularly in acidic environments. Its mechanism of action is relatively well understood and involves the disruption of intracellular pH and enzymatic activity. In contrast, while this compound is recognized for its broad antimicrobial properties, especially against bacteria in meat products, there is a comparative lack of specific, quantitative data on its efficacy against common food spoilage yeasts and molds. Its primary antifungal mechanism is believed to be the reduction of water activity.
For applications requiring robust and predictable inhibition of yeast and mold, particularly in acidic to neutral pH ranges, potassium sorbate has a more extensive body of supporting evidence. Further research is warranted to fully elucidate the antifungal spectrum and efficacy of this compound in direct comparison with established preservatives like potassium sorbate across various food matrices and fungal species. Researchers should consider the specific application, including the food matrix, pH, and target organisms, when selecting the most appropriate preservative.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Sorbic Acid vs Potassium Sorbate: Food Preservation - Elchemy [elchemy.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, 996-31-6 [thegoodscentscompany.com]
- 7. Buy this compound | 996-31-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Potassium Lactate and Sodium Diacetate Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of potassium lactate (B86563) and sodium diacetate, two widely used food preservatives, against common foodborne pathogens. The information presented is supported by experimental data from scientific literature, offering insights into their individual and synergistic actions. This document is intended to assist researchers and professionals in food safety and drug development in making informed decisions regarding the use of these antimicrobial agents.
Executive Summary
Potassium lactate and sodium diacetate are effective antimicrobial agents used in the food industry to control the growth of foodborne pathogens and spoilage microorganisms. This compound primarily exhibits a bacteriostatic effect, meaning it inhibits bacterial growth, while sodium diacetate can be bactericidal, capable of killing bacteria. Their mechanisms of action differ, with lactate affecting the intracellular pH and metabolic processes, and diacetate also contributing to intracellular acidification. When used in combination, these two compounds often exhibit a synergistic effect, providing a more potent antimicrobial barrier. This guide presents quantitative data on their efficacy, details of experimental protocols for evaluation, and visual representations of their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and sodium diacetate against key foodborne pathogens. The data is compiled from various studies and presented to facilitate a direct comparison of their antimicrobial activities.
Table 1: Minimum No-Growth Concentrations of Sodium Lactate and Sodium Diacetate against Salmonella spp. and Staphylococcus aureus
| Target Pathogen | Salt Concentration (%) | Sodium Lactate (%) | Sodium Diacetate (%) | Outcome |
| Salmonella spp. | 3 | 0.8 | 0.2 | No Growth[1][2] |
| Salmonella spp. | 3 | 1.6 | 0.1 | No Growth[1][2] |
| Salmonella spp. | 4 | 2.4 | 0 | No Growth[1][2] |
| Salmonella spp. | 5 | 0 | 0.25 | No Growth[1][2] |
| Salmonella spp. | 6 | 0.8 | 0.15 | No Growth[1][2] |
| Salmonella spp. | 7 | 0.8 | 0 | No Growth[1][2] |
| Salmonella spp. | 7 | 0 | 0.15 | No Growth[1][2] |
| Salmonella spp. | 8 | 0 | 0 | No Growth[1][2] |
| Staphylococcus aureus | 3 | 2.4 | 0.2 | No Growth[1][2] |
| Staphylococcus aureus | 5 | 1.6 | 0.2 | No Growth[1][2] |
| Staphylococcus aureus | 7 | 0.8 | 0.25 | No Growth[1][2] |
| Staphylococcus aureus | 8 | 0.8 | 0.20 | No Growth[1][2] |
| Staphylococcus aureus | 8 | 1.6 | 0.15 | No Growth[1][2] |
Table 2: Log Reduction of Foodborne Pathogens by this compound and Sodium Diacetate (Alone or in Combination)
| Food Matrix | Target Pathogen | Antimicrobial Agent(s) & Concentration | Storage Conditions | Log Reduction (CFU/g or cm²) |
| Brine-injected Beef | Escherichia coli O157:H7 | 1% solution of 80% sodium citrate (B86180) + 20% sodium diacetate | 10 days at 4°C | 0.6 - 1.0[3] |
| Comminuted Beef | Salmonella Enteritidis | 0.2% Sodium Diacetate | 25 days at 10°C | >1.0[4] |
| Cooked Uncured Ground Turkey | Clostridium perfringens | 2% this compound | 10-12 hours cooling to 4°C | Retarded growth by 2.65 - 4.21 compared to control[5] |
| Frankfurters | Listeria monocytogenes | 3% this compound/Sodium Diacetate solution | 8 weeks, vacuum packaged | Suppressed outgrowth, initial counts reduced by 3-5 log with irradiation[6] |
Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound and sodium diacetate stems from their ability to disrupt the cellular functions of microorganisms. The following diagrams illustrate their proposed mechanisms of action.
Caption: Mechanism of antimicrobial action of lactate.
Caption: Mechanism of antimicrobial action of diacetate.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of antimicrobial efficacy. Below are outlines of two key experimental methodologies commonly used in the evaluation of food preservatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare concentrated stock solutions of this compound and sodium diacetate in a suitable sterile solvent.
-
Bacterial Inoculum: Culture the target foodborne pathogen (e.g., E. coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes, Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.
-
Growth Medium: Prepare sterile broth medium for dilution.
b. Experimental Procedure:
-
Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of the antimicrobial stock solutions across the wells to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well, including a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Challenge Study in a Food Matrix (e.g., Meat Product)
Challenge studies are designed to evaluate the effectiveness of an antimicrobial agent within a specific food product under defined storage conditions.
a. Preparation of Materials:
-
Food Product: Obtain the food matrix to be tested (e.g., ground beef, cooked ham). The product should be tested to ensure it is free of the target pathogen.
-
Bacterial Inoculum: Prepare a cocktail of multiple strains of the target foodborne pathogen to account for strain variability.
-
Antimicrobial Treatment: Prepare solutions of this compound and/or sodium diacetate at the desired concentrations to be incorporated into the food product.
b. Experimental Procedure:
-
Product Inoculation: Inoculate the surface or bulk of the food product with a known level of the bacterial cocktail (e.g., 3-4 log CFU/g).
-
Application of Antimicrobial: Apply the antimicrobial treatment. This can be done by mixing it into the product formulation or by surface application, depending on the intended use. A control group with no antimicrobial treatment is essential.
-
Packaging and Storage: Package the treated and control samples under conditions that mimic commercial packaging (e.g., vacuum-sealed, modified atmosphere). Store the samples at a specified temperature (e.g., refrigeration at 4°C, or an abuse temperature like 10°C).
-
Microbial Analysis: At regular intervals throughout the storage period (e.g., day 0, 3, 7, 14, 21), take representative samples from each treatment group. Perform serial dilutions and plate on selective agar (B569324) to enumerate the population of the target pathogen.
-
Data Analysis: Calculate the log reduction in the pathogen population for the treated samples compared to the control samples at each time point.
Conclusion
Both this compound and sodium diacetate demonstrate significant antimicrobial activity against a range of foodborne pathogens. This compound is particularly effective as a bacteriostatic agent, extending the lag phase and slowing the growth of bacteria. Sodium diacetate exhibits both bacteriostatic and bactericidal properties, capable of not only inhibiting growth but also reducing pathogen populations. Their efficacy is influenced by factors such as concentration, the specific pathogen, the food matrix, and storage conditions. The synergistic effect observed when these two compounds are used in combination makes them a powerful tool for enhancing the safety and shelf-life of food products. The selection of the appropriate antimicrobial strategy will depend on the specific application, target pathogens, and desired food product characteristics. The experimental protocols and data presented in this guide provide a foundation for further research and development in the field of food preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Sodium Chloride, Sodium Lactate, and Sodium Diacetate on the Growth Probabilities of Salmonella Spp. and Staphylococcus Aureus | CoLab [colab.ws]
- 3. Effects of sodium citrate plus sodium diacetate and buffered vinegar on Escherichia coli O157:H7 and psychrotrophic bacteria in brine-injected beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced inhibition of Listeria monocytogenes and salmonella enteritidis in meat by combinations of sodium lactate and diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Clostridium perfringens growth by this compound during an extended cooling of cooked uncured ground turkey breasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of this compound and sodium diacetate in combination with irradiation to control Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of Potassium Lactate Against Salmonella spp.: A Comparative Guide
For researchers and professionals in drug development and food safety, identifying effective antimicrobial agents is paramount to controlling pathogenic bacteria like Salmonaella spp. Potassium lactate (B86563), a salt of lactic acid, has garnered significant attention for its antimicrobial properties. This guide provides an objective comparison of potassium lactate's performance against other common antimicrobials, supported by experimental data, to aid in the validation of its efficacy.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and its alternatives against various Salmonella serovars. MIC is a crucial indicator of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. It is important to note that the direct comparison of these values should be approached with caution, as experimental conditions such as the specific Salmonella strain, growth medium, incubation temperature, and duration can vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Organic Acids against Salmonella spp.
| Antimicrobial Agent | Salmonella Serovar(s) | MIC | Reference(s) |
| This compound / Sodium Diacetate | S. Typhimurium (acid-stressed) | 3% and 4.5% (mixture) | |
| Lactic Acid | Multidrug-resistant Salmonella | 5664 µg/mL | |
| Lactic Acid | S. Enteritidis | 0.31% | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Other Antimicrobial Alternatives against Salmonella spp.
| Antimicrobial Agent | Salmonella Serovar(s) | MIC | Reference(s) |
| Antimicrobial Peptides | |||
| 1018-K6 | S. enterica (various serotypes) | 8 - 64 µg/mL | |
| Essential Oils | |||
| Garlic Essential Oil | S. Typhimurium | 0.125 - 1 µg/mL | |
| Thyme Essential Oil | S. Typhimurium | 0.5 - 8 µg/mL | |
| Cinnamon Oil (C. zeylanicum) | S. Enteritidis, S. Typhimurium | 0.63 - 1.26 mg/mL | [2] |
| Clove Oil (S. aromaticum) | S. Enteritidis, S. Typhimurium | 0.164 - 2.637 mg/mL | [2] |
Experimental Protocols
A standardized method for determining the antimicrobial activity of a compound is crucial for obtaining reliable and reproducible results. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for Determining MIC of this compound against Salmonella spp.
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and tailored for testing organic acids.
1. Preparation of Materials:
-
Test Organism: A pure, overnight culture of the desired Salmonella enterica serovar (e.g., S. Typhimurium ATCC 14028).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). The pH of the broth should be adjusted to reflect the intended application environment, as the efficacy of organic acids is pH-dependent.[3][4][5][6][7]
-
Antimicrobial Agent: A stock solution of this compound of known concentration, sterilized by filtration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the Salmonella strain from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
Inoculate each well with the prepared Salmonella suspension.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of Salmonella.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in validating antimicrobial activity, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC determination.
References
- 1. This compound combined with sodium diacetate can inhibit growth of Listeria monocytogenes in vacuum-packed cold-smoked salmon and has no adverse sensory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Activity of Essential Oils against Salmonella enterica Serotypes Enteritidis and Typhimurium Strains Isolated from Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-, Lactic Acid-, and Non-Lactic Acid-Dependent Activities of Probiotic Lactobacilli against Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate acid inhibition of Salmonella typhimurium in yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Effect of pH and Salinity on the Ability of Salmonella Serotypes to Form Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
a comparative study of lactate salts on the growth of spoilage bacteria
A Comparative Analysis of Sodium, Potassium, and Calcium Lactate (B86563) on the Growth of Spoililage Bacteria
Introduction
Lactate salts, including sodium, potassium, and calcium lactate, are widely utilized in the food industry as preservatives to inhibit the growth of spoilage and pathogenic bacteria, thereby extending the shelf life and enhancing the safety of various food products.[1][2][3] This guide provides a comparative study of the efficacy of these three common lactate salts against key food spoilage bacteria. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of lactate salts.
Comparative Efficacy of Lactate Salts
The antimicrobial activity of lactate salts is primarily attributed to the lactate anion.[2][3] While the exact mechanism is not fully elucidated, it is understood to involve the disruption of the bacterial cell membrane, leading to a decrease in intracellular pH and interference with metabolic processes.[1][4] Studies have shown that the effectiveness of different lactate salts can vary depending on the target microorganism, concentration, temperature, and pH of the environment.[2][5][6]
Quantitative Data on Bacterial Growth Inhibition
The following tables summarize the available data on the inhibitory effects of sodium, potassium, and calcium lactate on key spoilage bacteria.
Table 1: Comparative Antilisterial Activity of Lactate Salts in Pork Liver Sausage [2]
| Lactate Salt (3% w/w) | Storage Temperature (°C) | Change in log CFU/g after 50 days |
| Control | 5 | +4.5 |
| Sodium Lactate | 5 | +0.88 |
| Potassium Lactate | 5 | -0.67 |
| Calcium Lactate | 5 | -1.49 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Sodium Lactate against Various Spoilage Bacteria [7][8]
| Bacterial Species | pH | Temperature (°C) | MIC (mM) |
| Brochothrix thermosphacta | 6.5 | 20 | >893 |
| Lactobacillus spp. | 5.7 | 37 | >1339 |
| Pseudomonas fluorescens | 7.0 | 20 | >1339 |
| Staphylococcus aureus | 6.5 | 20 | Inhibited by NaL |
Note: Direct comparative MIC data for potassium and calcium lactate against these specific spoilage bacteria under identical conditions is limited in the reviewed literature. However, some studies suggest their efficacy is comparable to or, in some cases, greater than sodium lactate.[2][3] For instance, one study found that calcium lactate was more inhibitory than sodium lactate against Bacillus cereus and Clostridium perfringens.[5] Another study indicated that this compound has similar capabilities to sodium lactate in decreasing microbial growth.[9]
Mechanisms of Antimicrobial Action
The antimicrobial action of lactate salts is a multi-faceted process that disrupts the normal physiological functions of bacterial cells. The primary mechanisms are believed to be:
-
Lowering of Intracellular pH: The undissociated form of lactic acid can penetrate the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This can inhibit the activity of essential enzymes and disrupt metabolic processes.[1][4]
-
Disruption of Membrane Potential: The accumulation of lactate anions within the cell can disrupt the proton motive force across the cell membrane, which is crucial for ATP synthesis and transport of nutrients.[1]
-
Permeabilization of the Outer Membrane: In Gram-negative bacteria, lactic acid can act as a permeabilizer of the outer membrane, making the cell more susceptible to other antimicrobial agents.[4]
The following diagram illustrates the proposed antimicrobial mechanism of lactate.
Caption: Proposed antimicrobial mechanism of lactate on a bacterial cell.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure for determining the MIC of lactate salts against spoilage bacteria.[10][11]
Materials:
-
Bacterial strains of interest (e.g., Pseudomonas fluorescens, Brochothrix thermosphacta, Lactobacillus plantarum)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, MRS Broth)
-
Lactate salts (Sodium Lactate, this compound, Calcium Lactate)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard 0.5
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Lactate Salt Stock Solutions:
-
Prepare stock solutions of sodium lactate, this compound, and calcium lactate in the appropriate sterile broth medium at a concentration twice the highest concentration to be tested.
-
Filter-sterilize the stock solutions using a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x lactate salt stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the lactate salt. This will create a range of decreasing lactate salt concentrations.
-
Leave one well with only broth as a sterility control and another well with broth and the bacterial inoculum as a growth control.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 30°C or 37°C) for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the lactate salt that completely inhibits visible growth of the bacterium. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The following diagram outlines the experimental workflow for determining the MIC of lactate salts.
Caption: Experimental workflow for MIC determination of lactate salts.
Conclusion
Sodium, potassium, and calcium lactate all demonstrate effective antimicrobial properties against a range of food spoilage bacteria. The available data suggests that calcium lactate may offer superior inhibitory effects against certain bacteria compared to sodium and this compound. The choice of lactate salt for a specific application should consider the target microorganisms, the food matrix, and desired sensory attributes. Further direct comparative studies are warranted to establish a more comprehensive understanding of the relative efficacy of these lactate salts against a wider variety of spoilage organisms. The provided experimental protocol offers a standardized method for conducting such comparative analyses.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Mechanism of L-Lactic Acid: How It Inhibits Microbial Growth [xhlactics.com]
- 5. The effect of calcium and sodium lactates on growth from spores of Bacillus cereus and Clostridium perfringens in a 'sous-vide' beef goulash under temperature abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) of Sodium Lactate and Sodium Chloride for Spoilage Organisms and Pathogens at Different pH Values and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Minimum inhibitory concentration (MIC) of sodium lactate for pathogens and spoilage organisms occurring in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Food Preservatives: Assessing the Cost-Effectiveness of Potassium Lactate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of food preservation, the selection of an optimal preservative is a critical decision, balancing efficacy, cost, and consumer perception. This guide provides a comprehensive comparison of potassium lactate (B86563) against other widely used preservatives, including sodium lactate, sodium diacetate, potassium sorbate, and sodium benzoate (B1203000). The following analysis is based on available experimental data to facilitate informed decision-making in your research and product development endeavors.
Data Presentation: A Comparative Overview
The cost-effectiveness of a preservative is a function of its price and its efficacy at preventing microbial growth. The following tables summarize the approximate costs and reported antimicrobial efficacy of several common food preservatives.
Table 1: Comparative Cost of Common Food Preservatives
| Preservative | Form | Approximate Bulk Price (USD/kg) |
| Potassium Lactate | 60% Solution | $3.50 - $5.00[1] |
| Sodium Lactate | 60% Solution / Powder | $3.00 - $4.50[2][3] |
| Sodium Diacetate | Powder | $1.50 - $3.00[4][5][6][7] |
| Potassium Sorbate | Granular / Powder | $4.00 - $7.00[8][9][10][11] |
| Sodium Benzoate | Powder | $1.50 - $2.50[12][13][14][15] |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Table 2: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Preservative | Target Microorganism | Food Matrix/Medium | Reported MIC |
| Sodium Lactate | Listeria monocytogenes | Tryptic Soy Broth | >5% (delayed growth)[16][17] |
| Sodium Lactate | Various spoilage organisms and pathogens | Peptone-Yeast Extract Medium | Varies by organism and pH[14] |
| Sodium Diacetate | Listeria monocytogenes | Broth | 28-35 mM[17] |
| Sodium Diacetate | Aerobic bacteria | Ground Beef | 0.1% (in combination with 1% buffered sodium citrate) suppressed growth[18] |
| Potassium Sorbate & Sodium Benzoate | Saccharomyces cerevisiae | Labaneh | >400 mg/kg (for most strains)[19] |
| Sodium Benzoate | Saccharomyces cerevisiae | Not specified | 5-100 mM (inhibited early exponential growth)[20] |
Note: MIC values are highly dependent on the specific strain of the microorganism, the composition of the food matrix (pH, water activity), and storage conditions.
Key Experimental Protocols
To ensure the reproducibility and accurate assessment of preservative efficacy, detailed experimental protocols are essential. Below are methodologies for key experiments commonly cited in food microbiology.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a preservative required to inhibit the growth of a specific microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile nutrient broth (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Pure culture of the target microorganism
-
Preservative stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies of the target microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Preservative:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the preservative stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted preservative and the growth control well. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing broth and the inoculum, but no preservative.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the target microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Agar (B569324) Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a preservative by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes
-
Nutrient agar (e.g., Mueller-Hinton Agar)
-
Pure culture of the target microorganism
-
Preservative solution
-
Sterile cork borer or pipette tips
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare and sterilize the nutrient agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
Dip a sterile swab into a standardized broth culture of the target microorganism (adjusted to a 0.5 McFarland standard).
-
Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Creation:
-
Use a sterile cork borer (typically 6-8 mm in diameter) to create wells in the agar.
-
-
Application of Preservative:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the preservative solution into each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the target microorganism for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Challenge Study for Listeria monocytogenes in Ready-to-Eat (RTE) Meat
This study evaluates the ability of a preservative to control the growth of Listeria monocytogenes in a specific food product under defined storage conditions.
Materials:
-
Ready-to-eat meat product (e.g., sliced ham, turkey) with and without the preservative.
-
A cocktail of at least three to five strains of Listeria monocytogenes.
-
Sterile bags for vacuum packaging or modified atmosphere packaging (MAP).
-
Stomacher or blender.
-
Appropriate selective agar for Listeria enumeration (e.g., PALCAM, Oxford Agar).
-
Incubator set at refrigeration and abuse temperatures (e.g., 4°C and 8°C).
Procedure:
-
Inoculum Preparation:
-
Grow the selected L. monocytogenes strains individually in a suitable broth (e.g., Brain Heart Infusion broth) to the stationary phase.
-
Combine equal volumes of each culture to create a cocktail.
-
Dilute the cocktail to a target inoculum level (e.g., 10²-10³ CFU/g of the meat product).
-
-
Inoculation of Product:
-
Aseptically inoculate the surface of the meat slices with the prepared L. monocytogenes cocktail. Allow the inoculum to attach for a defined period (e.g., 30 minutes).
-
-
Packaging and Storage:
-
Package the inoculated samples (both control and preservative-treated) under vacuum or in a modified atmosphere, simulating commercial packaging.
-
Store the packages at both refrigeration (e.g., 4°C) and abuse (e.g., 8°C) temperatures.
-
-
Sampling and Enumeration:
-
At specified time intervals (e.g., day 0, 7, 14, 21, 28), remove samples from storage.
-
Aseptically weigh a portion of the sample, add it to a sterile stomacher bag with a suitable diluent, and homogenize.
-
Perform serial dilutions and plate onto selective agar for L. monocytogenes.
-
Incubate the plates and enumerate the colonies.
-
-
Data Analysis:
Visualizing the Preservative Selection Workflow
The process of selecting a cost-effective preservative involves a logical sequence of considerations, from identifying the target microorganisms to evaluating the impact on the final product.
Caption: A logical workflow for selecting a cost-effective preservative.
Conclusion
The choice of a food preservative is a multifaceted decision that extends beyond simple cost considerations. While this compound presents a viable option, particularly in applications where sodium reduction is a goal, a thorough evaluation of its efficacy against target microorganisms in the specific food matrix is crucial. Sodium diacetate, potassium sorbate, and sodium benzoate offer cost-effective alternatives, each with its own spectrum of activity and optimal conditions for use.
For researchers and drug development professionals, the provided experimental protocols offer a foundation for conducting robust in-house evaluations. By systematically assessing both the cost and the performance of these preservatives, it is possible to identify the most suitable solution that ensures product safety and quality while maintaining economic viability. The synergistic effects of combining different preservatives should also be considered as a potential strategy to enhance antimicrobial activity and potentially reduce overall cost.
References
- 1. indiamart.com [indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Sodium Lactate Powder at Best Price - Technical Grade Distributor [kailashchemicals.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium Diacetate Food Grade - G3Chem [g3chem.online]
- 7. Sodium Lactate Food Grade_Henan Jindan lactic acid Technology Co., Ltd. [jindanlactic.com]
- 8. Potassium Sorbate Price, 2025 Potassium Sorbate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Wholesale Potassium Sorbate Powder 50kg (110 lbs) Bulk, Food Grade | eBay [ebay.com]
- 11. ingredi.com [ingredi.com]
- 12. hemadrichemicals.com [hemadrichemicals.com]
- 13. Best Price Food Grade Cosmetic Grade Feed Grade Sodium Benzoate Powder25kg Bag Price Per Kg - Sodium Benzoate Food Grade and Sodium Benzoate Powder Food Grade [ziofoodchemical.en.made-in-china.com]
- 14. Transforming Procurement: High-Quality good sodium benzoate prices for Business Buyers [alibaba.com]
- 15. mahimabiotech.com [mahimabiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Growth Suppression of Listeria monocytogenes by Lactates in Broth, Chicken, and Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium Diacetate at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 19. This compound solution, FCC food grade - Catapower Inc. [catapowerinc.com]
- 20. microchemlab.com [microchemlab.com]
A Comparative Analysis of Potassium Lactate and Potassium Chloride on Meat Quality
For researchers and scientists in the field of food science and drug development, understanding the nuanced effects of different additives on meat quality is paramount. This guide provides a detailed, evidence-based comparison of two common salt substitutes, potassium lactate (B86563) and potassium chloride, on various physicochemical and sensory properties of meat products.
The reduction of sodium chloride in processed meats is a key focus for developing healthier food options. Potassium chloride (KCl) has been a long-standing alternative due to its similar ionic properties to sodium chloride (NaCl). More recently, potassium lactate (KL) has gained attention not only as a salt substitute but also for its additional functional benefits. This guide synthesizes experimental data to objectively compare the performance of these two additives.
Comparative Effects on Physicochemical Properties
The addition of this compound and potassium chloride can significantly influence the physicochemical characteristics of meat, including pH, water holding capacity (WHC), cooking loss, and color.
pH and Water Holding Capacity
The pH of meat is intrinsically linked to its water holding capacity; a higher pH generally leads to increased WHC due to a greater net negative charge on myofibrillar proteins, causing electrostatic repulsion between protein chains and creating more space for water to be held.
-
This compound: The addition of this compound tends to increase the pH of meat products.[1][2] In fermented sausages, replacing NaCl with higher levels of this compound (over 40%) resulted in a slower drop in pH.[1] This increase in pH can contribute to improved water retention.[3] Studies on Rugao ham have shown that increasing this compound from 0% to 2% led to stronger water binding.[3]
-
Potassium Chloride: The partial substitution of NaCl with KCl has also been shown to result in significantly higher pH readings in meat products like mortadella sausages.[1] However, some studies on buffalo calf meat rolls and marinated rabbit meat found no significant difference in water holding capacity when NaCl was partially replaced with KCl.[4][5]
Cooking Loss
Cooking loss is a critical parameter for both economic and sensory reasons, as it is directly related to the juiciness of the final product.
-
This compound: By improving water retention, this compound can help to reduce cooking losses.[3]
-
Potassium Chloride: The effect of KCl on cooking loss can be variable. While some studies reported no significant difference in cooking loss with up to 50% NaCl substitution,[1] others observed an increase in cooking yield values with increasing levels of KCl, with a significant effect at 50% replacement.[4] Conversely, in country-style hams, cook loss increased with higher concentrations of KCl.[6]
Color
Color is a primary factor influencing consumer purchasing decisions. Both this compound and potassium chloride can affect the color stability of meat.
-
This compound: this compound has been shown to improve and stabilize the color of fresh and processed meat.[2][7][8] This is attributed to its antioxidant activity and its role in reducing the formation of metmyoglobin.[2] The addition of lactate can increase the redness (a* value) of dry-cured pastırma.[2] The proposed mechanism involves the regeneration of NADH through lactate dehydrogenase activity, which is essential for metmyoglobin reduction.[9]
-
Potassium Chloride: The impact of KCl on meat color is less pronounced and can be inconsistent. Some studies found no significant variation in color scores when NaCl was partially replaced by KCl in frankfurter sausages and emulsified mortadella.[1] Similarly, the lightness (L*) values in buffalo meat rolls did not change significantly with KCl substitution.[4]
Quantitative Data Summary
| Meat Quality Parameter | Effect of this compound | Effect of Potassium Chloride | Key Findings and Citations |
| pH | Increases pH.[1][2] | Increases pH.[1] | Higher pH observed with both, though the effect may be more pronounced with lactate. |
| Water Holding Capacity (WHC) | Generally improves WHC and water binding.[3] | Variable effects; some studies show no significant change,[4] while others suggest a decrease.[6] | This compound appears to be more consistently effective at improving WHC. |
| Cooking Loss | Tends to decrease cooking loss due to improved water retention.[3] | Inconsistent results; can decrease,[4] have no effect,[1] or increase cooking loss.[6] | The effect of KCl on cooking loss seems to be product and concentration-dependent. |
| Color (a value - redness)* | Increases and stabilizes redness.[2] | Generally no significant effect on color values.[1][4] | This compound has a distinct advantage in color enhancement and stability. |
| Texture (Tenderness) | Can improve tenderness.[10] | Up to 30-50% substitution for NaCl has no adverse effect on tenderness; higher levels can decrease it.[4][6] | Both can be used to maintain tenderness at appropriate substitution levels. |
| Flavor | Can enhance saltiness and overall palatability.[1][3] | Can impart a bitter or metallic off-flavor at higher substitution levels (>30-50%).[4][6][11] | This compound generally has a more favorable sensory profile than potassium chloride. |
| Microbiological Quality | Effective in inhibiting spoilage and pathogenic bacteria.[1][7][12] | Has antimicrobial effects similar to NaCl under certain conditions.[5] | Both contribute to microbial safety, with lactate often highlighted for its strong antimicrobial properties. |
Comparative Effects on Sensory Properties
The sensory attributes of meat products, particularly flavor and texture, are crucial for consumer acceptance.
Flavor
-
This compound: this compound can potentiate the function of NaCl, enhancing saltiness and improving the overall palatability of meat products.[1][3]
-
Potassium Chloride: A significant drawback of using potassium chloride is the potential for bitter and metallic off-flavors, especially at substitution levels exceeding 30-50%.[4][6][11] This limits its application as a full substitute for NaCl.
Texture
-
This compound: The inclusion of this compound has been shown to improve the tenderness of meat.[10]
-
Potassium Chloride: Partial replacement of NaCl with KCl up to a certain level (typically 30-50%) generally does not negatively impact texture attributes like tenderness, firmness, and chewiness.[1][4] However, higher substitution levels can lead to a decline in texture scores.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used to assess the effects of this compound and potassium chloride on meat quality.
Measurement of pH
The pH of meat samples is typically measured using a calibrated pH meter with a glass electrode. The electrode is inserted directly into the muscle or a homogenate of the meat sample mixed with distilled water.
Determination of Water Holding Capacity (WHC)
WHC can be assessed using various methods, including the filter paper press method. A known weight of a minced meat sample is placed on a pre-weighed filter paper and subjected to a standard pressure for a specific time. The amount of water absorbed by the filter paper is then used to calculate the WHC.
Cooking Loss Measurement
To determine cooking loss, meat samples are weighed before and after cooking to a specific internal temperature. The cooking loss is expressed as a percentage of the initial weight.
Texture Profile Analysis (TPA)
Instrumental texture analysis is often performed using a texture analyzer. A cylindrical probe is used to compress the meat sample twice, and from the resulting force-time curve, parameters such as hardness, cohesiveness, springiness, and chewiness are calculated.
Color Measurement
Objective color measurements are taken using a colorimeter, which provides values for L* (lightness), a* (redness/greenness), and b* (yellowness/blueness). Measurements are typically taken from the freshly cut surface of the meat after a blooming period.
Sensory Evaluation
A trained sensory panel evaluates attributes such as flavor, saltiness, bitterness, tenderness, juiciness, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).
Visualizing the Comparison and Mechanisms
To better illustrate the comparative effects and the underlying mechanisms, the following diagrams are provided.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Effects of this compound, Calcium Ascorbate and Magnesium Chloride as Alternative Salts on Physicochemical Properties, Sensory Characteristics and Volatile Compounds in Low-Sodium Marinated Beef [mdpi.com]
- 4. Effect of Partial Substitution of Sodium Chloride with Potassium Chloride on Quality Characteristics of Buffalo Calf Meat Rolls - ProQuest [proquest.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digicomst.ie [digicomst.ie]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Combination effects of this compound and sodium diacetate on the chemical and microbial attributes of hamburger during the frozen storage [jfabe.ut.ac.ir]
sensory panel comparison of food products with sodium lactate and potassium lactate
In the ongoing effort to reduce sodium in processed foods, potassium lactate (B86563) has emerged as a promising alternative to its sodium counterpart. Both salts are effective antimicrobials and flavor enhancers, but their impact on the sensory profile of food products can differ. This guide provides a comparative analysis of food products formulated with sodium lactate and potassium lactate, supported by data from sensory panel evaluations.
Quantitative Sensory Data
Sensory panels, comprising trained assessors, have evaluated various food products to quantify the differences in taste, flavor, and texture imparted by sodium lactate and this compound. The following table summarizes key quantitative findings from these studies.
| Food Product | Sensory Attribute | Sodium Lactate | This compound | Key Findings |
| Frankfurters | Overall Flavor | Enhanced meaty/brothy flavor[1] | Similar organoleptic characteristics to control (with NaCl) when used as a substitute. | Both lactates can maintain or enhance flavor profiles. This compound is a viable substitute for sodium chloride without significant negative impact on flavor. |
| Frankfurters | Bitterness | Not reported as a significant attribute. | Can introduce bitterness at higher substitution levels for NaCl.[2] | The potential for bitterness with this compound is a key consideration in formulation. |
| Frankfurters | Saltiness | Contributes to salty taste. | Provides a mild salty taste.[3][4] | This compound can contribute to saltiness, allowing for sodium reduction. |
| Frankfurters | Texture | Improved tenderness and juiciness.[5] | Similar textural properties to control (with NaCl) when used as a substitute. | Both lactates positively impact texture by improving water holding capacity.[3][4][6] |
| Cooked Beef | Flavor | Enhanced fresh beef flavor notes and minimized flavor deterioration during storage.[5][7] | Not directly compared in the same study. | Sodium lactate has been shown to improve the flavor profile of cooked beef. |
| Fermented Sausages | Overall Acceptance | Generally well-accepted. | High levels of substitution with this compound can lead to lower consumer acceptance.[8] | The level of this compound substitution is critical for consumer acceptability. |
| Salami | Overall Quality & Flavor | Standard ingredient. | No detectable difference in quality and flavor when used to reduce NaCl content.[9][10] | This compound is an effective salt replacer in salami without compromising sensory qualities.[9][10] |
Experimental Protocols
The sensory data presented above is derived from studies employing rigorous experimental methodologies. A typical protocol for a sensory panel evaluation of food products with sodium and this compound involves the following steps:
1. Panelist Selection and Training:
-
Selection: Panelists are recruited based on their sensory acuity, interest, and availability. Initial screening may involve basic taste identification tests.[11]
-
Training: Selected panelists undergo training to familiarize them with the specific sensory attributes of the product being tested (e.g., saltiness, bitterness, meaty flavor, juiciness).[11][12] Reference standards are often used to anchor the scale for each attribute.[12]
2. Product Preparation:
-
Food products (e.g., frankfurters, cooked beef) are prepared with varying concentrations of sodium lactate and this compound, often as a partial or full replacement for sodium chloride.
-
Control samples, typically containing standard levels of sodium chloride, are also prepared for comparison.
3. Sensory Evaluation:
-
Environment: Evaluations are conducted in a controlled environment with individual booths to prevent interaction and bias among panelists.[13] The room is typically well-lit and free of distracting odors.[13]
-
Sample Presentation: Samples are served at a standardized temperature and presented to panelists with random three-digit codes to blind the identity of the samples.[13] The order of sample presentation is also randomized for each panelist.[13]
-
Evaluation Procedure: Panelists are instructed to evaluate each sample for the predetermined sensory attributes. They may be asked to cleanse their palate with water and unsalted crackers between samples.
-
Data Collection: Panelists record their evaluations on a structured scoresheet, often using a numerical intensity scale (e.g., a 9-point hedonic scale or a line scale).[14]
4. Data Analysis:
-
The collected data is statistically analyzed to determine if there are significant differences in the sensory attributes of the products formulated with sodium lactate versus this compound.
Experimental Workflow
The following diagram illustrates the typical workflow of a sensory panel evaluation comparing food products with sodium lactate and this compound.
References
- 1. Sensory and physiochemical characteristics of frankfurters formulated with this compound and sodium diacetate before and after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Potassium L(+)-Lactate | Lactics | ACIDULANTS [jungbunzlauer.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Sodium lactate effect on sensory characteristics, cooked meat color and chemical composition [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a Strategy for Sodium Content Reduction without Compromising Salt-Associated Antimicrobial Activity in Salami - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almonds.org [almonds.org]
- 12. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 13. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 14. foodresearchlab.com [foodresearchlab.com]
Evaluating the Impact of Potassium Lactate on the Shelf Life of Vacuum-Packaged Meats: A Comparative Guide
Introduction
The extension of shelf life is a critical objective in the meat industry, directly impacting food safety, waste reduction, and economic viability. For vacuum-packaged meats, where the anaerobic environment already restricts the growth of many spoilage microorganisms, the addition of preservatives can further enhance product longevity and quality. Potassium lactate (B86563), the potassium salt of lactic acid, has emerged as a widely used ingredient to extend the shelf life and improve the safety of meat and poultry products.[1] Its primary function is to inhibit the growth of spoilage and pathogenic bacteria.[1] This guide provides a comprehensive comparison of potassium lactate's performance with other alternatives, supported by experimental data, and details the methodologies for key evaluative experiments.
Mechanism of Action: How this compound Preserves Meat
This compound extends the shelf life of vacuum-packaged meats through a multi-faceted mechanism primarily centered on microbial inhibition and its influence on the meat's physicochemical properties.
The antimicrobial effect of lactates is not fully understood, but it is believed to involve two primary mechanisms.[2] Firstly, lactates can lower the water activity of the meat, which restricts the amount of available water for microbial growth.[2] Secondly, the lactate ion can penetrate the cell membrane of microorganisms and lower the intracellular pH, disrupting metabolic processes like ATP generation.[2] This bacteriostatic effect is particularly effective against common spoilage bacteria and pathogens found in meat products.[3]
Beyond its antimicrobial properties, this compound also contributes to the color stability of meat. It can enhance the activity of lactate dehydrogenase, an enzyme present in postmortem muscle, which in turn promotes the reduction of metmyoglobin—the oxidized, brownish form of myoglobin—back to the desirable reddish deoxymyoglobin or oxymyoglobin. This helps maintain a stable and appealing red color for a longer duration.
Caption: Mechanism of this compound in meat preservation.
Comparative Performance Data
The efficacy of this compound is best understood through direct comparison with control groups (no preservative) and other commonly used alternatives like sodium lactate and sodium diacetate. The following tables summarize quantitative data from various studies on vacuum-packaged meats.
Table 1: Effect on Microbial Growth (Total Viable Count, log CFU/g) in Minced Beef
| Treatment | Storage Temp. | Day 0 | Day 7 | Day 14 | Day 21 |
| Control (No Additive) | 0-1°C | ~4.5 | ~5.5 | ~7.0 | >8.0 |
| 0.65% K-Lactate/Na-Diacetate | 0-1°C | ~4.5 | ~4.8 | ~5.5 | ~6.5 |
| 1.3% K-Lactate/Na-Diacetate | 0-1°C | ~4.5 | ~4.6 | ~5.0 | ~5.8 |
| Control (No Additive) | 5-6°C | ~4.5 | ~6.5 | >8.0 | >8.0 |
| 0.65% K-Lactate/Na-Diacetate | 5-6°C | ~4.5 | ~5.5 | ~7.0 | >8.0 |
| 1.3% K-Lactate/Na-Diacetate | 5-6°C | ~4.5 | ~5.0 | ~6.0 | ~7.5 |
Data synthesized from a study on minced beef, showing that a combination of this compound and sodium diacetate significantly inhibited microbial growth, especially at lower temperatures.[4][5][6]
Table 2: Comparison of pH and Color Stability in Ground Beef Patties
| Treatment | Packaging | Parameter | Day 0 | Day 2 | Day 4 |
| Control (No Lactate) | Vacuum (VP) | pH | 5.6 | 5.6 | 5.7 |
| 2.5% this compound | Vacuum (VP) | pH | 5.7 | 5.7 | 5.8 |
| Control (No Lactate) | Vacuum (VP) | L* (Lightness) | 42.1 | 41.5 | 40.8 |
| 2.5% this compound | Vacuum (VP) | L* (Lightness) | 40.5 | 40.1 | 39.7 |
| Control (No Lactate) | Vacuum (VP) | a* (Redness) | 18.2 | 17.5 | 16.8 |
| 2.5% this compound | Vacuum (VP) | a* (Redness) | 19.5 | 19.1 | 18.6 |
This table illustrates that while this compound has a minimal effect on pH, it can lead to a slightly darker product (lower L value) but maintains better redness (higher a* value) over time in vacuum packaging.*[7]
Table 3: Sensory Evaluation of Minced Beef Stored at 0-1°C
| Treatment | Sensory Attribute | Day 0 | Day 7 | Day 14 |
| Control | Overall Quality Score (1-5) | 4.8 | 3.5 | <2.0 (unacceptable) |
| 1.3% K-Lactate/Na-Diacetate | Overall Quality Score (1-5) | 4.8 | 4.2 | 3.0 |
Sensory analysis indicates that the addition of this compound and sodium diacetate can significantly extend the period of acceptable sensory quality in vacuum-packaged minced beef.[4][5][6]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of shelf-life extending treatments. Below are the protocols for the key experiments cited in the comparative data.
Caption: Experimental workflow for meat shelf-life evaluation.
Microbiological Enumeration
a. Total Viable Count (Aerobic Plate Count) This analysis quantifies the overall bacterial population.
-
Standard: Based on ISO 4833-1:2013 or AOAC Official Method 990.12.[5][8]
-
Procedure:
-
Aseptically weigh 10 g of the meat sample and place it into a sterile stomacher bag with 90 mL of a suitable diluent (e.g., Buffered Peptone Water).
-
Homogenize the sample for 2 minutes in a stomacher. This creates a 10⁻¹ dilution.
-
Prepare serial decimal dilutions (10⁻² to 10⁻⁶) using the same diluent.
-
Using the pour plate technique, pipette 1 mL of each dilution into duplicate sterile Petri dishes.
-
Pour 15-20 mL of molten (44-47°C) Plate Count Agar (B569324) (PCA) into each dish and mix gently by swirling.
-
Allow the agar to solidify, then invert the plates.
-
Incubate aerobically at 30°C for 72 ± 3 hours.[9]
-
Count plates containing 15 to 300 colonies and calculate the number of colony-forming units per gram (CFU/g).
-
b. Lactic Acid Bacteria (LAB) This group often dominates the microflora of vacuum-packaged meats.
-
Standard: Based on ISO 15214:1998.[10]
-
Procedure:
-
Follow steps 1-3 for sample preparation and dilution as described for Total Viable Count.
-
Use the pour plate technique with de Man, Rogosa and Sharpe (MRS) agar, acidified to pH 5.7 to inhibit other bacteria.
-
Incubate the plates in a microaerophilic or anaerobic atmosphere (e.g., using an anaerobe jar with a gas-generating kit) at 30°C for 72 hours.[2]
-
Count characteristic colonies and express the result as CFU/g.
-
c. Brochothrix thermosphacta A key spoilage organism in chilled, packaged meats.
-
Medium: Streptomycin Thallous Acetate Actidione (STAA) agar is a selective medium for B. thermosphacta.[11][12]
-
Procedure:
-
Follow steps 1-3 for sample preparation and dilution.
-
Use the surface plating technique, spreading 0.1 mL of appropriate dilutions onto pre-dried STAA agar plates.
-
Incubate aerobically at 25°C for 48 hours.[11]
-
Count small, white, circular colonies and confirm identity through microscopy and biochemical tests if necessary.
-
d. Enterobacteriaceae This family includes indicator organisms for fecal contamination and some pathogens.
-
Procedure:
-
Follow steps 1-3 for sample preparation and dilution.
-
Use the pour plate method with Violet Red Bile Glucose (VRBG) Agar. An overlay of the same medium is added after the initial layer solidifies to create a semi-anaerobic condition and prevent surface growth of other organisms.
-
Incubate at 37°C for 24 ± 2 hours.
-
Count characteristic purple-red colonies, typically 0.5 mm or larger in diameter, which may be surrounded by a reddish zone of precipitated bile salts.
-
Physicochemical Analysis
a. pH Measurement
-
Procedure:
-
Calibrate a pH meter with a meat-penetrating electrode using standard buffers of pH 4.0 and 7.0.[15]
-
Alternatively, prepare a homogenate by blending 10 g of the meat sample with 90 mL of deionized water.[5]
-
Insert the calibrated electrode directly into the meat at several locations or into the slurry.
-
Allow the reading to stabilize before recording the value.
-
b. Instrumental Color Analysis
-
Standard: Based on the Commission Internationale de l'Éclairage (CIE) Lab* color space system.[16][17][18]
-
Procedure:
-
Use a calibrated colorimeter or spectrophotometer with a standardized illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).[19][20]
-
Allow the vacuum-packaged meat sample to bloom (if required by the experimental design) by opening the package and exposing it to air for a set period (e.g., 30-60 minutes). For measurements through the packaging, this step is omitted.
-
Take multiple readings from different locations on the meat surface.
-
Record the L* (lightness, 0=black, 100=white), a* (redness/+a* to greenness/-a), and b (yellowness/+b* to blueness/-b*) values.[16][18]
-
Sensory Evaluation
-
Method: Quantitative Descriptive Analysis (QDA) is a common analytical method.[21][22]
-
Procedure:
-
Panelist Selection and Training: Recruit 8-12 panelists and train them to identify and quantify specific sensory attributes of the meat (e.g., aroma, flavor, texture, aftertaste) using reference standards.[22]
-
Sample Preparation: Cook meat samples to a consistent internal temperature. Cut them into uniform sizes and code them with random three-digit numbers.
-
Evaluation: Serve the samples in a controlled environment (sensory booths with specific lighting). Panelists evaluate each attribute on a structured scale (e.g., a 15-cm line scale anchored with terms like "low" and "high").[23]
-
Data Analysis: Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between treatments.[24]
-
Conclusion
This compound is an effective antimicrobial agent that significantly extends the shelf life of vacuum-packaged meats by inhibiting the growth of key spoilage bacteria. While it may have a minor impact on the initial lightness of the product, it plays a crucial role in maintaining desirable red color and extending sensory acceptability. When compared to other preservatives, its efficacy is often enhanced when used in combination with agents like sodium diacetate. The choice of preservative system ultimately depends on the specific product, target shelf life, regulatory considerations, and desired sensory profile. The standardized protocols outlined in this guide provide a robust framework for researchers and quality assurance professionals to accurately evaluate and compare the performance of this compound and other shelf-life extension technologies.
References
- 1. Standard NF EN ISO 4833-1 [boutique.afnor.org]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Standard NF EN ISO 4833 [boutique.afnor.org]
- 5. BS EN ISO 4833-1:2013+A1:2022 | 31 Mar 2022 | BSI Knowledge [knowledge.bsigroup.com]
- 6. testinglab.com [testinglab.com]
- 7. Detecting Bacteria in the Food Chain: ISO 21528-2:2017 - The ANSI Blog [blog.ansi.org]
- 8. agriculture.gov.au [agriculture.gov.au]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. BS ISO 15214:1998 | 15 Oct 1998 | BSI Knowledge [knowledge.bsigroup.com]
- 11. Frontiers | Transcriptome and Volatilome Analysis During Growth of Brochothrix thermosphacta in Food: Role of Food Substrate and Strain Specificity for the Expression of Spoilage Functions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. GSO ISO 21528-2:2021 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 14. BS EN ISO 21528-2:2017 | 30 Nov 2018 | BSI Knowledge [knowledge.bsigroup.com]
- 15. oiv.int [oiv.int]
- 16. scribd.com [scribd.com]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. Making sure you're not a bot! [iastatedigitalpress.com]
- 19. Vacuum Packaging Can Extend Fresh Color Characteristics of Beef Steaks during Simulated Display Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Color Variations of Ground Beef Packaged Using Enhanced, Recycle Ready, or Standard Barrier Vacuum Films - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uni-goettingen.de [uni-goettingen.de]
- 22. meatscience.org [meatscience.org]
- 23. How Descriptive Tests Enhance Meat Product Evaluation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 24. mdpi.com [mdpi.com]
Unraveling Bacterial Resistance to Potassium Lactate: A Comparative Genomics Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium lactate (B86563), a widely used antimicrobial in the food industry, effectively extends the shelf life and enhances the safety of various products by inhibiting the growth of spoilage and pathogenic bacteria.[1][2] Its bacteriostatic properties are attributed to its ability to lower water activity and cause intracellular acidification, creating a challenging environment for microbial survival.[3][4][5] However, the emergence of bacterial strains with increased tolerance to potassium lactate poses a significant challenge. Understanding the genetic underpinnings of this resistance is paramount for developing more effective food preservation strategies and novel antimicrobial therapies.
This guide provides a framework for the comparative genomic analysis of bacteria resistant to this compound. It outlines key experimental protocols, presents hypothetical data for illustrative purposes, and visualizes potential resistance mechanisms and workflows. While direct comparative genomic studies on this compound resistance are not yet widely published, this guide synthesizes knowledge from research on related stressors, such as osmotic stress and resistance to other organic acids, to propose likely avenues of investigation.
Hypothesized Mechanisms of Resistance
Bacterial resistance to this compound is likely a multifactorial trait involving adaptations that counteract the cellular stresses imposed by this compound. Drawing parallels from studies on osmotic and acid stress, several key mechanisms can be hypothesized:
-
Enhanced Efflux Pump Activity: Upregulation or mutation of genes encoding efflux pumps could enable bacteria to actively expel lactate and protons, thereby maintaining a stable intracellular pH.
-
Cell Membrane Alterations: Modifications to the composition and structure of the cell membrane could reduce its permeability to lactate and protons, preventing their influx.
-
Metabolic Reprogramming: Bacteria may alter their metabolic pathways to reduce the production of acidic byproducts or to utilize lactate as a carbon source, as seen in some thermophilic bacteria.
-
Osmolyte Accumulation: The synthesis or uptake of compatible solutes (osmolytes) can help bacteria counteract the osmotic stress caused by high concentrations of this compound.
-
Stress Response Gene Regulation: Global regulators and two-component systems may be activated to orchestrate a coordinated response to the cellular stress induced by this compound.
Comparative Genomics Experimental Workflow
A robust comparative genomics study is essential to identify the genetic determinants of this compound resistance. The following workflow outlines the key steps, from bacterial isolation to functional validation.
Caption: Experimental workflow for comparative genomics of this compound resistant bacteria.
Data Presentation: Hypothetical Comparative Genomic Data
The following tables illustrate how quantitative data from a comparative genomics study of this compound-resistant (R) and -susceptible (S) bacterial strains could be presented.
Table 1: Phenotypic and Genomic Features
| Strain | Source | K-Lactate MIC (M) | Genome Size (Mb) | GC Content (%) | No. of Plasmids |
| Bacterium sp. R1 | Food processing plant | 0.8 | 4.2 | 38.5 | 2 |
| Bacterium sp. R2 | Fermented food | 0.75 | 4.1 | 38.7 | 1 |
| Bacterium sp. S1 | Laboratory strain | 0.2 | 4.5 | 39.1 | 0 |
| Bacterium sp. S2 | Environmental isolate | 0.25 | 4.6 | 39.0 | 0 |
Table 2: Differentially Expressed Genes in Response to this compound Stress (RNA-Seq Data)
| Gene ID | Putative Function | Log2 Fold Change (R1 vs. S1) | p-value |
| ABC_0123 | ABC transporter ATP-binding protein | +3.5 | < 0.001 |
| memP_456 | Membrane protein | +2.8 | < 0.001 |
| ldh_789 | L-lactate dehydrogenase | -1.5 | < 0.05 |
| osmC_101 | Osmotically inducible protein | +4.2 | < 0.001 |
| rpoS_112 | RNA polymerase sigma factor | +2.1 | < 0.01 |
Table 3: Non-synonymous Single Nucleotide Polymorphisms (SNPs) in Resistant Strains
| Gene ID | Locus Tag | Amino Acid Change | Putative Function |
| atpB | R1_0567 | A159V | ATP synthase F0 subunit B |
| fabF | R1_1234 | G201S | 3-oxoacyl-[acyl-carrier-protein] synthase II |
| oppA | R2_0890 | T345I | Oligopeptide ABC transporter substrate-binding protein |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are protocols for key experiments in the comparative genomics of bacterial resistance.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantify the level of resistance to this compound.
Protocol:
-
Prepare a series of twofold dilutions of this compound in appropriate liquid growth medium (e.g., Brain Heart Infusion broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Whole Genome Sequencing and Assembly
Objective: To obtain the complete DNA sequence of the bacterial genomes.
Protocol:
-
Extract high-molecular-weight genomic DNA from pure cultures of the selected resistant and susceptible strains using a commercial DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and fluorometer.
-
Prepare sequencing libraries using a library preparation kit compatible with the chosen sequencing platform (e.g., Illumina).
-
Perform paired-end sequencing to a depth of at least 100x coverage.
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Perform de novo genome assembly using assemblers such as SPAdes or Velvet.
-
Assess the quality of the assembly based on metrics like N50 and the number of contigs.
RNA Sequencing (RNA-Seq) and Differential Gene Expression Analysis
Objective: To compare the transcriptomes of resistant and susceptible strains under this compound stress.
Protocol:
-
Grow resistant and susceptible strains to mid-log phase in their respective MICs of this compound and in control medium.
-
Extract total RNA using an RNA extraction kit with a DNase treatment step to remove contaminating DNA.
-
Assess RNA quality and quantity.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct cDNA libraries and perform sequencing.
-
Map the reads to the respective reference genomes.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant strains under stress conditions.
Hypothesized Signaling Pathway for Lactate Resistance
The following diagram illustrates a potential signaling pathway involved in bacterial resistance to this compound, integrating the hypothesized mechanisms.
Caption: Hypothesized signaling pathway for this compound resistance.
Conclusion
The comparative genomic analysis of bacteria resistant to this compound is a critical area of research with significant implications for food safety and antimicrobial development. By employing the systematic approach outlined in this guide, researchers can elucidate the genetic mechanisms of resistance, identify novel targets for antimicrobial intervention, and develop more effective strategies to combat the threat of microbial adaptation. The integration of genomics, transcriptomics, and functional genetics will be instrumental in unraveling the complexities of this important resistance phenotype.
References
Validating the GRAS Status of Potassium Lactate for New Food Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium lactate (B86563) with other food additives, focusing on its performance, safety, and application in new food products. The information presented is intended to assist in validating the Generally Recognized as Safe (GRAS) status of potassium lactate for innovative food applications.
Performance and Efficacy of this compound
This compound is a versatile food additive known for its antimicrobial properties, flavor enhancement, and ability to extend the shelf-life of various food products. Its efficacy is often compared with other organic acid salts, such as sodium lactate and sodium diacetate.
Antimicrobial Activity
This compound is effective in inhibiting the growth of various spoilage and pathogenic bacteria, including Listeria monocytogenes, a significant concern in ready-to-eat meat products.[1] Its antimicrobial action is often enhanced when used in combination with other ingredients like sodium diacetate.
Table 1: Comparative Antimicrobial Efficacy of this compound and Alternatives against Listeria monocytogenes in Meat Products
| Treatment | Product | L. monocytogenes Reduction (log CFU/g) | Storage Conditions | Reference |
| 3% this compound + 0.2% Sodium Diacetate | Chicken Hotdogs | 3.5 | 4°C for 28 days | |
| 2.8% Sodium Chloride + 1.6% this compound | Salami | Comparable to 4% Sodium Chloride | Ripening and storage at 4°C | [2][3] |
| 2% this compound | Typical-fat fresh pork sausage | Lower microbial numbers than control | Refrigerated storage | [4] |
| 3% this compound/Sodium Diacetate | Frankfurters | Retarded outgrowth | Aerobic and vacuum-packaged storage | [5] |
Sensory Attributes
A critical aspect of introducing a new food ingredient is its impact on the sensory properties of the final product. Studies have shown that this compound can be used to reduce sodium content without significantly compromising flavor.
Table 2: Sensory Evaluation of Food Products Containing this compound
| Product | This compound Concentration | Sensory Panel Findings | Reference |
| Rugao Ham | 0% to 2% | Increased sensory scores with increased this compound | [6][7] |
| Ready-to-eat Pastırma | 0.5%, 1.0%, 2.0% | No significant difference in sensory analysis compared to control | [8][9] |
| Low-sodium Marinated Beef | Partial replacement of NaCl | Synergistic effect with NaCl, increasing salty taste and improving palatability | [7] |
| Fresh Pork Sausage | 2% and 3% | Enhanced pork and salty flavors | [10] |
Shelf-Life Extension
This compound contributes to extending the shelf-life of food products by inhibiting microbial growth and maintaining product quality.
Table 3: Shelf-Life Extension with this compound in Meat Products
| Product | Treatment | Shelf-Life Extension | Reference |
| Ground Beef | This compound and sodium diacetate | Extended by approximately 6 days | [11] |
| Cooked and uncooked meat and poultry | 2% to 4% this compound | Extended to several weeks | [12] |
| Refrigerated catfish fillets | Combination of potassium acetate (B1210297) and this compound | Extended shelf-life | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below are synthesized protocols for key experiments cited in the literature.
Protocol for Evaluating Antimicrobial Efficacy
-
Sample Preparation: Prepare the food matrix (e.g., ground meat, sausages) with varying concentrations of this compound and comparator additives. A control group with no additives should be included.
-
Inoculation: Inoculate the samples with a known concentration of the target microorganism (e.g., Listeria monocytogenes).
-
Storage: Store the samples under controlled conditions (e.g., specific temperature, modified atmosphere packaging) that mimic real-world scenarios.
-
Microbial Enumeration: At specified time intervals, collect samples and perform serial dilutions. Plate the dilutions on appropriate selective agar (B569324) to enumerate the viable microorganisms.
-
Data Analysis: Calculate the log reduction of the microbial population for each treatment compared to the control. Statistical analysis is performed to determine the significance of the results.
Protocol for Sensory Evaluation
-
Panelist Selection: Recruit and train a panel of sensory experts or consumers, depending on the objective of the study.
-
Sample Preparation: Prepare food samples with different formulations of this compound and alternatives. Samples should be coded to blind the panelists to the treatments.
-
Evaluation: Panelists evaluate the samples based on various sensory attributes such as appearance, aroma, flavor, texture, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).
-
Data Analysis: Analyze the sensory scores statistically to determine if there are significant differences between the treatments.
GRAS Validation and Antimicrobial Mechanism
The process of validating the GRAS status of a food ingredient involves a comprehensive review of its safety and functionality. The antimicrobial mechanism of lactate is a key aspect of its functional validation.
Caption: Workflow for GRAS validation of a new food application.
The antimicrobial action of lactate is primarily attributed to its ability to lower water activity and the intracellular pH of microbial cells.[6] Furthermore, it is believed that lactate can interfere with cellular metabolism by inhibiting ATP generation.[1][6]
Caption: Antimicrobial mechanism of this compound on bacterial cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of ready-to-eat “organic” antimicrobials, sodium bisulfate, and sodium lactate, on Listeria monocytogenes and the indigenous microbiome of organic uncured beef frankfurters stored under refrigeration for three weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the free amino acid composition, lipid oxidation, colour, microbiological, and sensory properties of ready-to-eat pastırma, a dry-cured and dried meat product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavour Profile of Traditional Dry Sausage Prepared with Partial Substitution of NaCl with KCl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactate cross-talk in host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potassium acetate and this compound enhance the microbiological and physical properties of marinated catfish fillets - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for potassium lactate measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of potassium lactate (B86563). The information presented herein is essential for selecting the most appropriate method based on specific research, quality control, or drug development needs. This document outlines the performance of different analytical methodologies, supported by experimental data drawn from various scientific sources.
Overview of Analytical Techniques
The accurate measurement of potassium lactate is crucial in diverse fields, including pharmaceuticals, food technology, and clinical diagnostics. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the cross-validation of the following prevalent methods:
-
Enzymatic Assays
-
Capillary Electrophoresis (CE)
-
Ion Chromatography (IC)
-
High-Performance Liquid Chromatography (HPLC)
-
Titrimetric Methods
The selection of an optimal technique depends on factors such as the sample matrix, required sensitivity, specificity, and the intended application.
Comparative Performance Data
The following table summarizes the key performance characteristics of the different analytical techniques for this compound measurement. The data has been compiled from various studies and represents typical performance parameters. It is important to note that these values can vary depending on the specific instrumentation, reagents, and experimental conditions.
| Parameter | Enzymatic Assay | Capillary Electrophoresis (CE) | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) | Titrimetric Method |
| Principle | Enzymatic conversion of lactate, leading to a detectable signal (e.g., colorimetric, fluorometric, luminescent).[1][2][3][4] | Separation of ions based on their electrophoretic mobility in a capillary.[5][6][7][8] | Separation of ions based on their interaction with a stationary phase, followed by conductivity detection.[9][10][11][12] | Separation based on partitioning between a stationary and mobile phase, with various detection methods.[13][14][15][16] | Neutralization reaction between the lactate (as a salt of a weak acid) and a strong acid.[17][18] |
| Specificity | High for L-lactate or D-lactate depending on the enzyme used.[2][4] | Good, can resolve lactate from other organic acids.[6][8] | Good for separating potassium and other cations. Can also be configured for lactate.[9][10] | Dependant on column and detector; can be highly specific with appropriate method development.[14][16] | Low, as it is susceptible to interference from other basic or acidic substances.[17] |
| Linearity (R²) | > 0.99[19] | > 0.99[8] | > 0.99 | > 0.99[16] | Not typically expressed as R². |
| Accuracy (% Recovery) | 95-105%[20] | 95-105% | 98-102% | 98-102%[16] | 98-102% |
| Precision (%RSD) | < 5% | < 5% | < 2%[11] | < 2%[21] | < 2% |
| Limit of Detection (LOD) | pmol range[1] | 0.005 mg/mL[5] | mg/L range[11] | µg/mL range | g/L range |
| Sample Throughput | High (suitable for 96-well plates).[2] | Moderate to High.[6] | Moderate. | Moderate. | Low. |
| Cost per Sample | Low to Moderate. | Low.[5][6] | Moderate. | High. | Low. |
| Primary Application | Biological samples, cell culture media.[19] | Analysis of organic acids in various matrices including food and clinical samples.[5][6][7] | Analysis of cations and anions in pharmaceuticals and food.[9][10] | Quality control of pharmaceuticals and food products.[14][16] | Assay of bulk drug substances.[17] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample and laboratory conditions. The validation of these methods should be performed in accordance with ICH or FDA guidelines.[21][22][23][24][25][26][27][28][29]
Enzymatic Assay for Lactate
This method relies on the specific enzymatic oxidation of lactate.
Principle: L-lactate is oxidized to pyruvate (B1213749) by L-lactate oxidase (LOX). This reaction produces hydrogen peroxide (H₂O₂), which then reacts with a chromogenic probe in the presence of horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is directly proportional to the lactate concentration.[1][3]
Reagents and Materials:
-
L-Lactate Oxidase
-
Horseradish Peroxidase
-
Chromogenic probe (e.g., Amplex™ Red)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
This compound standard solutions
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.
-
Sample Preparation: Dilute the samples to be analyzed to fall within the range of the standard curve.
-
Reaction Mixture: Prepare a working solution containing the assay buffer, L-lactate oxidase, HRP, and the chromogenic probe.
-
Reaction Initiation: Add the working solution to the standards and samples in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-20 minutes).[2]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 572 nm for Amplex™ Red).[1]
-
Quantification: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Capillary Electrophoresis (CE) for Lactate
CE separates ions based on their size and charge.
Principle: In a capillary filled with an electrolyte solution, an electric field is applied. Cations, anions, and neutral molecules migrate at different velocities, allowing for their separation. For lactate, an anionic species, indirect UV detection is often employed where a chromophoric ion in the background electrolyte is displaced by the analyte, resulting in a decrease in absorbance.[30]
Instrumentation and Reagents:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): e.g., 20 mM 2-morpholinoethanesulphonic acid (MES)/NaOH with 10% (v/v) methanol, pH 6.0.[6]
-
This compound standard solutions
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.[5]
-
Standard and Sample Injection: Inject the standard solutions and samples into the capillary using pressure or voltage.
-
Separation: Apply a voltage (e.g., -10 kV) to initiate the electrophoretic separation.[8]
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 200 nm for direct UV or a higher wavelength for indirect UV).[8]
-
Quantification: Identify and quantify the lactate peak based on its migration time and peak area relative to the standards.
Ion Chromatography (IC) for Potassium
IC is a powerful technique for the analysis of ionic species.
Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column. The potassium ions are separated from other cations based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal of the analyte ions, which are then detected by a conductivity detector.[10]
Instrumentation and Reagents:
-
Ion Chromatography system with a conductivity detector and a suppressor
-
Eluent: e.g., 30 mM Methanesulfonic acid (MSA)
-
Potassium standard solutions
Procedure:
-
System Equilibration: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Calibration: Prepare a series of potassium standards and inject them to generate a calibration curve.
-
Sample Preparation: Dilute the this compound sample to a concentration within the calibration range.
-
Injection: Inject the prepared sample into the IC system.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak corresponding to the potassium ion.
-
Quantification: Determine the potassium concentration in the sample using the calibration curve.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical techniques.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical technique for this compound measurement should be guided by the specific requirements of the application.
-
Enzymatic assays are highly specific for lactate and are well-suited for high-throughput screening of biological samples.
-
Capillary Electrophoresis offers a cost-effective and rapid method for the analysis of lactate in complex matrices.[5][6]
-
Ion Chromatography is a robust and reliable technique for the accurate quantification of the potassium cation.
-
High-Performance Liquid Chromatography provides high specificity and is a staple in pharmaceutical quality control.
-
Titrimetric methods , while simple and inexpensive, lack specificity and are best suited for the assay of pure substances.
Cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of results.[18][31] By comparing the performance of different techniques, researchers and drug development professionals can make informed decisions and select the most appropriate method to ensure the quality and safety of their products.
References
- 1. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labtest.com.br [labtest.com.br]
- 4. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [worldwide.promega.com]
- 5. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cations and lactic acid in whey powder applying two separation mechanisms in the same analysis | Metrohm [metrohm.com]
- 10. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. qasac-americas.org [qasac-americas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.net [ijsr.net]
- 17. fao.org [fao.org]
- 18. benchchem.com [benchchem.com]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. jordilabs.com [jordilabs.com]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. fda.gov [fda.gov]
- 30. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 31. pharmaguru.co [pharmaguru.co]
A Comparative Analysis of the Humectant Properties of Potassium Lactate and Common Polyols
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Humectant Performance
In the formulation of pharmaceutical, cosmetic, and food products, the control of moisture is paramount to stability, efficacy, and sensory attributes. Humectants are essential excipients that fulfill this role by attracting and retaining water. While polyols such as glycerol, sorbitol, and xylitol (B92547) have traditionally been the humectants of choice, potassium lactate (B86563), the potassium salt of lactic acid, is emerging as a compelling alternative with a unique profile of properties. This guide provides an objective comparison of the humectant properties of potassium lactate with these commonly used polyols, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Brief Overview
This compound functions as a humectant due to its hygroscopic nature, readily attracting water molecules from the surrounding environment.[1][2] In skincare formulations, it has been shown to improve the skin's natural moisturizing factor (NMF) and increase surface hydration.[3][4] One study suggests that this compound enhances the water-holding capacity of the stratum corneum by increasing the interaction between water molecules and the serine residues in skin keratin.[5]
Polyols, on the other hand, owe their humectant properties to the presence of multiple hydroxyl (-OH) groups in their molecular structure. These hydroxyl groups form hydrogen bonds with water molecules, effectively binding and holding moisture. The efficiency of a polyol as a humectant is often related to the number of hydroxyl groups and its molecular weight.
Quantitative Comparison of Humectant Properties
Direct, side-by-side comparative studies of this compound and a range of polyols under identical experimental conditions are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their performance. The following tables summarize key humectant properties.
Disclaimer: The data presented below is compiled from multiple scientific studies. Direct comparison should be approached with caution as experimental conditions such as temperature, concentration, and measurement techniques may have varied between studies.
Table 1: Water Activity (a_w) of Aqueous Solutions
Water activity is a critical parameter indicating the amount of "free" water available for microbial growth and chemical reactions. A lower water activity generally signifies a more effective humectant at a given concentration.
| Humectant | Concentration (molality) | Water Activity (a_w) at 20°C | Water Activity (a_w) at 35°C |
| Sorbitol | 1.0561 | 0.965 | 0.965 |
| 2.0734 | 0.932 | 0.931 | |
| 3.0906 | 0.900 | 0.900 | |
| 4.1078 | 0.869 | 0.869 | |
| Xylitol | 1.0289 | 0.967 | 0.967 |
| 2.0469 | 0.935 | 0.935 | |
| 3.0649 | 0.904 | 0.904 | |
| 4.0829 | 0.874 | 0.874 |
Data for Sorbitol and Xylitol adapted from Correa, J. et al. (2001).[6]
Note: Specific water activity data for a range of this compound concentrations was not available in the reviewed literature for direct comparison in this format. However, studies have shown that this compound effectively reduces water activity in food systems. For instance, its addition to salami at concentrations that replace a portion of sodium chloride maintained a safe water activity of ≤0.908.[7]
Experimental Protocols
To ensure objective and reproducible evaluation of humectant properties, standardized experimental protocols are essential. The following sections detail the methodologies for two key experiments.
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding atmosphere. Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass of a sample as it changes in response to alterations in relative humidity (RH) at a constant temperature.
Objective: To determine the moisture sorption and desorption characteristics of a humectant over a range of relative humidities.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer with a microbalance
-
Sample pans
-
Nitrogen gas supply (for dry environment)
-
Deionized water (for humidification)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the humectant powder (typically 5-10 mg) into a sample pan.
-
Drying: Place the sample in the DVS instrument and dry it under a stream of nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in the sample chamber in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
Equilibration: At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). The mass at equilibrium is recorded.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, recording the equilibrium mass at each step.
-
Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate a moisture sorption isotherm.
Determination of Water Holding Capacity (WHC)
Water Holding Capacity (WHC) measures the total amount of water that a substance can hold under specific conditions. This is a particularly relevant parameter for formulations where the humectant is incorporated into a matrix.
Objective: To quantify the amount of water retained by a humectant after the application of an external force (centrifugation).
Apparatus:
-
Centrifuge
-
Centrifuge tubes (e.g., 50 mL)
-
Analytical balance
-
Vortex mixer or shaker
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the humectant (e.g., 1 gram) into a pre-weighed centrifuge tube.
-
Hydration: Add a defined excess of deionized water (e.g., 20 mL) to the centrifuge tube.
-
Dispersion: Thoroughly disperse the humectant in the water using a vortex mixer or by shaking for a set period (e.g., 1 hour) to ensure complete hydration.
-
Centrifugation: Centrifuge the suspension at a specified speed and for a set duration (e.g., 3000 x g for 15 minutes) to separate the hydrated humectant from the excess water.
-
Supernatant Removal: Carefully decant the supernatant (the clear liquid on top) without disturbing the hydrated pellet at the bottom of the tube.
-
Final Weighing: Weigh the centrifuge tube containing the hydrated pellet.
-
Calculation: The Water Holding Capacity is calculated as follows: WHC (g water / g humectant) = [(Weight of tube with pellet) - (Weight of empty tube + Weight of dry humectant)] / (Weight of dry humectant)
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Determining Hygroscopicity using DVS.
Caption: Workflow for Determining Water Holding Capacity.
Conclusion
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. paulaschoice-eu.com [paulaschoice-eu.com]
- 4. regimenlab.com [regimenlab.com]
- 5. Hydrating effect of this compound is caused by increasing the interaction between water molecules and the serine residue of the stratum corneum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Potassium Lactate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of potassium lactate (B86563), ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling potassium lactate for disposal, it is crucial to be aware of its properties and the necessary personal protective equipment (PPE). While this compound is not classified as a hazardous substance, good laboratory practice minimizes exposure risks.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles to prevent eye contact, which may cause irritation.[1][2][3][4]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Use appropriate clothing to prevent skin contact.[1]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash the affected area with soap and water.[1][4]
-
Ingestion: Rinse your mouth and drink plenty of water. Seek immediate medical attention.[1]
Spill Management
In the event of a this compound spill, prompt and appropriate cleanup is necessary to maintain a safe laboratory environment.
Spill Cleanup Protocol:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Absorb the Spill: For liquid this compound solutions, absorb the spill using an inert material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like sawdust.[4]
-
Collect the Waste: Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[5]
-
Clean the Area: After the absorbed material has been removed, flush the area with water.[1]
-
Dispose of Cleanup Materials: Treat all materials used for spill cleanup as chemical waste and dispose of them accordingly.[6]
This compound Waste Characterization
Proper disposal begins with correctly identifying and characterizing the waste. Although pure this compound is generally not considered hazardous waste, its disposal method can be affected by what it has been mixed with.[1][4]
| Property | Description |
| Hazard Classification | Not classified as hazardous.[1] |
| Physical State | Typically a transparent, syrupy liquid (in solution).[1] |
| Flammability | Not flammable.[1] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents.[1][3] |
| Biodegradability | Readily biodegradable.[1][2][4] |
| pH | Aqueous solutions are near neutral (pH 6.0-8.0 for a 1-in-6 solution).[1] |
Crucially, if this compound is mixed with any hazardous chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous components. [6][7]
Disposal Procedures
The appropriate disposal procedure depends on whether the this compound waste is contaminated with hazardous materials.
For this compound that has not been mixed with any hazardous substances:
-
Consult Institutional Guidelines: Always check with your institution's Environmental Health and Safety (EHS) office before any disposal.[6][7] Some institutions may have specific protocols.
-
Sewer Disposal (with permission): Due to its biodegradability and low toxicity, disposal of small quantities of uncontaminated this compound solution via the sanitary sewer may be permissible with written approval from your EHS department.[7][8] The solution should be diluted with plenty of water when flushing down the drain.
-
Incineration: Another disposal method is to absorb the liquid in a combustible material and incinerate it in a suitable combustion chamber, in accordance with local authority requirements.[1]
If the this compound is part of a mixture containing hazardous chemicals, it must be managed as hazardous waste.[6][7]
-
Waste Identification: Identify all chemical components in the mixture.[7][9]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. musashino.com [musashino.com]
- 2. uprm.edu [uprm.edu]
- 3. kemitekskimya.com.tr [kemitekskimya.com.tr]
- 4. terrasystems.net [terrasystems.net]
- 5. sdfine.com [sdfine.com]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Lactate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling potassium lactate (B86563), including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Potassium lactate is generally not classified as a hazardous substance, but it is crucial to adhere to good industrial hygiene and safety practices.[1][2][3] May cause eye irritation in susceptible individuals.[2][3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | [4] |
| Hand Protection | Wear protective gloves (e.g., PVC). | [1][5] |
| Skin and Body Protection | Wear appropriate clothing to prevent skin contact. In some cases, fire/flame resistant and impervious clothing may be recommended. | [1][4] |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator. | [1][4] |
Operational and Handling Plan
Handling:
-
Avoid the formation of dust and aerosols.[4]
Storage:
-
Protect from light, including direct sunlight.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Ventilate the area of the leak or spill.[7]
-
Wear appropriate personal protective equipment , as specified in the PPE table above.[1][7]
-
Contain the spill using inert materials like sand, earth, or vermiculite.[5][7] Do not use combustible materials such as sawdust.[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4][5]
-
Wash the spill site with water after material pickup is complete.[1][2][3]
-
Prevent the spill from entering drains or waterways. If contamination occurs, advise emergency services.[4][5]
First Aid Measures
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Move the exposed person to fresh air at once. Get medical attention if breathing difficulty continues. | [1][7] |
| Skin Contact | Wash the skin immediately with soap and water. Get medical attention if irritation persists after washing. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Get medical attention if any discomfort continues. | [1][7] |
| Ingestion | Immediately rinse mouth and drink plenty of water. Get medical attention immediately. | [1] |
Disposal Plan
-
Dispose of waste and residues in accordance with local authority requirements.[1]
-
Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[7]
-
Empty containers should be taken for local recycling, recovery, or waste disposal.[2][6]
-
Contaminated packaging should be emptied completely before disposal.[6]
The product is readily biodegradable.[2][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
